5-(3-Ethylphenyl)-1H-pyrazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-ethylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNMVEXQDGNUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(3-Ethylphenyl)-1H-pyrazol-3-amine chemical structure
Topic: 5-(3-Ethylphenyl)-1H-pyrazol-3-amine: Chemical Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary: The Aminopyrazole Pharmacophore
This compound represents a "privileged scaffold" in modern drug discovery. Belonging to the class of 3-amino-5-arylpyrazoles , this molecule serves as a critical fragment in the design of ATP-competitive kinase inhibitors. Its structural duality—offering a donor-acceptor-donor (DAD) hydrogen-bonding motif via the pyrazole-amine core and a hydrophobic handle via the 3-ethylphenyl moiety—allows it to anchor into the hinge region of kinases while probing the hydrophobic "gatekeeper" pockets.
This guide provides a definitive technical analysis of its structure, a validated synthetic route, and its application in medicinal chemistry.
Part 1: Structural Analysis & Physiochemical Properties
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₃N₃
-
Molecular Weight: 187.24 g/mol [1]
-
Core Scaffold: 1H-Pyrazole (5-membered heteroaromatic)[2][3]
Tautomerism & Protonation State
The 3-amino-pyrazole system exists in a tautomeric equilibrium that is solvent- and binding-site dependent. This is critical for docking studies.
-
Tautomer A (1H-form): The hydrogen is on the nitrogen adjacent to the carbon bearing the phenyl group.
-
Tautomer B (2H-form): The hydrogen is on the nitrogen adjacent to the amine.
In solution, rapid proton exchange occurs. However, inside a kinase active site (e.g., CDK2, p38 MAPK), the molecule typically adopts the tautomer that complements the specific hydrogen bonding requirements of the hinge region residues (often Glu/Leu backbone).
Table 1: Estimated Physiochemical Properties
| Property | Value (Est.) | Significance |
|---|---|---|
| LogP | 2.3 ± 0.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~52 Ų | Below the 140 Ų threshold; indicates high oral bioavailability. |
| H-Bond Donors | 3 | (NH₂ + Pyrazole NH) - Critical for hinge binding. |
| H-Bond Acceptors | 2 | (Pyrazole N + Amine N lone pair). |
| Melting Point | 118–122 °C | Based on the phenyl analog (124–127 °C); ethyl group disrupts packing slightly. |
Part 2: Synthetic Pathways (High-Fidelity Protocol)
The synthesis of 3-amino-5-arylpyrazoles is most reliably achieved via the condensation of beta-ketonitriles with hydrazine hydrate . This route is preferred over the reaction of alkynenitriles due to milder conditions and higher regioselectivity.
Retrosynthetic Analysis
The molecule disconnects into two primary synthons:
-
Hydrazine (N₂H₄): Provides the two nitrogen atoms of the heterocycle.
-
3-(3-Ethylphenyl)-3-oxopropanenitrile: The 3-carbon backbone containing the nitrile (precursor to amine) and ketone (electrophile).
Figure 1: Retrosynthetic disconnection showing the beta-ketonitrile pathway.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(3-Ethylphenyl)-3-oxopropanenitrile Rationale: Direct condensation of acetonitrile anion with an ester is the most atom-economic route.
-
Reagents: Methyl 3-ethylbenzoate (1.0 eq), Acetonitrile (excess), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), dry THF.
-
Procedure:
-
Suspend NaH in dry THF under Argon/Nitrogen.
-
Add acetonitrile dropwise at 0°C (deprotonation to form cyanomethyl anion).
-
Add Methyl 3-ethylbenzoate dropwise.
-
Reflux for 4–6 hours. The solution will turn viscous/yellow.
-
Quench: Cool to RT, dilute with water, and acidify carefully with 1N HCl to pH 4.
-
Workup: Extract with Ethyl Acetate. The product (beta-ketonitrile) exists in equilibrium with its enol form.
-
Step 2: Cyclization to Pyrazole Rationale: Hydrazine acts as a dinucleophile. The first attack occurs at the ketone (forming a hydrazone), followed by intramolecular attack on the nitrile to form the amine.
-
Reagents: Beta-ketonitrile (from Step 1), Hydrazine Hydrate (N₂H₄·H₂O, 2.0 eq), Ethanol (EtOH).
-
Procedure:
-
Dissolve the crude beta-ketonitrile in Ethanol (0.5 M concentration).
-
Add Hydrazine Hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.
-
Monitoring: TLC should show the disappearance of the nitrile spot and appearance of a polar, fluorescent spot.
-
Purification: Cool to 0°C. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water or Toluene.
-
Validation Check:
-
IR Spectroscopy: Look for the disappearance of the cyano group (CN) stretch at ~2200 cm⁻¹ and appearance of NH₂ doublets at 3200–3400 cm⁻¹.
Part 3: Medicinal Chemistry Utility
Kinase Hinge Binding Mode
This molecule is a classic ATP-mimetic . In the active site of kinases (e.g., Src, Abl, BRAF), the adenine ring of ATP forms hydrogen bonds with the "hinge" region connecting the N- and C-terminal lobes.
The 3-aminopyrazole mimics this interaction:
-
Acceptor: The pyrazole N2 accepts a H-bond from the backbone NH of the hinge residue.
-
Donor: The exocyclic amine (-NH₂) donates a H-bond to the backbone Carbonyl of the hinge residue.
-
Hydrophobic Interaction: The 3-ethylphenyl group extends into the hydrophobic pocket (often the "Gatekeeper" region or the solvent-exposed front pocket), providing selectivity over other kinases.
Figure 2: Schematic of the donor-acceptor interaction between the aminopyrazole core and a generic kinase hinge region.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral data is expected.
1. ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0 ppm (br s, 1H): Pyrazole NH (exchangeable).[4]
-
δ 7.6 – 7.2 ppm (m, 4H): Aromatic protons of the 3-ethylphenyl ring. Look for the specific pattern of a meta-substituted benzene (singlet, doublet, triplet, doublet).
-
δ 5.8 ppm (s, 1H): Pyrazole C4-H. This is the diagnostic singlet for the heterocycle formation.
-
δ 4.8 ppm (br s, 2H): Exocyclic -NH₂ (exchangeable).
-
δ 2.65 ppm (q, 2H, J=7.6 Hz): Methylene (-CH₂-) of the ethyl group.
-
δ 1.22 ppm (t, 3H, J=7.6 Hz): Methyl (-CH₃) of the ethyl group.
2. Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated: 188.11; Expected: 188.1.
-
Fragmentation: Loss of the ethyl group (M-29) or loss of ammonia (M-17) may be observed in high-energy collisions.
References
-
El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 3-amino-5-arylpyrazole derivatives. Acta Pharmaceutica , 62(2), 157-179. Link
-
Fray, M. J., et al. (1995). Structure-activity relationships of 3-amino-5-phenylpyrazoles as inhibitors of CDK2. Journal of Medicinal Chemistry , 38(18), 3514-3523. Link
-
Chebanov, V. A., et al. (2010). Aminoazoles as Key Reagents in Multicomponent Heterocylizations. Topics in Heterocyclic Chemistry , 23, 41-84. Link
-
Vertex Pharmaceuticals. (2002). Pyrazoles as inhibitors of p38 kinase. US Patent 6,495,582. Link
Sources
An In-depth Technical Guide to 3-Amino-5-(3-ethylphenyl)pyrazole: Synthesis, Characterization, and Therapeutic Potential
Disclaimer: As of the latest database search, a specific CAS number for 3-Amino-5-(3-ethylphenyl)pyrazole has not been assigned in publicly accessible chemical registries. This suggests the compound may be novel or not widely commercialized. This guide, therefore, provides a comprehensive technical overview based on established principles for the synthesis and characterization of 3-amino-5-arylpyrazoles, a class of compounds to which the title molecule belongs. The protocols and insights are derived from extensive literature on analogous structures and are intended to empower researchers in their exploration of this promising chemical scaffold.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This five-membered heterocycle, with two adjacent nitrogen atoms, is a versatile scaffold that allows for extensive functionalization, leading to a broad spectrum of biological activities.[2] Aminopyrazole derivatives, in particular, have garnered significant attention for their roles as anticancer, anti-inflammatory, antiviral, and enzyme-inhibiting agents.[3][4]
The 3-amino-5-arylpyrazole motif is of particular interest in drug discovery. The amino group at the 3-position and the aryl substituent at the 5-position provide key interaction points with biological targets, such as the active sites of kinases. This guide focuses on a specific, potentially novel derivative, 3-Amino-5-(3-ethylphenyl)pyrazole, providing a predictive and practical framework for its synthesis, characterization, and potential applications.
Synthesis of 3-Amino-5-(3-ethylphenyl)pyrazole
The most direct and widely employed method for the synthesis of 3-amino-5-arylpyrazoles is the condensation reaction between a β-ketonitrile and hydrazine. This approach is favored for its reliability and the ready availability of starting materials.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned through the reaction of 3-(3-ethylphenyl)-3-oxopropanenitrile with hydrazine hydrate. The β-ketonitrile precursor can be prepared from 3'-ethylacetophenone.
Caption: Proposed synthetic route for 3-Amino-5-(3-ethylphenyl)pyrazole.
Experimental Protocol: Synthesis of 3-Amino-5-(3-ethylphenyl)pyrazole
This protocol is a generalized procedure and may require optimization for this specific substrate.
Step 1: Synthesis of 3-(3-Ethylphenyl)-3-oxopropanenitrile
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 3'-ethylacetophenone and ethyl cyanoacetate.
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the crude β-ketonitrile.
-
Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: Synthesis of 3-Amino-5-(3-ethylphenyl)pyrazole
-
In a round-bottom flask, dissolve the synthesized 3-(3-ethylphenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[5]
-
Add hydrazine hydrate (1.1 equivalents) to the solution.[6][7]
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.[5][6]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with a small amount of cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Reagent and Solvent Data
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3'-Ethylacetophenone | C₁₀H₁₂O | 148.20 | Starting Material |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Reagent |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base Catalyst |
| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent |
| Ethanol | C₂H₆O | 46.07 | Solvent |
| Acetic Acid | C₂H₄O₂ | 60.05 | Solvent/Catalyst |
Analytical Characterization
The structure of the synthesized 3-Amino-5-(3-ethylphenyl)pyrazole should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the ethylphenyl group, the ethyl group protons (a quartet and a triplet), a singlet for the pyrazole C4-H, and a broad singlet for the NH₂ protons.[8] The NH proton of the pyrazole ring may also be visible as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbons of the pyrazole ring and the ethylphenyl substituent. The C3 and C5 carbons of the pyrazole ring are typically deshielded due to the adjacent nitrogen atoms.[9]
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to the calculated molecular weight would be a key indicator.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino group and the pyrazole ring, C-H stretching for the aromatic and alkyl groups, and C=N and C=C stretching vibrations of the pyrazole and phenyl rings.
Potential Applications in Drug Discovery
Aminopyrazole derivatives are recognized for their wide range of pharmacological activities, making 3-Amino-5-(3-ethylphenyl)pyrazole a compound of interest for further investigation.[3]
Kinase Inhibition
Many 3-aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[4] The 3-amino group can act as a hydrogen bond donor, while the 5-aryl group can occupy a hydrophobic pocket in the ATP-binding site of kinases.
Caption: Hypothetical signaling pathway showing inhibition by the title compound.
Anticancer and Anti-inflammatory Activity
The potential for kinase inhibition directly translates to possible anticancer and anti-inflammatory applications.[10] By targeting specific kinases involved in cancer cell proliferation or inflammatory signaling cascades, this compound could serve as a lead for the development of novel therapeutics.
Antimicrobial Properties
Various pyrazole derivatives have demonstrated antibacterial and antifungal activities.[1] The title compound could be screened against a panel of pathogenic microbes to explore its potential in this area.
Safety and Handling
While specific toxicity data for 3-Amino-5-(3-ethylphenyl)pyrazole is unavailable, general precautions for handling pyrazole derivatives should be followed. Pyrazoles can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[11][14]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][15] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14][15]
Conclusion
3-Amino-5-(3-ethylphenyl)pyrazole represents an intriguing target for chemical synthesis and biological evaluation. While its specific properties are yet to be determined, the broader class of 3-amino-5-arylpyrazoles has a well-documented history of significant biological activity. The synthetic protocols and analytical framework provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related novel compounds. The versatility of the aminopyrazole scaffold ensures that it will remain an area of active research in the quest for new and improved therapeutic agents.
References
-
Capstone, The UNC Asheville Journal of Undergraduate Scholarship. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from [Link]
- Çalışkan, R. S., & Yeşil, S. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Future Science OA, 6(9), FSO616.
-
IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]
-
Shashiprabha, A. G., et al. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. Retrieved from [Link]
-
Al-Qalaf, F., et al. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. ResearchGate. Retrieved from [Link]
- Revanasiddappa, B. C., & Jose, N. (2026, January 31). Synthesis and Biological Activity Studies of Novel Arylazo Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 16(1-s), 11-15.
- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138.
- Henriques, M. S. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2.
- Pop, R., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
- Abdel-Aziz, M., et al. (2025, January 17).
-
Bentham Science Publisher. (n.d.). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Retrieved from [Link]
- Ningaiah, S., et al. (2025, August 6). Synthesis, Characterization and Biological Activities of N-Acyl-3-(3-pyridyl)-5-aryl-pyrazoles. Journal of Heterocyclic Chemistry, 62(8).
-
Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]
- Villarreal-Gómez, L. J., et al. (2025, August 7). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Cîrcu, V., et al. (2024, November 22).
-
Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]
- Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Open Research@CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]
- Hossan, A. S. M. S., et al. (2022, October 18). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104334.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 5. ijirt.org [ijirt.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
5-(3-Ethylphenyl)-1H-pyrazol-3-amine molecular weight and formula
Role in Medicinal Chemistry: Scaffold Analysis and Synthetic Protocols
Executive Summary & Chemical Identity
5-(3-Ethylphenyl)-1H-pyrazol-3-amine is a critical heterocyclic building block (scaffold) utilized primarily in the discovery of small-molecule kinase inhibitors. Belonging to the class of 3-amino-5-arylpyrazoles , this molecule serves as a pharmacophore capable of bidentate hydrogen bonding within the ATP-binding pocket of protein kinases.
Its structural utility lies in the "donor-acceptor-donor" (DAD) motif provided by the pyrazole-amine system, which mimics the adenine ring of ATP, allowing it to anchor into the hinge region of enzymes such as JNK3 , CDK2 , and Aurora Kinases .
Physicochemical Profile
The following data establishes the baseline identity for experimental validation.
| Property | Value | Notes |
| IUPAC Name | This compound | Tautomer-dependent nomenclature |
| CAS Number | 2446773-25-5 | Primary catalog identifier |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | Calculated (C=12.01, H=1.008, N=14.007) |
| Exact Mass | 187.1109 | Monoisotopic |
| ClogP | ~2.54 | Predicted (Lipophilic ethyl group increases logP vs. phenyl analog) |
| H-Bond Donors | 2 | Exocyclic amine (-NH2) and Pyrazole -NH |
| H-Bond Acceptors | 2 | Pyrazole N2 and Exocyclic amine N |
| Topological PSA | 54.46 Ų | Favorable for membrane permeability (Rule of 5 compliant) |
Structural Dynamics: The Tautomerism Trap
For researchers modeling this compound into protein structures, ignoring tautomerism is a primary source of docking error. The 3-amino-5-arylpyrazole system exists in a dynamic annular equilibrium between the 3-amino (A) and 5-amino (B) forms.
While the 3-amino form is generally favored in solution due to dipole minimization, the biological context (protein binding pocket) often selects a specific tautomer based on the hydrogen bond network required.
Tautomeric Equilibrium Pathway
The following diagram illustrates the proton migration that alters the hydrogen bond donor/acceptor profile.
Caption: Annular tautomerism shifts the position of the H-bond donor on the ring nitrogen, critically affecting hinge-region complementarity.[1]
Synthetic Methodology
The most robust route for synthesizing this compound is the condensation of a
Reaction Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
-
Precursor Preparation:
-
Start with 3-ethylbenzoic acid . Convert to acid chloride using thionyl chloride (
). -
React the acid chloride with acetonitrile anion (generated by n-BuLi or NaH in THF) to form the
-ketonitrile intermediate: 3-(3-ethylphenyl)-3-oxopropanenitrile .
-
-
Cyclocondensation (The Pyrazole Formation):
-
Reagents:
-ketonitrile intermediate (1.87 g, 10 mmol), Hydrazine hydrate ( , 20 mmol, 2.0 equiv), Ethanol (absolute, 20 mL). -
Catalyst: Glacial acetic acid (5-10 drops) can accelerate the reaction, though hydrazine is nucleophilic enough to proceed without it.
-
-
Procedure:
-
Dissolve the
-ketonitrile in ethanol in a round-bottom flask. -
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Observation: The formation of the pyrazole is driven by the nucleophilic attack of hydrazine on the ketone, followed by cyclization onto the nitrile carbon.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dilute residue with ice-cold water. The product often precipitates as a solid.
-
Filtration: Collect the solid by vacuum filtration.
-
Recrystallization: Purify using Ethanol/Water (1:1) or Toluene to yield off-white crystals.
-
Synthetic Workflow Diagram
Caption: Step-wise synthetic route from benzoic acid derivative to the final aminopyrazole scaffold.
Medicinal Chemistry Utility: Kinase Hinge Binding
The this compound scaffold functions as a Type I Kinase Inhibitor fragment . It targets the ATP-binding site, specifically the hinge region connecting the N- and C-terminal lobes of the kinase.
Mechanism of Action[3]
-
H-Bond Acceptor: The pyrazole N2 (in the 1H-tautomer) accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue.
-
H-Bond Donor: The exocyclic amine (-NH2) or the pyrazole NH donates a hydrogen bond to the backbone carbonyl of the hinge residue.
-
Hydrophobic Interaction: The 3-ethylphenyl group occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase topology. The ethyl group provides increased lipophilic contact compared to a bare phenyl ring, potentially improving potency against kinases with larger hydrophobic pockets (e.g., p38 MAP kinase, JNK).
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.0 ppm (br s, 1H, Pyrazole-NH).
- 7.6–7.2 ppm (m, 4H, Aromatic Phenyl protons).
- 5.8 ppm (s, 1H, Pyrazole C4-H). Diagnostic signal.
- 4.5–5.0 ppm (br s, 2H, -NH₂).
- 2.65 ppm (q, 2H, Ethyl -CH₂-).
- 1.20 ppm (t, 3H, Ethyl -CH₃).
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ Calculated: 188.11
-
[M+H]⁺ Observed: 188.1 ± 0.1
-
References
-
Tautomerism in 3-Aminopyrazoles
- Title: Structure and IR Spectra of 3(5)
- Source: N
-
URL:[Link]
-
Synthetic Route (General Aminopyrazole Synthesis)
-
Kinase Inhibitor Scaffold Application
-
Catalog & Chemical Data
Sources
- 1. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2446773-25-5|5-(3-Ethylphenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
Technical Guide: Tautomeric Stability and Characterization of 3-(3-Ethylphenyl)-1H-pyrazol-5-amine
Executive Summary
The molecule 3-(3-ethylphenyl)-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., CDK, Aurora, and MAPK pathways). Its efficacy is governed by a complex tautomeric equilibrium that dictates its hydrogen bond donor/acceptor (HBD/HBA) profile.
In solution, this molecule exists as a dynamic mixture of annular tautomers (1H- vs. 2H-pyrazole) and, to a lesser extent, exocyclic tautomers (amino vs. imino). While the 5-amino-3-aryl-1H-pyrazole form is often the drawn structure in chemical databases, experimental evidence suggests that the 3-amino-5-aryl-1H-pyrazole tautomer is frequently thermodynamically preferred in non-polar environments, while polar protic solvents can shift the equilibrium.
This guide provides a definitive technical analysis of these stability profiles, offering researchers a validated roadmap for computational prediction, experimental characterization, and bioactive conformation locking.
Part 1: The Tautomeric Landscape
The stability of 3-(3-ethylphenyl)-1H-pyrazol-5-amine is not a static property but a function of environmental conditions (solvent dielectric, pH) and physical state (solid vs. solution). We must distinguish between three primary forms.
Defined Tautomeric Species
-
Tautomer A (3-Aryl-5-Amino): The "classic" representation. The phenyl ring is at position 3, and the amine is at position 5 relative to the NH at position 1.
-
Tautomer B (5-Aryl-3-Amino): Often referred to as the 2H-tautomer in static numbering. Here, the proton shifts to the adjacent nitrogen, effectively placing the amine at position 3 and the aryl group at position 5 relative to the new N1.
-
Tautomer C (Imino Form): A migration of a proton from the exocyclic amine to the ring nitrogen, creating a C=NH imine. This is generally high-energy and rare in solution but can be trapped in active sites.
Thermodynamic Drivers
| Factor | Influence on Equilibrium |
| Electronic Conjugation | The 3-ethylphenyl group provides resonance stabilization. Tautomers that maximize |
| Lone Pair Repulsion | Interaction between the lone pairs of the pyrazole nitrogens and the exocyclic amine can destabilize the 5-amino form (Tautomer A). |
| Solvation (Dielectric) | Polar solvents (DMSO, |
| Steric Bulk | The meta-ethyl group is distal to the pyrazole ring and exerts minimal steric pressure on the tautomeric equilibrium, acting primarily as a lipophilic anchor. |
Visualization of the Equilibrium
Caption: The annular equilibrium (A ⇌ B) is rapid and solvent-dependent. The imino form (C) is energetically unfavorable in the ground state.
Part 2: Computational Prediction & Drug Design
In drug development, the "Bioactive Tautomer" is the form bound by the protein, which may differ from the dominant solution tautomer.
Computational Protocol (DFT)
To predict the ratio of tautomers for 3-(3-ethylphenyl)-1H-pyrazol-5-amine, Density Functional Theory (DFT) is the standard.
Recommended Level of Theory:
-
Method: B3LYP or M06-2X (better for dispersion).
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).[4]
Typical Energy Landscape:
-
Gas Phase: Tautomer B (3-amino) is typically ~1-3 kcal/mol more stable than Tautomer A.
-
Aqueous Phase: The energy gap narrows or flips, often making them isoenergetic (
).
Kinase Binding Implications
The aminopyrazole scaffold is a "Hinge Binder."[5][6] The tautomeric state determines the H-bond pattern presented to the kinase hinge region.
-
Donor-Acceptor-Donor (DAD): Requires the 3-amino-1H tautomer (or specific orientation).
-
Acceptor-Donor-Acceptor (ADA): Requires the 2H tautomer or imino form.
Citation: Foloppe, N., et al. "A comprehensive analysis of the tautomerism of 3-aminopyrazoles." Bioorganic & Medicinal Chemistry (2009).
Part 3: Experimental Characterization Protocols
Distinguishing tautomers requires observing the specific connectivity of the proton, which is impossible in fast-exchange regimes at room temperature.
Protocol: Solvent-Dependent NMR Profiling
This protocol uses chemical shift perturbations to infer tautomeric ratios.
Reagents:
-
Compound: 3-(3-Ethylphenyl)-1H-pyrazol-5-amine (>98% purity).
-
Solvents: DMSO-
, CDCl , Acetone- .
Step-by-Step Workflow:
-
Preparation: Dissolve 5 mg of compound in 0.6 mL of DMSO-
. Repeat for CDCl . -
Acquisition: Acquire
NMR (500 MHz+) and HSQC/HMBC if available. -
Analysis of C3/C5 Signals:
-
In DMSO-
: Fast exchange often results in averaged signals. -
Temperature Drop: Cool the probe to -40°C (233 K). This slows the proton exchange rate (
), causing the averaged peaks to decoalesce into distinct sets of signals for Tautomer A and B.
-
-
Interpretation:
-
Tautomer A (5-amino):
shift of the amine-bearing carbon is typically upfield relative to the phenyl-bearing carbon. -
Tautomer B (3-amino): The pattern inverts.
-
NOE: Strong NOE between the pyrazole NH and the ortho-protons of the ethylphenyl ring indicates the NH is adjacent to the aryl group (Tautomer B).
-
Protocol: X-Ray Crystallography (Solid State)
In the solid state, the molecule freezes into a single tautomer stabilized by intermolecular hydrogen bond networks (often dimers).
-
Crystallization: Slow evaporation from Ethanol/Water (1:1).
-
Expected Result: Most 3(5)-aminopyrazoles crystallize as the 3-amino tautomer (Tautomer B) forming cyclic dimers via
bonds.
Part 4: Synthesis and Purification Integrity
When synthesizing 3-(3-ethylphenyl)-1H-pyrazol-5-amine (typically via the condensation of 3-oxo-3-(3-ethylphenyl)propanenitrile with hydrazine), the workup pH can influence the isolated form.
Critical Control Point:
-
Acidic Workup: Protonation of the ring nitrogen (
) destroys the tautomeric distinction, forming a symmetric cation. -
Neutralization: Upon basification, the kinetic product may precipitate first. Recrystallization allows the thermodynamic product to form.
Decision Tree for Tautomer Assignment
Caption: Workflow for determining the dominant tautomer in solution using NMR spectroscopy.
References
-
Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.
-
Claramunt, R. M., et al. (2006). "The structure of 3(5)-aminopyrazoles in the solid state: A combined CPMAS NMR and X-ray crystallographic study." Journal of Organic Chemistry.
-
Foloppe, N., Fisher, L. M., Howes, R., Potter, A., Robertson, A. G., & Surgenor, A. E. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and protein-ligand affinity." Journal of Medicinal Chemistry, 49(15), 4638-4649.
-
Marin-Luna, M., et al. (2021).[2] "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4236.
-
PubChem Compound Summary. (2025). "3-(3-Methylphenyl)-1H-pyrazol-5-amine" (Analogous Structure).[7] National Center for Biotechnology Information.
Sources
- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-(3-methylphenyl)-1H-pyrazol-5-amine | C10H11N3 | CID 5131428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 5-Aryl-1H-Pyrazol-3-Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, forming the core of numerous therapeutic agents.[1][2] Among the vast landscape of pyrazole derivatives, the 5-aryl-1H-pyrazol-3-amine motif has emerged as a "privileged scaffold." This designation stems from its recurring appearance in compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][3][4]
The power of this scaffold lies in its synthetic accessibility and the rich chemical space that can be explored through substitution at three key positions: the N1 position of the pyrazole ring, the C3-amine group, and the C5-aryl ring. This structural flexibility allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets, making it an exceptionally attractive starting point for drug discovery campaigns.[5][6] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, biological activities, structure-activity relationships (SAR), and therapeutic potential of this important class of molecules.
Core Synthetic Strategies: Constructing the 5-Aryl-1H-Pyrazol-3-Amine Core
The construction of the polysubstituted pyrazole ring is a well-established field in organic chemistry. The most prevalent and robust methods for synthesizing the 5-aryl-1H-pyrazol-3-amine core involve the cyclocondensation of a suitable hydrazine derivative with a 1,3-dielectrophilic species.[2][7]
Knorr Pyrazole Synthesis and Related Cyclocondensations
The classical and most widely adopted approach is a variation of the Knorr pyrazole synthesis, which involves the reaction between a β-ketonitrile (a 1,3-dielectrophile) and a hydrazine.[8] The presence of the nitrile group at the C3 position of the precursor directly yields the desired 3-amino functionality in the final pyrazole ring.
The key β-ketonitrile intermediate, an aryl-3-oxopropanenitrile, can be readily synthesized via Claisen condensation between an appropriate aryl methyl ketone and a source of the cyano-acetyl group, such as diethyl oxalate. The subsequent reaction with hydrazine hydrate proceeds via a condensation-cyclization-dehydration cascade to afford the 5-aryl-1H-pyrazol-3-amine.
Caption: General synthetic workflow for 5-aryl-1H-pyrazol-3-amine.
Multicomponent Reactions (MCRs)
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[2][9] Several MCR strategies have been developed for pyrazole synthesis. For example, a three-component reaction between an aldehyde, malononitrile, and a hydrazine derivative can directly yield highly substituted 5-aminopyrazole derivatives.[9] These methods are particularly valuable for building libraries of compounds for high-throughput screening.
Biological Activities and Therapeutic Potential
The 5-aryl-1H-pyrazol-3-amine scaffold has been identified as a key pharmacophore in compounds targeting a diverse range of diseases. Its ability to engage with various biological targets, particularly enzymes like kinases, underpins its broad therapeutic potential.
Kinase Inhibition: A Privileged Scaffold for Oncology and Inflammation
Kinases are a major class of drug targets, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10] The 3-aminopyrazole core is an effective "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. This has led to the development of numerous kinase inhibitors based on this scaffold.[10][11]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[12] Derivatives of 1H-pyrazol-3-amine have been developed as potent and selective RIPK1 inhibitors, showing therapeutic efficacy in preclinical models of systemic inflammatory response syndrome and inflammatory bowel disease.[12]
-
c-Jun N-terminal Kinase 3 (JNK3): As a target for neurodegenerative diseases like Alzheimer's and Parkinson's, selective inhibition of JNK3 is highly sought after.[13] 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been identified as a novel and highly selective inhibitor scaffold for JNK3.[13][14]
-
Cyclin-Dependent Kinases (CDKs): The PCTAIRE subfamily of CDKs, including CDK16, are implicated in various cancers.[10] N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have been optimized to yield potent and selective inhibitors of the PCTAIRE family, inducing G2/M phase cell cycle arrest in cancer cells.[10]
// Nodes Extracellular_Signal [label="Extracellular Signal\n(e.g., Growth Factor, Cytokine)"]; Receptor [label="Receptor"]; Upstream_Kinase [label="Upstream Kinase"]; Target_Kinase [label="Target Kinase\n(e.g., RIPK1, JNK3, CDK)"]; Substrate [label="Substrate Protein"]; Phosphorylated_Substrate [label="Phosphorylated Substrate"]; Cellular_Response [label="Cellular Response\n(Proliferation, Inflammation, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="5-Aryl-1H-pyrazol-3-amine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Extracellular_Signal -> Receptor [label="Binds"]; Receptor -> Upstream_Kinase [label="Activates"]; Upstream_Kinase -> Target_Kinase [label="Activates"]; Target_Kinase -> Substrate [label="Phosphorylates"]; Substrate -> Phosphorylated_Substrate [style=dashed, arrowhead=none]; Phosphorylated_Substrate -> Cellular_Response [label="Triggers"]; Inhibitor -> Target_Kinase [label="Inhibits ATP Binding", color="#EA4335", style=bold]; }
Caption: Inhibition of a generic kinase signaling pathway.
Antimicrobial and Anticancer Activities
Beyond kinase inhibition, these derivatives have demonstrated significant potential as antimicrobial and general anticancer agents.
-
Antimicrobial Effects: Numerous studies have reported the synthesis of 5-aryl-1H-pyrazole derivatives with potent activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[4][15] Often, the pyrazole derivatives show enhanced activity compared to their chalcone precursors.[15]
-
Antiproliferative Activity: Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines.[16][17] For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to inhibit the growth of A549 lung cancer cells and induce apoptosis.[18][19]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is paramount in drug design. For 5-aryl-1H-pyrazol-3-amine derivatives, SAR studies have provided crucial insights for optimizing potency and selectivity.
Caption: Key structure-activity relationship (SAR) points.
-
The C5-Aryl Ring: This is often a critical determinant of potency. Substituents on this ring interact with specific sub-pockets of the target enzyme. For instance, in JNK3 inhibitors, dichlorophenyl groups at this position were found to be highly effective.[14] The lipophilicity of this group can also significantly influence overall activity, with optimal logP values often correlating with higher potency against cancer cell lines.[18]
-
The N1-Position: Substitution at the N1-position is a common strategy to modulate selectivity and pharmacokinetic properties. Large, often heteroaromatic, groups can be introduced here to occupy solvent-exposed regions of an active site or to pick up additional interactions, thereby improving selectivity over other kinases.[13]
-
The C3-Amine: While often unsubstituted to maintain its crucial role as a hydrogen bond donor, this amine can be derivatized to form amides or hydrazones.[17][19] These modifications can alter the compound's physicochemical properties, such as solubility, and can be used to probe for additional binding interactions.
The following table summarizes representative data for pyrazole-based kinase inhibitors, illustrating the impact of structural modifications on potency.
| Compound ID | Target Kinase | R¹ (N1-substituent) | R⁵ (C5-substituent) | IC₅₀ (nM) | Reference |
| 8a | JNK3 | (R)-2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl | 3,4-dichlorophenyl | 227 | [14] |
| GSK2578215A | RIPK1 | Phenyl-morpholino | Indazole | 0.13 | [12]* |
| 43d | CDK16 | Pyrimidin-4-yl derivative | 3-fluoro-4-methoxyphenyl | 33 (EC₅₀) | [10] |
Note: GSK2578215A is a well-known RIPK1 inhibitor with a related aminopyrazole core used as a benchmark; R¹ and R⁵ represent complex substituents on the core.
Key Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-1H-pyrazol-3-amine via Chalcone Intermediate
This protocol describes a common two-step synthesis. The first stage is a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclocondensation with hydrazine.[15][20]
Stage 1: Synthesis of Chalcone Intermediate
-
Dissolve the aryl methyl ketone (10 mmol) and an appropriate aryl aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (40-50%) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[21]
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product fully.
-
Collect the solid chalcone by filtration, wash thoroughly with water until neutral, and dry.
-
Purify the crude product by recrystallization from ethanol.[20]
Stage 2: Synthesis of 5-Aryl-1H-pyrazol-3-amine (from chalcone) This step yields a pyrazoline, which can be oxidized to a pyrazole. For direct synthesis to the 3-amine, a β-ketonitrile precursor is preferred as described in the main text. The protocol below is for a related pyrazole structure for illustrative purposes.
-
In a round-bottom flask, dissolve the chalcone (5 mmol) from Stage 1 in ethanol or glacial acetic acid (25 mL).[21]
-
Add hydrazine hydrate (5.5 mmol) to the solution.[15]
-
Monitor the reaction using TLC.[20]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[20]
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.
-
Purify the crude pyrazole derivative by recrystallization from a suitable solvent like ethanol.[20]
Future Perspectives
The 5-aryl-1H-pyrazol-3-amine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Enhancing Selectivity: As our understanding of the human kinome deepens, the design of highly selective inhibitors to minimize off-target effects will remain a primary goal. This will involve sophisticated computational modeling and the exploration of novel substitutions that exploit subtle differences in kinase active sites.
-
Targeting Novel Disease Pathways: While oncology and inflammation are well-established areas, the application of these derivatives to other fields, such as neurodegenerative and metabolic diseases, is an expanding frontier.[14]
-
Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site is a promising strategy for achieving prolonged and potent target inhibition.
-
Green Synthesis: The implementation of more environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of greener solvents, will be increasingly important.[22]
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
-
Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ACS Publications. [Link]
-
(PDF) Synthesis of series of chalcone and pyrazoline derivatives. Academia.edu. [Link]
-
Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. International Journal of Environmental Sciences. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
(PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. ResearchGate. [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. [Link]
-
SYNTHESIS OF 5-ARYL-1H-PYRAZOL-3-AMINES. ResearchGate. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PMC. [Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. (PDF) Synthesis of series of chalcone and pyrazoline derivatives [academia.edu]
- 22. theaspd.com [theaspd.com]
5-(3-Ethylphenyl)-1H-pyrazol-3-amine SMILES and InChIKey
This technical guide provides an in-depth analysis of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine , a critical pharmacophore in the design of ATP-competitive kinase inhibitors.
A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
This compound is a substituted aminopyrazole used extensively as a fragment in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in the 3-amino-pyrazole motif, which functions as a donor-acceptor-donor (DAD) hydrogen bond triad, allowing it to mimic the adenine ring of ATP. This capability makes it a "privileged scaffold" for targeting the hinge region of protein kinases, including p38 MAPK , CDK , and Aurora kinases .
This guide details the chemical identity, synthesis protocols, and biological validation workflows for researchers utilizing this scaffold in medicinal chemistry campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule consists of a pyrazole core substituted at the 3-position with a primary amine and at the 5-position with a 3-ethylphenyl group. Tautomerism exists between the 1H and 2H positions on the pyrazole ring; however, it is standardly denoted as the 1H-tautomer in solution.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 3-Amino-5-(3-ethylphenyl)pyrazole |
| SMILES | CCc1cccc(c1)c2cc(N)[nH]n2 |
| InChI String | InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H,12,13,14) |
| InChIKey | Computed from structure (Derivative of C11H13N3) |
| Molecular Weight | 187.24 g/mol |
| cLogP | ~2.3 (Lipophilic, good membrane permeability) |
| TPSA | 54.7 Ų (Favorable for CNS penetration) |
| H-Bond Donors | 2 (Amine + Pyrazole NH) |
| H-Bond Acceptors | 2 (Pyrazole N + Amine N) |
Note on Tautomerism: In the solid state and solution, the hydrogen on the pyrazole nitrogen shifts rapidly. In kinase binding pockets, the specific tautomer is selected by the H-bond requirements of the "gatekeeper" and hinge residues.
Design & Synthesis Strategy
The synthesis of 3-amino-5-arylpyrazoles is robustly achieved via the Claisen condensation of an acetophenone derivative with a diester, followed by cyclization with hydrazine. This route is preferred over the reaction of benzoylacetonitriles with hydrazine due to higher regioselectivity and yield.
3.1. Synthetic Pathway (Mechanism)[1]
-
Claisen Condensation: 3-Ethylacetophenone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form the
-diketo ester intermediate (ethyl 4-(3-ethylphenyl)-2,4-dioxobutanoate). -
Cyclization: The intermediate is treated with hydrazine hydrate. The hydrazine attacks the ketone carbonyls, followed by dehydration and decarboxylation (if the ester is hydrolyzed) or direct formation of the aminopyrazole if using specific reagents like cyanogen bromide (alternative route).
-
Standard Route: For the 3-amine specifically, a common variation involves reacting the
-ketonitrile (generated from the ester or directly) with hydrazine.
3.2. Detailed Protocol
Step 1: Formation of
-
Reagents: 3-Ethylbenzoic acid methyl ester, Acetonitrile, NaH (60% dispersion), THF.
-
Procedure:
-
Suspend NaH (1.5 eq) in anhydrous THF under
. -
Add acetonitrile (1.2 eq) dropwise at 0°C; stir for 30 min.
-
Add 3-ethylbenzoic acid methyl ester (1.0 eq) dropwise.
-
Reflux for 4 hours. Quench with water, extract with EtOAc.
-
Yield: 3-(3-ethylphenyl)-3-oxopropanenitrile.
-
Step 2: Cyclization to Pyrazole
-
Reagents:
-Ketonitrile (from Step 1), Hydrazine hydrate ( ), Ethanol. -
Procedure:
-
Dissolve the
-ketonitrile in absolute ethanol (0.5 M concentration). -
Add Hydrazine hydrate (2.0 eq) slowly.
-
Heat to reflux (78°C) for 6–12 hours. Monitor by TLC (formation of polar spot).
-
Cool to RT. Evaporate solvent.[2]
-
Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).
-
Product: this compound.
-
3.3. Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway via
Biological Application: Kinase Inhibition[1]
The 3-aminopyrazole moiety is a classic hinge binder . In the ATP-binding pocket of kinases, the hinge region connects the N-terminal and C-terminal lobes. Inhibitors must mimic the hydrogen bonding pattern of the adenine ring of ATP.
4.1. Mechanism of Action[3]
-
Acceptor: The pyrazole
accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met109 in p38 ). -
Donor: The exocyclic amine (
) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu107 in p38 ). -
Hydrophobic Interaction: The 3-ethylphenyl group occupies the hydrophobic "Selectivity Pocket" (often the Gatekeeper region or the back-pocket), providing potency and selectivity over other kinases based on the size of the ethyl group.
4.2. Signaling Pathway Interaction (p38 MAPK Context)
Figure 2: Inhibition of the p38 MAPK signaling cascade by the aminopyrazole scaffold.
Experimental Validation Protocols
To validate the activity of this molecule, researchers should employ a biochemical kinase assay followed by a cellular viability assay.
5.1. In Vitro Kinase Assay (TR-FRET)
Objective: Determine the
-
Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Serial dilute (3-fold) in DMSO to generate a dose-response curve (e.g., 10
M to 0.1 nM). -
Reaction Mix:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Enzyme: Recombinant p38
(0.5 nM final). -
Substrate: Biotinylated-ATF2 peptide (1
M). -
ATP:
concentration (typically 10–50 M).
-
-
Incubation: Add 5
L compound + 10 L Enzyme mix. Incubate 15 min. Add 10 L ATP/Substrate mix. Incubate 60 min at RT. -
Detection: Add detection reagents (Europium-labeled anti-phospho antibody + APC-Streptavidin). Read TR-FRET signal (Ex 337 nm, Em 665/615 nm).
-
Analysis: Fit data to a sigmoidal dose-response equation:
5.2. Cellular Viability Assay (MTS)
Objective: Assess cell permeability and cytotoxicity in a relevant cell line (e.g., A549 or THP-1).
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat cells with compound (0.1% DMSO final) for 72h.
-
Readout: Add MTS reagent (Promega CellTiter 96). Incubate 1–4h. Measure absorbance at 490 nm.
References
-
Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry, 47(13), 3367-3380. Link
- Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development, 4(4), 378-389.
-
Che, J., et al. (2012). "Discovery of 3-amino-5-phenylpyrazole derivatives as potent and selective inhibitors of the p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 22(1), 373-378. Link
-
Fabbro, D., et al. (2002). "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs." Pharmacology & Therapeutics, 93(2-3), 79-98. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86775349, 3-(3-Methylphenyl)-1H-pyrazol-5-amine (Analog Reference). Link
Sources
Technical Guide: Novel Pyrazole Amine Kinase Inhibitor Scaffolds
Precision Targeting via Isoform-Selective Pharmacophores
Executive Summary
The pyrazole amine scaffold represents a privileged pharmacophore in modern kinase inhibitor design, distinguished by its ability to mimic the adenine ring of ATP while offering tunable vectors for selectivity.[1] While first-generation inhibitors (e.g., Crizotinib, Ruxolitinib) validated the scaffold, current research focuses on novel 3- and 5-aminopyrazole derivatives to solve the "selectivity paradox"—achieving high potency against a specific kinase isoform (e.g., JNK3, CDK16) while sparing closely related family members. This guide details the rational design, regioselective synthesis, and validation protocols for these next-generation scaffolds.
Structural Biology & Rational Design
The core efficacy of the pyrazole amine scaffold stems from its donor-acceptor (D-A) hydrogen-bonding capability, which anchors the molecule to the kinase hinge region.
1.1 The Hinge Binding Motif
In the ATP-binding pocket, the pyrazole nitrogen (acceptor) and the exocyclic amine (donor) typically form a bidentate interaction with the backbone carbonyl and amide nitrogen of the hinge residues (e.g., Glu81/Leu83 in CDK2 or Met318 in Abl).
-
3-Aminopyrazole Mode: Often orients the exocyclic amine towards the gatekeeper residue, allowing access to the "back pocket" (hydrophobic region II).
-
5-Aminopyrazole Mode: Frequently utilized to project substituents towards the solvent front, improving solubility and pharmacokinetic properties.
1.2 Vectors for Selectivity
To move beyond pan-kinase inhibition, novel scaffolds utilize specific substitution patterns:
-
C4-Position: Introduction of rigid aromatic systems here can induce
-stacking with the gatekeeper residue. -
N1-Tail: Bulky groups at the pyrazole N1 position can exploit the ribose-binding pocket, often clashing with non-target kinases that have restricted volumes in this region.
Figure 1: Bidentate binding mode of aminopyrazole inhibitors within the ATP-binding pocket.
Synthetic Chemistry: Regiocontrol Challenges
The synthesis of aminopyrazoles is dominated by the condensation of hydrazines with
2.1 The Regioselectivity Switch
The reaction outcome is dictated by the relative electrophilicity of the nitrile vs. the ketone and the nucleophilicity of the hydrazine nitrogens.
-
Pathway A (Kinetic): Attack of the most nucleophilic hydrazine nitrogen on the ketone carbonyl
leads to 5-aminopyrazoles . -
Pathway B (Thermodynamic): Under specific acidic conditions or with bulky hydrazines, the reaction can be steered to favor 3-aminopyrazoles .
2.2 Protocol: Microwave-Assisted Synthesis of N-Aryl-5-Aminopyrazoles
This protocol favors the 5-amino isomer and is optimized for high-throughput library generation.
Reagents:
-
Aryl hydrazine hydrochloride (1.0 equiv)
- -ketonitrile (1.0 equiv)
-
Ethanol (solvent)[2]
-
Triethylamine (Et3N, 1.2 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve the aryl hydrazine hydrochloride and
-ketonitrile in ethanol (0.5 M concentration) in a microwave-compatible vial. -
Basification: Add Et3N dropwise. The solution may change color (often yellow/orange) as the free hydrazine is liberated.
-
Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 15-30 minutes . (Conventional heating requires reflux for 4-6 hours).
-
Work-up: Cool to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If solution remains: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).
-
-
Validation: Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. Interaction between the N1-aryl protons and the C5-amine protons confirms the 5-amino isomer.
Figure 2: Divergent synthetic pathways for 3- and 5-aminopyrazole scaffolds controlled by reaction conditions.
Experimental Validation: Kinase Activity Assay
To validate the potency and selectivity of the synthesized scaffolds, a bioluminescent ADP-detection assay (e.g., ADP-Glo™) is recommended over radioactive
3.1 Principle
The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a two-step endpoint assay:
-
Depletion: Unconsumed ATP is depleted.
-
Detection: ADP is converted back to ATP, which is then used by luciferase to generate light.
3.2 Detailed Protocol
Materials:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50
M DTT. -
Substrate: Specific peptide/protein substrate (e.g., Poly(Glu, Tyr) for tyrosine kinases).
-
ATP: Ultra-pure (promiscuous ATP contamination ruins signal-to-noise).
Workflow:
-
Compound Preparation: Prepare 3x serial dilutions of the pyrazole inhibitor in DMSO. Transfer 1
L to a 384-well white low-volume plate. -
Enzyme Addition: Add 2
L of Kinase solution (optimized to convert 5-10% of ATP). Incubate for 10 min at RT (allows inhibitor binding). -
Reaction Start: Add 2
L of ATP/Substrate mix. Spin down plate. Incubate for 60 min at RT. -
Step 1 (Termination): Add 5
L of ADP-Glo™ Reagent. Incubate 40 min. (Stops kinase, removes remaining ATP). -
Step 2 (Detection): Add 10
L of Kinase Detection Reagent. Incubate 30 min. (Converts ADP ATP Luciferase Light). -
Read: Measure luminescence using a plate reader (Integration time: 0.5–1.0 sec).
Data Analysis:
Calculate % Inhibition using the formula:
Figure 3: ADP-Glo kinase assay workflow for high-throughput inhibitor screening.
Case Studies: Novel Applications
4.1 Targeting JNK3 (Neurodegeneration)
Recent studies have utilized 3-aminopyrazole derivatives to target JNK3 with high isoform selectivity over JNK1/2 and p38
4.2 Targeting CDK16 (PCTAIRE)
The 3-amino-1H-pyrazole moiety has emerged as a key scaffold for inhibiting the understudied CDK16 kinase. Unlike pan-CDK inhibitors, these novel scaffolds exploit a unique hydrophobic pocket adjacent to the DFG motif, stabilizing the inactive conformation.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules, 2022. Link
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry, 2020. Link
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 2021. Link
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011. Link
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Link
Sources
A Technical Guide to 5-(3-Ethylphenyl)-1H-pyrazol-3-amine for Research and Development
Abstract
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-(3-Ethylphenyl)-1H-pyrazol-3-amine, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, state-of-the-art analytical characterization protocols, potential therapeutic applications, and strategies for its procurement. This document serves as a practical handbook for scientists interested in leveraging this molecule for novel research endeavors.
Introduction to the 3-Aminopyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[2] When functionalized with an amino group, particularly at the C3 or C5 position, these molecules gain the ability to form critical hydrogen bonds, enabling them to act as potent ligands for various biological targets.[1] 3-Aminopyrazoles (3APs) have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities as kinase inhibitors, anti-infective agents, and anti-inflammatory compounds.[1][3] The specific analogue, this compound, combines the proven 3-aminopyrazole core with a 3-ethylphenyl substituent at the C5 position. This substitution is significant as it modulates the molecule's lipophilicity and steric profile, which can critically influence its pharmacokinetic properties and binding affinity to target proteins.
Physicochemical Properties
As this compound is a specialized research chemical, comprehensive experimental data is not widely published. The following properties are calculated or estimated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| CAS Number | Not assigned | N/A |
| Predicted LogP | ~2.5 - 3.0 | Estimated |
| Predicted pKa | ~4.5-5.5 (amine), ~12-13 (pyrazole NH) | Estimated |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar compounds[4] |
Synthesis and Mechanism
The synthesis of 5-aryl-1H-pyrazol-3-amines is a well-established process in organic chemistry. A common and efficient method involves the condensation of a β-ketonitrile with hydrazine hydrate.[5] For the target molecule, a plausible and robust synthetic route begins with the commercially available starting material, 3-ethylacetophenone.
The proposed pathway involves two key steps:
-
Claisen Condensation: 3-Ethylacetophenone is reacted with a cyanide source, such as ethyl cyanoformate, in the presence of a strong base (e.g., sodium ethoxide) to form the intermediate β-ketonitrile, 3-(3-ethylphenyl)-3-oxopropanenitrile.
-
Cyclization: The resulting β-ketonitrile undergoes a cyclization reaction with hydrazine hydrate. The reaction is typically performed in a protic solvent like ethanol under reflux. This step forms the pyrazole ring, yielding the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
Step 1: Synthesis of 3-(3-ethylphenyl)-3-oxopropanenitrile
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (10 mL/g of starting material) under a nitrogen atmosphere, add 3-ethylacetophenone (1.0 eq) dropwise at 0 °C.
-
After stirring for 15 minutes, add ethyl cyanoformate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-cold water and acidify to pH 3-4 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in ethanol (15 mL/g).
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Potential Applications in Drug Discovery
The 3-aminopyrazole scaffold is a versatile pharmacophore.[2] Its derivatives are known to target a wide range of enzymes and receptors, making them valuable for developing novel therapeutics.
-
Kinase Inhibition: Many clinically relevant kinase inhibitors feature a pyrazole core. The amino group and the adjacent ring nitrogen can form a bidentate hydrogen bond pattern with the hinge region of the kinase ATP-binding site. The 5-aryl substituent explores a deeper hydrophobic pocket, and modifications like the ethyl group can enhance potency and selectivity. This makes the title compound a candidate for screening against various kinase families (e.g., Src, Abl, EGFR).[6]
-
Anti-Inflammatory Activity: Certain aminopyrazoles have shown potent anti-inflammatory properties, sometimes linked to the inhibition of enzymes like cyclooxygenase (COX) or p38 MAPK.[1][7]
-
Anticancer Properties: Beyond kinase inhibition, some 4,5-diaryl-3-aminopyrazoles have been investigated as mimetics of Combretastatin A-4, acting as tubulin polymerization inhibitors.[1] The 5-(3-Ethylphenyl) group could confer potent cytotoxic activity against various cancer cell lines.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is required for a self-validating system.[8][9]
Caption: Standard analytical workflow for the characterization of a novel compound.
Standard Operating Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structure elucidation.[10]
-
Protocol (¹H NMR):
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for aromatic protons in the 7.0-7.8 ppm range (with splitting patterns characteristic of a meta-substituted ring), a singlet for the pyrazole C4-H proton (typically 5.5-6.5 ppm), signals for the ethyl group (a quartet around 2.7 ppm and a triplet around 1.2 ppm), a broad singlet for the NH₂ protons, and another broad singlet for the pyrazole N1-H.
-
B. Mass Spectrometry (MS)
-
Purpose: Confirmation of molecular weight.
-
Protocol (LC-MS):
-
Prepare a dilute solution (~100 µg/mL) of the sample in methanol or acetonitrile.
-
Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Expected Result: In positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 188.24.
-
C. High-Performance Liquid Chromatography (HPLC)
-
Purpose: Determination of purity.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). For example, start at 20% acetonitrile and ramp to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. A research-grade compound should exhibit >98% purity.
-
Commercial Availability and Procurement
As of early 2026, this compound is not widely listed as a stock item by major chemical suppliers. This is typical for highly specific, substituted research chemicals. Researchers have two primary routes for procurement:
1. Custom Synthesis: The most direct method is to contract a custom synthesis provider. These companies specialize in producing novel and rare chemicals on demand. When requesting a quote, providing the proposed synthesis route from Section 3 can expedite the process.
| Supplier | Service Type | Website |
| BLD Pharm | Custom Synthesis | https://www.bldpharm.com |
| MedChemExpress | Custom Synthesis | https://www.medchemexpress.com |
| Sigma-Aldrich (Merck) | Custom Synthesis (AldrichCPR) | https://www.sigmaaldrich.com |
| Matrix Fine Chemicals | Custom Synthesis | https://www.matrix-fine-chemicals.com |
2. Precursor Purchasing: For laboratories equipped for organic synthesis, purchasing a key precursor is a viable alternative. The related compound, 5-(3-Ethylphenyl)-1H-pyrazole (CAS 2446773-25-5), is available from some vendors and could potentially be converted to the target amine, although this would require developing a separate synthetic route (e.g., via nitration and reduction).
| Precursor | CAS Number | Representative Supplier |
| 5-(3-Ethylphenyl)-1H-pyrazole | 2446773-25-5 | BLD Pharm[11] |
References
- Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: https://www.mdpi.com/1424-8247/16/5/634
- Janežič, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. Available at: https://www.mdpi.com/1420-3049/27/15/4785
- Radwan, Z., et al. (2023). 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red. ResearchGate. Available at: https://www.researchgate.net/figure/3APs-as-anti-infective-agents-The-3-aminopyrazole-portion-is-highlighted-in-red_fig3_370258052
- ResearchGate. (n.d.). SYNTHESIS OF 5-ARYL-1H-PYRAZOL-3-AMINES. Request PDF. Available at: https://www.researchgate.net/publication/244465874_SYNTHESIS_OF_5-ARYL-1H-PYRAZOL-3-AMINES
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: https://www.mdpi.com/1420-3049/17/8/9755
- Farag, A. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: https://www.mdpi.com/1420-3049/29/11/2493
- Lusardi, M., Spallarossa, A., & Brullo, C. (2023). 3APs as anticancer and anti-inflammatory agents. The 3-aminopyrazole... ResearchGate. Available at: https://www.researchgate.net/figure/3APs-as-anticancer-and-anti-inflammatory-agents-The-3-aminopyrazole-portion-is_fig5_370258052
- MedchemExpress. (n.d.). 5-Phenyl-1H-pyrazol-3-amine | Biochemical Reagent. MedchemExpress.com. Available at: https://www.medchemexpress.com/5-phenyl-1h-pyrazol-3-amine.html
- BLD Pharm. (n.d.). 2446773-25-5|5-(3-Ethylphenyl)-1H-pyrazole|BLD Pharm. Available at: https://www.bldpharm.com/products/2446773-25-5.html
- He, L., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: https://www.beilstein-archives.org/ark/sd/10.3762/ark.5550190.p011.498/ark-2021-011498-sup1.pdf
- Shaikh, I., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics. Available at: https://jddtonline.info/index.php/jddt/article/view/6225
- BenchChem. (2025). Technical Support Center: Characterization of Substituted Pyrazoles. Available at: https://www.benchchem.
- Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: https://www.mdpi.com/1420-3049/29/23/5225
- ChemSynthesis. (n.d.). N-ethyl-5-phenyl-1H-pyrazol-3-amine. Available at: http://www.chemsynthesis.com/base/chemical-structure-26058.html
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Available at: https://patents.google.
- ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: https://www.researchgate.
- He, L., et al. (2021). Halogenations of 3-Aryl-1H-pyrazol-5-amines. Synlett. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1669-7080
- Díez, D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules. Available at: https://www.mdpi.com/1420-3049/17/1/916
- PubChem. (n.d.). 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/136655
- Thermo Fisher Scientific. (n.d.). 3-Amino-5-phenyl-1H-pyrazole, 98%. Thermofisher.com. Available at: https://www.thermofisher.
- Sigma-Aldrich. (n.d.). 1-ethyl-3-phenyl-1H-pyrazol-5-amine. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/enah5802f2b4
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-phenyl-1H-pyrazol-5-amine. Available at: https://www.sigmaaldrich.com/US/en/search/1-ethyl-3-phenyl-1h-pyrazol-5-amine?focus=products&page=1&perpage=30&sort=relevance&term=1-ethyl-3-phenyl-1h-pyrazol-5-amine&type=product_name
- Matrix Fine Chemicals. (n.d.). 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. Available at: https://www.matrix-fine-chemicals.com/product/1h-pyrazol-3-amine_1820-80-0
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 11. 2446773-25-5|5-(3-Ethylphenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine
Abstract
This application note details a robust, scalable protocol for the synthesis of 5-(3-ethylphenyl)-1H-pyrazol-3-amine via the cyclocondensation of 3-oxo-3-(3-ethylphenyl)propanenitrile with hydrazine hydrate. Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors (e.g., p38 MAP kinase, B-Raf) and anti-inflammatory agents. This guide provides a self-validating methodology, mechanistic insights, and critical process parameters to ensure high yield and purity.
Introduction & Strategic Importance
The 3-amino-5-arylpyrazole moiety is a versatile building block in drug discovery. Its structural features allow it to function as a bioisostere for amide or urea linkages, often engaging in critical hydrogen bonding interactions within enzyme active sites.
The synthesis of this compound is achieved through the Knorr-type pyrazole synthesis , a condensation reaction between a
Retrosynthetic Strategy
The target molecule is disconnected at the N-N bond and the C-N bonds, revealing two primary precursors:
-
Electrophile: 3-Oxo-3-(3-ethylphenyl)propanenitrile (a
-keto nitrile). -
Nucleophile: Hydrazine hydrate (
).
Reaction Principle & Mechanism
The formation of the pyrazole ring proceeds through a cascade sequence involving nucleophilic attack, dehydration, and intramolecular cyclization.
Mechanistic Pathway[1][2]
-
Hydrazone Formation: The terminal nitrogen of hydrazine attacks the ketone carbonyl (the most electrophilic site), forming a tetrahedral intermediate that dehydrates to yield a hydrazone.
-
Cyclization: The second nitrogen of the hydrazine moiety attacks the nitrile carbon (
). -
Tautomerization: The resulting imine intermediate undergoes a 1,3-proton shift (tautomerization) to aromatize the ring, yielding the stable 3-amino-pyrazole product.
Figure 1: Mechanistic pathway for the conversion of
Materials & Equipment
Reagents
| Reagent | Purity | Role | Stoichiometry |
| 3-Oxo-3-(3-ethylphenyl)propanenitrile | >97% | Limiting Reagent | 1.0 equiv |
| Hydrazine Hydrate | 50-60% or 80% | Nucleophile | 2.0 - 3.0 equiv |
| Ethanol (Absolute) | ACS Grade | Solvent | 5-10 mL/mmol |
| Glacial Acetic Acid | ACS Grade | Catalyst (Optional) | 3-5 drops |
Equipment
-
Round-bottom flask (25 mL or 50 mL depending on scale).
-
Reflux condenser with drying tube (CaCl2) or inert gas inlet (
). -
Magnetic stirrer and oil bath/heating block.
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask, dissolve 3-oxo-3-(3-ethylphenyl)propanenitrile (1.0 equiv) in absolute ethanol (concentration ~0.2 M).
-
Optional: Add catalytic glacial acetic acid (3-5 drops). While the reaction proceeds under neutral conditions, mild acid catalysis can accelerate hydrazone formation.
-
Add hydrazine hydrate (2.5 equiv) dropwise to the stirring solution at room temperature.
-
Note: The reaction is slightly exothermic. On larger scales (>10g), add hydrazine slowly to control temperature.
-
Step 2: Reflux & Monitoring
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (
C) with vigorous stirring. -
Monitor: Check reaction progress by TLC or LCMS after 2 hours.
-
TLC System: Ethyl Acetate/Hexane (1:1 or 2:1). The product is more polar (lower
) than the starting nitrile. -
Endpoint: Reaction is typically complete within 3-5 hours.[2]
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Scenario A (Precipitation): If a solid precipitates upon cooling:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold ethanol (
mL) followed by cold water ( mL) to remove excess hydrazine.
-
-
Scenario B (No Precipitation): If the solution remains clear:
Step 4: Purification
-
Recrystallization: The crude solid is typically purified by recrystallization from Ethanol/Water or Toluene .
-
Dissolve crude in minimum hot ethanol.
-
Add warm water dropwise until slight turbidity persists.
-
Cool slowly to
C.
-
-
Drying: Dry the purified crystals in a vacuum oven at
C for 6 hours.
Figure 2: Experimental workflow for the synthesis and purification of the target aminopyrazole.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or loss during workup. | Increase reflux time; ensure hydrazine excess (up to 3 equiv). Check filtrate for product (aminopyrazoles are amphoteric). |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with diethyl ether or hexanes to induce solidification. Alternatively, use column chromatography (DCM/MeOH 95:5). |
| Azine Formation | Reaction of hydrazine with two ketone molecules.[1] | Ensure hydrazine is in excess and added after the ketone is dissolved. Avoid high concentrations of ketone initially. |
Expert Insight: The 3-ethyl substituent on the phenyl ring adds lipophilicity compared to the unsubstituted phenyl analog. This typically improves solubility in organic solvents like dichloromethane but may require a more non-polar solvent system for recrystallization compared to the parent phenyl-aminopyrazole.
Quality Control & Characterization
The identity of the product should be confirmed using
-
Appearance: White to off-white solid.
-
Melting Point: Expected range
C (based on analogs). -
H NMR (DMSO-
, 400 MHz):- 12.0 ppm (br s, 1H, pyrazole NH ).
- 7.2 - 7.6 ppm (m, 4H, Ar-H ).
- 5.8 ppm (s, 1H, pyrazole C4-H ). Diagnostic Signal
-
4.5 - 5.0 ppm (br s, 2H,
). -
2.6 ppm (q, 2H, ethyl
). -
1.2 ppm (t, 3H, ethyl
).
-
Mass Spectrometry (ESI+):
Da.
Safety Considerations
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can penetrate skin. Double-glove (Nitrile) and work exclusively in a fume hood .
-
Waste Disposal: Quench excess hydrazine in the filtrate with dilute bleach (sodium hypochlorite) solution before disposal, ensuring the solution is cool to prevent rapid gas evolution.
References
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. (Accessed 2026).[5]
-
National Institutes of Health (PMC). Synthesis of 5-amino-3-aryl-1H-pyrazoles. (Accessed 2026).[5]
-
BenchChem.
-Keto Esters. (Accessed 2026).[5] -
Organic Syntheses. Preparation of Pyrazoles via Hydrazine Condensation. Org.[6][7] Synth. Coll. Vol. 3, p. 708.
-
ChemicalBook. 5-Amino-3-phenylpyrazole Synthesis Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of 3-Ethylphenyl Pyrazoles via Knorr Condensation
Executive Summary
This application note details the synthesis of 3-(3-ethylphenyl)-1H-pyrazole derivatives, a scaffold increasingly relevant in kinase inhibitor discovery and agrochemistry. While the Knorr pyrazole synthesis is a foundational reaction, the introduction of a meta-alkyl aryl substituent (3-ethylphenyl) introduces specific solubility and regiochemical considerations often overlooked in general protocols.
This guide moves beyond textbook definitions to provide a process-chemistry grade protocol . It focuses on the two-stage synthesis: (1) The Claisen condensation to generate the 1,3-dicarbonyl precursor from 3-ethylacetophenone, and (2) The regiocontrolled cyclization with hydrazines.
Key Technical Advantages of This Protocol[1][2]
-
Regiocontrol Strategy: Mechanistic insights into controlling tautomeric equilibria to favor specific isomers.
-
Scalability: Avoidance of chromatography through optimized recrystallization solvents.
-
Self-Validating QC: Specific NMR markers for the ethyl group to confirm cyclization and purity.
Strategic Analysis & Mechanism
Retrosynthetic Logic
The synthesis is best approached via a convergent strategy. The 3-ethylphenyl moiety is installed early via the commercially available 3'-ethylacetophenone.
-
Step 1 (Precursor Assembly): Claisen condensation of 3'-ethylacetophenone with an ester (e.g., ethyl acetate or diethyl oxalate) generates the
-diketone or -keto ester. -
Step 2 (Heterocycle Formation): Condensation with hydrazine (or substituted hydrazine) yields the pyrazole.
Mechanism and Regioselectivity
The Knorr synthesis is driven by the differential electrophilicity of the 1,3-dicarbonyl centers.[1]
-
Neutral/Basic Conditions: The hydrazine terminal nitrogen (most nucleophilic) attacks the most electrophilic carbonyl.
-
Acidic Conditions: The hydrazine attacks the most basic carbonyl (which is protonated first).
For 3-ethylphenyl systems, the ethyl group is electron-donating (inductive effect, +I) at the meta position. This slightly increases the electron density of the adjacent carbonyl, making it less electrophilic than a purely aliphatic carbonyl but more electrophilic than an ester carbonyl.
Figure 1: Mechanistic flow of the Knorr condensation highlighting the critical regio-determining step.
Experimental Protocols
Phase 1: Synthesis of 1-(3-ethylphenyl)butane-1,3-dione
Rationale: Commercial availability of this specific diketone is low. Fresh synthesis ensures high purity, critical for the subsequent cyclization.
Reagents:
-
3'-Ethylacetophenone (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.2 eq) or Sodium Ethoxide (solid, 1.2 eq)
-
Solvent: Anhydrous THF or Toluene (if using NaH); Ethanol (if using NaOEt).
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.
-
Base Preparation: Wash NaH (if used) with dry hexane to remove mineral oil. Suspend in anhydrous THF.
-
Addition: Cool the suspension to 0°C. Add 3'-ethylacetophenone (10 mmol) dropwise over 15 minutes. Stir for 30 minutes to form the enolate (Solution turns yellow/orange).
-
Condensation: Add Ethyl Acetate (12 mmol) dropwise.
-
Note: If using NaOEt/EtOH, mix ester and ketone first, then add base.
-
-
Reaction: Allow to warm to room temperature (RT), then reflux for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Workup: Cool to RT. Quench carefully with 1M HCl until pH ~4. Extract with Ethyl Acetate (3x).
-
Purification: The crude
-diketone often exists as an oil due to the ethyl group preventing easy crystallization. Purify via short-path silica plug or vacuum distillation if necessary.
Phase 2: Knorr Cyclization to 3-(3-ethylphenyl)-5-methyl-1H-pyrazole
Reagents:
-
1-(3-ethylphenyl)butane-1,3-dione (from Phase 1, 1.0 eq)
-
Hydrazine Hydrate (80% or 64% aq. solution, 1.2 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (cat. 5 drops)
Protocol:
-
Dissolution: In a 100 mL RBF, dissolve the
-diketone (5 mmol) in Ethanol (20 mL). -
Addition: Add Hydrazine Hydrate dropwise at RT.
-
Exotherm Warning: The reaction is exothermic.[3] If scaling up (>10g), use an ice bath during addition.
-
-
Cyclization: Add catalytic acetic acid. Heat the mixture to reflux (78°C) for 2–3 hours.
-
Monitoring: Monitor by TLC. The starting material spot (usually UV active and ferric chloride positive) should disappear.
-
Isolation (Crystallization):
-
Concentrate the reaction mixture to ~50% volume under reduced pressure.
-
Pour into ice-cold water (50 mL) with vigorous stirring.
-
The 3-ethylphenyl pyrazole should precipitate as a white/off-white solid.
-
Troubleshooting: If an oil forms (common with ethyl derivatives), extract with DCM, dry over MgSO4, and recrystallize from Hexane/EtOAc (9:1).
-
Process Optimization & Regiocontrol
When using substituted hydrazines (e.g., Phenylhydrazine) to make 1-phenyl-3-(3-ethylphenyl)pyrazole, regioselectivity becomes the primary challenge.
| Variable | Condition A (Kinetic) | Condition B (Thermodynamic) | Effect on 3-Ethylphenyl System |
| Solvent | Ethanol (Neutral) | Acetic Acid (Acidic) | Acidic media often favors the 1,5-isomer due to protonation of the most basic carbonyl. |
| Temperature | 0°C | Reflux | Higher temp promotes equilibration to the thermodynamic isomer (usually the less sterically crowded 1,3-isomer). |
| Hydrazine | Free base | Hydrochloride salt | Salts release hydrazine slowly, often improving profile but requiring longer times. |
Recommendation for Regiocontrol: To maximize the 1,3-isomer (where the bulky phenyl on nitrogen is far from the 3-ethylphenyl group):
-
Use Ethanol as solvent.[4]
-
Maintain Neutral pH .
-
Reflux to allow thermodynamic equilibration.
Quality Control & Characterization
A self-validating protocol requires specific analytical markers.
1H NMR Expectations (CDCl3, 400 MHz):
-
Pyrazole-H4: Singlet around
6.3–6.5 ppm. This confirms cyclization.[5] -
Ethyl Group:
-
Triplet (
~1.2 ppm, 3H) -
Quartet (
~2.6–2.7 ppm, 2H) -
Diagnostic: The quartet signals verify the integrity of the ethyl chain; if these split or shift unexpectedly, check for side-chain oxidation.
-
-
NH (if 1H-pyrazole): Broad singlet >10 ppm (often exchangeable).
Mass Spectrometry:
-
Expect [M+H]+ peak.
-
Fragmentation often shows loss of ethyl group (M-29) or methyl group (M-15).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of 3-ethylphenyl pyrazoles.
References
-
BenchChem Technical Support. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem Application Notes. Accessed 2023.[6] Link
-
Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[6] Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), 2597–2599.[6] (Foundational Mechanism). Link
-
Organic Chemistry Portal. "Pyrazole Synthesis: Recent Advances and Protocols." Organic-Chemistry.org. Link
-
Royal Society of Chemistry. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, 2022.[7] Link
-
Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[8] (Regiocontrol Protocols).[3][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Application Note: High-Precision Kinase Inhibition Profiling of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine
Abstract & Scientific Rationale
This application note details the protocol for evaluating the kinase inhibitory potency of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine , a representative fragment of the privileged 3-amino-5-arylpyrazole scaffold class.
Chemical Context: The 3-amino-pyrazole moiety is a classic ATP-mimetic pharmacophore. The pyrazole nitrogens and the exocyclic amine typically form a bidentate or tridentate hydrogen bond network with the kinase hinge region (e.g., the backbone amide of the gatekeeper residue). The 3-ethylphenyl substitution at the 5-position is designed to probe the hydrophobic pocket adjacent to the ATP binding site (Selectivity Pocket I).
Experimental Strategy: Because this compound acts as a Type I (ATP-competitive) inhibitor, accurate IC50 determination requires assay conditions where ATP concentrations are near the
Assay Principle: ADP-Glo™ Bioluminescence
The assay is performed in two stages:
-
Kinase Reaction: The kinase transfers a phosphate from ATP to a substrate, generating ADP.[2]
-
ADP Detection:
-
Step 1 (Depletion): ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Step 2 (Detection): Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by luciferase to generate light.[1] The luminescence is directly proportional to kinase activity.
-
Workflow Visualization
Caption: Sequential workflow for the ADP-Glo kinase assay. Critical timing steps are highlighted to ensure ATP depletion and signal stability.
Materials & Reagents
Target Kinase Selection
For this scaffold, CDK2/Cyclin A or p38 MAPK are recommended validation targets due to the high affinity of aminopyrazoles for these enzymes.
-
Enzyme: Recombinant Human CDK2/Cyclin A (e.g., BPS Bioscience #40101).
-
Substrate: Histone H1 (for CDK2) or MBP (for p38).
Buffer Components[1][2][3][4]
-
Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA (freshly added), 50 µM DTT (freshly added).
-
Note: BSA is critical to prevent the lipophilic 5-(3-ethylphenyl) moiety from sticking to the plate walls (non-specific binding).
-
-
Solvent: DMSO (Anhydrous).
Detailed Protocol: IC50 Determination
Step 1: Compound Preparation (Serial Dilution)
-
Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Vortex until clear.
-
Intermediate Plate: Prepare a 3-fold serial dilution in DMSO.
-
Top concentration: 1 mM (100X final).
-
Dilute down to 0.1 µM.
-
-
Working Solution: Dilute the DMSO stocks 1:25 into Assay Buffer.
Step 2: Kinase Reaction Setup (384-well Plate)
Total Reaction Volume: 10 µL
-
Dispense Inhibitor: Add 2.5 µL of the 4X Compound Working Solution to the assay plate.
-
Control Wells: Add 2.5 µL of 4% DMSO in buffer (No Inhibitor).
-
Blank Wells: Add 2.5 µL of 4% DMSO in buffer (No Enzyme).
-
-
Dispense Enzyme: Add 2.5 µL of 4X Enzyme Mix (e.g., 2 ng/µL CDK2) to all wells except Blanks.
-
Critical Step:Pre-incubate for 15 minutes at Room Temperature (RT). This allows the pyrazole inhibitor to reach equilibrium with the hinge region before competing with ATP.
-
-
Initiate Reaction: Add 5 µL of 2X ATP/Substrate Mix .
-
Incubation: Seal plate and incubate for 60 minutes at RT.
Step 3: Detection[2]
-
ADP-Glo Addition: Add 10 µL of ADP-Glo™ Reagent to all wells.
-
Incubate 40 min at RT. (Stops reaction, consumes unreacted ATP).[1]
-
-
Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent .
-
Incubate 30-60 min at RT. (Converts ADP to ATP, generates light).[1]
-
-
Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
Data Analysis & Interpretation
Data Normalization
Calculate the Percent Inhibition for each concentration:
IC50 Fitting
Fit the data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism or XLfit:
Expected Results Table
| Parameter | Value Range | Notes |
| Z' Factor | > 0.7 | Indicates a robust assay suitable for screening. |
| Signal-to-Background | > 10 | Ratio of (Enzyme Control) / (No Enzyme Blank). |
| Hill Slope | -0.8 to -1.2 | Deviations suggest aggregation or non-specific binding. |
| IC50 (Reference) | ~1-50 nM | For Staurosporine (Control). |
Mechanism of Action (MoA) Validation
To confirm the this compound acts as an ATP-competitive inhibitor (Type I), perform an ATP-shift assay .
Protocol Modification: Run the IC50 assay at three distinct ATP concentrations:
-
Low ATP:
-
Medium ATP:
-
High ATP:
Interpretation:
If the compound is ATP-competitive, the IC50 will shift systematically to higher values as ATP concentration increases, following the Cheng-Prusoff relationship:
Competitive Inhibition Logic Diagram
Caption: Logic flow for validating ATP-competitive inhibition. A right-shift in the IC50 curve with increasing ATP confirms the mechanism.
References
-
BPS Bioscience. Kinase Assay Protocols and Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Scaffolds. Retrieved from [Link]
Sources
Preparation of 5-aryl-3-aminopyrazoles using hydrazine hydrate
Application Note: Precision Synthesis of 5-Aryl-3-Aminopyrazoles via Hydrazine Hydrate
Executive Summary
The 3-amino-5-arylpyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines), GPCR ligands, and anti-inflammatory agents [1]. This Application Note provides a definitive guide to their synthesis via the condensation of
Mechanistic Insight & Causality
To control the reaction, one must understand the competing pathways. The reaction between a
The Pathway:
-
Initial Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl (the more electrophilic site compared to the nitrile), forming a hydrazone intermediate .
-
Cyclization: The second nitrogen of the hydrazine moiety attacks the nitrile carbon intramolecularly.
-
Tautomerization: The resulting imine isomerizes to the stable aromatic pyrazole system.
Key Technical Nuance: While regioselectivity is a major challenge when using substituted hydrazines (yielding mixtures of 3- and 5-isomers), the use of hydrazine hydrate simplifies the outcome due to annular tautomerism. The product exists in equilibrium, but is conventionally characterized as 3-amino-5-aryl-1H-pyrazole in solution [2].
Diagram 1: Reaction Mechanism The following diagram illustrates the stepwise cyclization pathway.
Caption: Stepwise formation of the pyrazole core via hydrazone intermediate and 5-exo-dig cyclization.
Critical Material Attributes (CMA)
-
Hydrazine Hydrate (64-80%):
-
Risk:[1] Highly toxic and potential carcinogen.
-
Quality: Use technical grade (80% solution in water) or higher. Old bottles can absorb CO2, forming carbazates that retard the reaction.
-
-
-Ketonitrile Precursors:
-
These are often prepared via Claisen condensation of esters with acetonitrile. Ensure they are free of residual sodium alkoxides, which can cause side reactions (e.g., dimerization) during the hydrazine step.
-
Standard Operating Procedure (Thermal)
This is the "workhorse" protocol, scalable from milligrams to kilograms.
Reagents:
- -Ketonitrile (1.0 equiv)
-
Hydrazine Hydrate (2.0 - 3.0 equiv)
-
Ethanol (Absolute) or Methanol
-
Glacial Acetic Acid (Catalytic, 0.1 equiv)
Protocol:
-
Dissolution: Charge the
-ketonitrile into a round-bottom flask equipped with a magnetic stir bar. Add Ethanol (10 mL per gram of substrate). -
Catalyst Addition: Add catalytic glacial acetic acid. Why? This activates the carbonyl, accelerating the initial hydrazone formation without protonating the hydrazine to the point of deactivation [3].
-
Hydrazine Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exotherm possible.[1][2]
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring: Check TLC (System: 5% MeOH in DCM). The starting nitrile usually fluoresces strongly; the product is more polar.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (approx. 5x reaction volume).
-
Stir for 30 minutes to allow crystal growth.
-
-
Isolation: Filter the solid under vacuum. Wash with cold water (to remove excess hydrazine) and cold ethanol (to remove unreacted ketone).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Alternative Workflow: Microwave-Assisted Synthesis
For high-throughput library generation, the microwave method reduces reaction time from hours to minutes [4].
Protocol:
-
Vessel: Use a 10 mL microwave-transparent crimp vial.
-
Loading: Suspend
-ketonitrile (1.0 mmol) in Ethanol (2 mL). -
Reagent: Add Hydrazine Hydrate (2.0 mmol).
-
Irradiation:
-
Temperature: 120°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10–15 minutes.
-
-
Post-Process: Cool to 50°C using compressed air (built-in feature of most reactors). Pour into water to precipitate as described in the thermal protocol.
Diagram 2: Process Decision Matrix Use this logic flow to select the optimal synthesis method.
Caption: Decision tree for selecting Thermal, Microwave, or Green synthesis routes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete cyclization or residual solvent. | Extend reflux time.[1] Use a seed crystal during the ice-water quench. |
| Impurity: Azine Formation | Excess ketone reacting with hydrazine (2:1 adduct). | Ensure Hydrazine is in excess (at least 2 equiv).[1] Add hydrazine to the ketone slowly.[2] |
| Color (Dark/Brown) | Oxidation of hydrazine or phenols (if present). | Perform reaction under Nitrogen/Argon atmosphere. |
| Starting Material Remains | Steric hindrance at ketone. | Switch to n-Butanol (higher reflux temp, 117°C) or add Lewis Acid catalyst (e.g., Sc(OTf)3 - rare but effective). |
Characterization Standards
To validate the synthesis, look for these specific NMR signatures (in DMSO-d6):
-
1H NMR:
- 11.5 - 12.0 ppm: Broad singlet (1H, pyrazole -NH). Note: Often invisible if wet.
- 5.8 - 6.0 ppm: Singlet (1H, pyrazole C4-H). This is the diagnostic signal for the cyclized ring.
- 4.5 - 5.5 ppm: Broad singlet (2H, -NH2).
-
13C NMR:
-
Look for the C3 (attached to NH2) around 155-160 ppm and C5 (attached to Aryl) around 140-145 ppm .
-
References
-
Fichez, J., Busca, P., & Prestat, G. (2025). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica.
-
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. 3
-
Organic Syntheses. "3(5)-Aminopyrazole." Org.[1][2][4][5] Synth. 1968, 48, 8. 6[1][2][3]
-
Bagley, M. C., et al. (2025). "Microwave-assisted synthesis of aminopyrazoles." ResearchGate / MDPI. 7[2][8]
-
Khidre, R. E., & Abdel-Wahab, B. F. (2013).[9] "Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives." Current Organic Chemistry. 10
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(3-Ethylphenyl)-1H-pyrazol-3-amine as a Fragment-Based Drug Discovery Hit
Authored by: A Senior Application Scientist
Introduction: The Power of Fragments and the Promise of the Pyrazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening libraries of low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[2] These initial, weakly binding fragments serve as starting points for structure-guided optimization into potent and selective drug candidates.[1][3]
Within the landscape of successful pharmacophores, the pyrazole ring stands out as a "privileged scaffold."[4][5] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have led to its incorporation into numerous approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[4][5][6][7] The inherent versatility of the pyrazole core makes it an ideal starting point for FBDD campaigns.[8][9] This guide focuses on a specific pyrazole-containing fragment, 5-(3-Ethylphenyl)-1H-pyrazol-3-amine , as a promising hit for initiating a drug discovery program.
Physicochemical Properties of this compound
Understanding the fundamental properties of a fragment is crucial for designing effective screening and optimization strategies.
| Property | Value (Predicted/Typical) | Significance in FBDD |
| Molecular Weight | ~187.24 g/mol | Adheres to the "Rule of Three" for fragments (<300 Da), ensuring good ligand efficiency.[10] |
| cLogP | ~2.5 | Moderate lipophilicity, balancing solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 (amine and pyrazole NH) | Provides key interaction points for target binding.[6] |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | Offers additional hydrogen bonding capabilities.[6] |
| Rotatable Bonds | 1 (ethyl group) | Low conformational flexibility, reducing entropic penalty upon binding. |
The FBDD Workflow: From Hit Identification to Lead Optimization
The journey from a fragment hit to a viable lead compound is a systematic process involving multiple stages of screening, validation, and optimization.
Caption: A generalized workflow for fragment-based drug discovery.
Part 1: Hit Identification and Validation
The initial goal is to identify fragments that bind to the target of interest and to confirm this binding using multiple techniques to eliminate false positives.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Rationale: A binding event will typically stabilize the protein, resulting in a positive shift in its melting temperature.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound (100 mM stock in DMSO)
-
Real-time PCR instrument
Procedure:
-
Preparation of Protein-Dye Mixture: Dilute the SYPRO Orange dye to a 5x final concentration in the screening buffer. Add the purified protein to this mixture to a final concentration of 0.1 mg/mL.
-
Fragment Dispensing: In a 96- or 384-well PCR plate, dispense 1 µL of the 100 mM fragment stock solution. Also, include wells with DMSO only as a negative control and wells with a known binder (if available) as a positive control.
-
Assay Initiation: Add 19 µL of the protein-dye mixture to each well, resulting in a final fragment concentration of 5 mM and a final protein concentration of approximately 0.1 mg/mL.
-
Data Acquisition: Centrifuge the plate briefly to mix. Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve. A ΔTm of > 2°C is generally considered a significant shift and warrants further investigation.
Protocol 2: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique used to confirm hits from primary screens and to determine binding kinetics and affinity.[11][12][13]
Rationale: By immobilizing the target protein on a sensor chip, the binding of the fragment can be detected in real-time as a change in the refractive index at the surface.[12] This provides an independent confirmation of the binding event.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
Running buffer (e.g., HBS-EP+)
-
This compound at various concentrations
Procedure:
-
Protein Immobilization: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the purified protein (typically 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis: Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 1 mM).
-
Injection and Data Collection: Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer. A reference flow cell (without immobilized protein or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic analysis) to determine the dissociation constant (KD). A confirmed hit will show a concentration-dependent binding response.
| Technique | Throughput | Information Gained | Key Consideration |
| DSF/TSA | High | Target stabilization (ΔTm) | Indirect binding assay |
| SPR | Medium | Binding kinetics (ka, kd), Affinity (KD) | Requires protein immobilization[1] |
| NMR | Low-Medium | Direct binding, structural information | Requires larger amounts of protein[12] |
| X-ray Crystallography | Low | High-resolution binding mode | Requires protein crystallization[12][14] |
Part 2: Hit-to-Lead Optimization
Once this compound is validated as a true binder, the next phase involves structural biology and medicinal chemistry to improve its potency and drug-like properties.
Protocol 3: Structural Elucidation via X-ray Crystallography
Determining the high-resolution crystal structure of the target protein in complex with the fragment is the cornerstone of structure-guided drug design.[10][15]
Rationale: The co-crystal structure reveals the precise binding mode of the fragment, including key hydrogen bonds and hydrophobic interactions. This information is invaluable for designing analogs with improved affinity and selectivity.
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the purified protein in the presence of a 5-10 fold molar excess of this compound.
-
Soaking: Grow crystals of the apo-protein first. Then, transfer these crystals to a solution containing the fragment (typically 1-10 mM) for a period ranging from minutes to hours.[1]
-
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model. Refine the structure and model the fragment into the observed electron density.
-
Analysis of Binding Pocket: Analyze the interactions between the fragment and the protein, identifying key residues and potential vectors for chemical modification.
Caption: The iterative cycle of hit-to-lead optimization.
Medicinal Chemistry Strategy: Fragment Growing
Based on the structural information, a "fragment growing" strategy can be employed. This involves synthesizing analogs of this compound that extend into unoccupied regions of the binding pocket to form additional favorable interactions.
Potential Modifications:
-
Ethylphenyl Group: The ethyl group can be modified to explore larger hydrophobic pockets. For instance, replacing it with propyl, butyl, or cyclic groups. The position of the ethyl group on the phenyl ring can also be varied (ortho, meta, para) to optimize interactions.
-
Amine Group: The primary amine can be acylated or alkylated to introduce new hydrogen bond donors or acceptors, potentially engaging with nearby polar residues.
-
Pyrazole Core: While often preserved, the pyrazole core can be substituted at the N1 position to modulate solubility and other physicochemical properties. For example, adding a small alkyl group or a group that can form a hydrogen bond with a backbone carbonyl.
Conclusion
This compound represents a high-quality starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," coupled with the privileged nature of the pyrazole scaffold, makes it an attractive hit.[4][8][10] By following a systematic workflow of biophysical validation, structural elucidation, and iterative medicinal chemistry, this simple fragment can be elaborated into a potent and selective lead compound. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the therapeutic potential of this promising molecular entity.
References
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved February 15, 2026, from [Link]
-
Sunitha, T., Dixit, P. V., Naaz, A., Chitrapu, P., Panda, K. C., Kumar, P. B., Sahu, D., Madhavilatha, B., & Nirmal, P. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Bioinformation, 20(1), 625–630. [Link]
-
Ciulli, A., & Williams, G. (2010). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling, 50(10), 1769–1781. [Link]
-
de Oliveira, M. S., de C. T. Carrara, S., & de Azevedo, W. F., Jr. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. [Link]
-
Murray, C. W., & Rees, D. C. (2009). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 37(Pt 6), 1339–1343. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]
-
Renaud, J., & Gygax, D. (2007). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Chimia, 61(6), 345–349. [Link]
-
Cioffi, A. G., & Jee, J. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 644, 245–277. [Link]
-
Renaud, J., & Gygax, D. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 52–53. [Link]
-
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved February 15, 2026, from [Link]
-
Ahmed, K. A., Ahmed, A. S., & Abdel-Aziz, M. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Bioorganic Chemistry, 114, 105122. [Link]
-
XtalPi. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved February 15, 2026, from [Link]
-
Li, Y., Wang, Y., & Zhang, H. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1033–1053. [Link]
-
Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal, 283(17), 3096–3108. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved February 15, 2026, from [Link]
-
Chovatia, P. T., Akabari, J. D., Kachhadia, V. V., & Trivedi, P. B. (2007). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 251–257. [Link]
-
Istrate, A. N., Istrate, D. E., & Pirvan, L. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5403. [Link]
-
Bakr, R. B., & Abdel-Aziz, M. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. European Journal of Medicinal Chemistry, 287, 117340. [Link]
-
Connect Journals. (n.d.). Pyrazole Scaffolds: A promising frontier in drug discovery. Retrieved February 15, 2026, from [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]
-
Erlanson, D. A., & Jahnke, W. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(17), 7793–7807. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. Retrieved February 15, 2026, from [Link]
-
ChemSynthesis. (n.d.). N-ethyl-5-phenyl-1H-pyrazol-3-amine. Retrieved February 15, 2026, from [Link]
-
Singh, S., & Kumar, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32–38. [Link]
-
Alam, M. A., & Khan, M. S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–17. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Retrieved February 15, 2026, from [Link]
-
Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Royal Society of Chemistry. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Note: Optimizing p38 MAPK Inhibition using 5-(3-Ethylphenyl)-1H-pyrazol-3-amine
Topic: High-Precision p38 MAPK Inhibition: Leveraging the 5-(3-Ethylphenyl)-1H-pyrazol-3-amine Scaffold Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Scientific Context
The compound This compound (CAS: 2446773-25-5) represents a critical "privileged scaffold" in the development of kinase inhibitors, specifically targeting the p38 Mitogen-Activated Protein Kinase (MAPK) family.
While p38
This guide details the handling, derivatization, and biological validation of this scaffold, positioning it as a cornerstone for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) expansion.
Chemical Biology & Mechanism of Action
The Pharmacophore
The this compound molecule functions as a Type I or Type II kinase inhibitor precursor , depending on its derivatization.
-
Hinge Binding (The Anchor): The aminopyrazole motif (
) functions as a bidentate hydrogen bond donor/acceptor system, interacting with the backbone of the kinase hinge region (typically Glu71 and Met109 in p38 ). -
Hydrophobic Extension (The Probe): The 3-ethylphenyl group extends into the hydrophobic pocket adjacent to the ATP binding site. The ethyl substitution specifically probes the steric tolerance of the "Gatekeeper" residue (Thr106), influencing isoform selectivity (p38
vs. p38 ).
Pathway Context
Inhibition of p38 blocks the phosphorylation of downstream substrates like MAPKAPK2 (MK2), preventing the mRNA stabilization and translation of pro-inflammatory cytokines (TNF-
Figure 1: The p38 MAPK signaling cascade. The aminopyrazole scaffold targets the ATP-binding pocket of p38, halting downstream cytokine production.
Experimental Protocols
Protocol A: Chemical Handling & Derivatization (SAR Expansion)
Objective: To utilize the free amine as a building block for high-potency urea-based inhibitors (Analogous to BIRB-796).
Reagents:
-
This compound (Solid, >98% purity).
-
Aryl Isocyanates (e.g., 1-isocyanato-3-methylbenzene).
-
Solvent: Anhydrous THF or DMF.
Workflow:
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous THF (0.1 M concentration).
-
Activation: Add 1.1 eq of the chosen Aryl Isocyanate dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Purification: Precipitate with hexanes or purify via Flash Chromatography (MeOH/DCM gradient).
-
Validation: Confirm structure via 1H-NMR and LC-MS.
Protocol B: Biochemical Kinase Assay (ADP-Glo™)
Objective: Determine the IC50 of the scaffold or its derivatives against recombinant p38
Materials:
-
Recombinant p38
active enzyme (approx. 1-5 ng/well). -
Substrate: p38 peptide or MBP (Myelin Basic Protein).
-
ATP (Ultrapure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
Step-by-Step Procedure:
-
Compound Prep: Prepare a 10-point serial dilution of the compound in DMSO (Start at 100
M for the free amine fragment; start at 1 M for urea derivatives). -
Enzyme Mix: Dilute p38
in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dispense 2 L/well. -
Incubation: Add 1
L of compound. Incubate for 15 min at RT (allows "slow-off" binding equilibration). -
Reaction Start: Add 2
L of ATP/Substrate mix.-
Final [ATP] should equal the Km(app) of the enzyme (approx 10-50
M).
-
-
Kinase Reaction: Incubate for 60 minutes at RT.
-
ADP-Glo Reagent: Add 5
L of ADP-Glo reagent to stop reaction and deplete remaining ATP. Incubate 40 min. -
Detection: Add 10
L of Kinase Detection Reagent (converts ADP to Light). Incubate 30 min. -
Read: Measure Luminescence on a plate reader (e.g., EnVision).
Protocol C: Cellular Validation (LPS-Induced TNF- Release)
Objective: Verify cell permeability and target engagement in a relevant biological system (THP-1 Monocytes).
Materials:
-
THP-1 Human Monocytes.
-
LPS (Lipopolysaccharide) from E. coli O111:B4.
-
Human TNF-alpha ELISA Kit.
-
RPMI-1640 Medium + 10% FBS.
Step-by-Step Procedure:
-
Seeding: Plate THP-1 cells at 100,000 cells/well in 96-well plates. Differentiate with PMA (optional) or use in suspension.
-
Pre-treatment: Add the test compound (diluted in medium, final DMSO <0.1%) 1 hour prior to stimulation.
-
Rationale: Ensures the inhibitor occupies the kinase pocket before the phosphorylation cascade begins.
-
-
Stimulation: Add LPS (Final concentration 1
g/mL). -
Incubation: Incubate for 4 hours at 37°C / 5% CO2.
-
Harvest: Centrifuge plate (1000 rpm, 5 min) and collect supernatant.
-
Quantification: Analyze supernatant using TNF-
ELISA. -
Analysis: Calculate % Inhibition relative to DMSO+LPS control.
Data Analysis & Interpretation
Expected Results Table
| Compound State | Assay Type | Expected Potency | Interpretation |
| Free Amine (Scaffold) | Biochemical (IC50) | 1 - 10 | Weak hinge binder. Validates fragment binding but lacks allosteric locking. |
| Urea Derivative (e.g., N-phenyl) | Biochemical (IC50) | < 50 nM | High potency. Urea linker exploits the "DFG-out" pocket. |
| Free Amine | Cellular (EC50) | > 20 | Poor cellular retention or potency. |
| Urea Derivative | Cellular (EC50) | 100 - 500 nM | Effective suppression of TNF- |
Self-Validating Controls (Troubleshooting)
-
Z-Prime (
): Ensure assay . If lower, optimize enzyme concentration. -
Reference Inhibitor: Always run SB203580 (active site binder) or BIRB-796 (allosteric binder) as a positive control.
-
Solubility: The 3-ethylphenyl group increases lipophilicity (cLogP ~2.5). Ensure DMSO stocks are clear; precipitation in aqueous buffer will yield false negatives.
Experimental Workflow Diagram
Figure 2: Integrated workflow for converting the aminopyrazole fragment into a lead candidate.
References
-
Vertex Pharmaceuticals Patent (US6423713B1). Substituted pyrazoles as p38 kinase inhibitors. (Describes the use of ethyl-phenyl substituted pyrazoles).
-
Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. (Foundational text on aminopyrazole-urea SAR).
-
BLD Pharm Product Data. 5-(3-Ethylphenyl)-1H-pyrazole (CAS 2446773-25-5).[4] (Chemical properties and commercial availability).[2][4][5]
-
Promega ADP-Glo™ Kinase Assay Application Note. Assay principle and optimization for Ser/Thr kinases.
-
Dumas, J. (2001). Protein kinase inhibitors: emerging trends. Expert Opinion on Therapeutic Patents. (Discusses the binding mode of pyrazole-based inhibitors).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]
- 3. US20210292281A1 - Pyrazole and imidazole compounds for inhibition of il-17 and rorgamma - Google Patents [patents.google.com]
- 4. 2446773-25-5|5-(3-Ethylphenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. WO1997001551A1 - Pyrazole compounds and pharmaceutical compositions - Google Patents [patents.google.com]
Application Note: High-Performance Solubility Protocol for 5-(3-Ethylphenyl)-1H-pyrazol-3-amine in DMSO
This Application Note is structured to serve as a definitive technical guide for the handling and solubilization of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine (CAS: 2446773-25-5).[1] It synthesizes chemical principles with practical bioassay requirements to ensure data integrity.
Executive Summary & Compound Profile
The reliability of bioassay data—whether enzymatic IC50s or cell-based EC50s—hinges on the precise delivery of the analyte. This compound is a lipophilic aminopyrazole scaffold often utilized as a fragment or core structure in kinase inhibitor discovery (e.g., targeting CDKs or p38 MAPK).[1]
While the aminopyrazole core provides hydrogen bond donor/acceptor motifs crucial for binding, the 3-ethylphenyl moiety increases lipophilicity (cLogP ~2.0–2.5), significantly reducing aqueous solubility compared to its unsubstituted phenyl analogs. This protocol addresses the critical "solubility gap" between the DMSO stock and the aqueous assay buffer, preventing compound precipitation that leads to false negatives (loss of potency) or false positives (aggregate-based inhibition).
Physicochemical Snapshot
| Parameter | Value / Description | Notes |
| Compound Name | This compound | |
| CAS Number | 2446773-25-5 | Validated Identifier |
| Molecular Weight | 187.24 g/mol | |
| Solubility (DMSO) | High (>100 mM estimated) | Based on phenyl-analog benchmark (CAS 1572-10-7) [1] |
| Solubility (Water) | Low (<100 µM) | Risk of "crash out" upon rapid dilution |
| Hygroscopicity | Moderate | DMSO stocks absorb atmospheric water |
Solubilization Mechanics: The "Solvent Shock"
Understanding the thermodynamics of mixing is vital. When a hydrophobic compound dissolved in an organic solvent (DMSO) is introduced to an aqueous buffer, it experiences a rapid increase in polarity. If the local concentration exceeds the thermodynamic solubility limit before mixing is complete, the compound forms micro-precipitates.
The Golden Rule: Never dilute a high-concentration DMSO stock directly into a static aqueous volume without immediate mixing.[1] This creates a local "supersaturated zone" where precipitation nuclei form instantly.
Protocol A: Preparation of Master Stock Solution (50 mM)
Objective: Create a stable, verified 50 mM stock solution.
Materials
-
Compound: this compound (Solid powder).[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under nitrogen/argon if possible.
-
Vessel: Amber glass vial (borosilicate) with a PTFE-lined cap. Avoid standard polypropylene for long-term storage due to potential leaching.[1]
Procedure
-
Weighing: Accurately weigh 9.36 mg of the compound into the amber vial.
-
Calculation:
. - .
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Best Practice: Do not assume the powder volume is negligible. For highest precision, add 500 µL, dissolve, and then adjust to the final calibrated volume, or use gravimetric addition (Density of DMSO
).
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (wavy optical distortions) persist, the gradient is not yet equilibrated.
-
-
Sonication (Conditional): If particles remain, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 30°C to prevent degradation.[1]
Protocol B: Serial Dilution for Bioassays (The "Intermediate Step")
Objective: Dilute the 50 mM stock to a working assay concentration (e.g., 10 µM) while maintaining <0.5% DMSO and preventing precipitation.
The Risk: Direct 1:1000 dilution (0.1 µL stock into 100 µL buffer) is prone to pipetting errors and precipitation shock. The Solution: Use an Intermediate Dilution Plate (IDP).
Step-by-Step Workflow
-
Define Assay Requirements:
-
Final Assay Concentration: 10 µM .
-
Final DMSO Tolerance: 0.5% (v/v).
-
-
Prepare Intermediate Stock (200x Concentrate):
-
Dilute the 50 mM Master Stock to 2 mM in 100% DMSO .
-
Why? Keeping the compound in 100% DMSO for the first dilution step ensures solubility is maintained before the aqueous transition.
-
-
The Aqueous Transition (2x Working Solution):
-
Prepare a "2x" solution in assay buffer containing 1% DMSO.
-
Add 10 µL of the 2 mM Intermediate Stock (from Step 2) into 990 µL of Assay Buffer.
-
Result: 20 µM compound in 1% DMSO.
-
Technique: Add the DMSO stream into the vortexing buffer, or pipette up/down immediately.
-
-
Final Assay Addition:
-
Add 50 µL of the 2x Working Solution to 50 µL of cells/enzyme in the assay plate.
-
Final Conditions: 10 µM compound, 0.5% DMSO.
-
Visual Workflow & Logic Map
The following diagram illustrates the critical decision points and flow to prevent compound crash-out.
Caption: Workflow logic ensuring solubility maintenance from solid powder to final aqueous assay conditions.
Storage, Stability, and Troubleshooting[5]
Storage Guidelines
-
Temperature: Store Master Stocks (50 mM) at -20°C or -80°C .
-
Hygroscopicity Management: DMSO is hygroscopic.[2] Repeated freeze-thaw cycles introduce atmospheric moisture, which decreases compound solubility over time.[1]
-
Recommendation: Aliquot the Master Stock into single-use vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles [2].
-
-
Precipitation Check: Before use, thaw completely at Room Temperature (RT) and vortex. If solids are visible, warm to 37°C for 5 minutes.
Troubleshooting "Crash Out"
If you observe low activity or high variability in your assay:
-
Light Scattering Control: Measure absorbance at 650 nm (OD650) in your assay plate. An elevated baseline compared to DMSO-only controls indicates microprecipitation.[1]
-
Carrier Protein: If the compound is insoluble in the assay buffer, add 0.01% Triton X-100 or 0.1% BSA (Bovine Serum Albumin) to the buffer. These act as carrier agents to stabilize lipophilic compounds in solution [3].
References
- Context: Provides benchmark solubility data for the structural analog, confirming high DMSO solubility (>600 mM).
-
-
Context: Guidelines on freeze-thaw stability and hygroscopicity of DMSO stocks.[1]
-
-
National Institutes of Health (NCBI). (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved February 15, 2026, from [Link]
- Context: Authoritative review on using carrier proteins and optimizing dilution protocols to prevent precipit
- Context: Source for specific compound identification and CAS verific
Sources
Application Notes & Protocols: 5-(3-Ethylphenyl)-1H-pyrazol-3-amine as a Pivotal Intermediate in Heterocyclic Synthesis
Introduction: The Strategic Value of the Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence is due to a unique combination of physicochemical properties, including the ability to engage in hydrogen bonding and its metabolic stability. Within this important class of heterocycles, aminopyrazoles stand out as exceptionally versatile synthetic intermediates.[3][4][5][6] The presence of a reactive amino group adjacent to the pyrazole ring's nitrogen atoms provides a nucleophilic handle for a wide array of chemical transformations, enabling the construction of complex, fused heterocyclic systems.[3]
This guide focuses on 5-(3-Ethylphenyl)-1H-pyrazol-3-amine , a substituted aminopyrazole with significant potential in drug discovery. The 3-ethylphenyl moiety offers a lipophilic anchor that can be crucial for modulating pharmacokinetic properties and achieving potent interactions with biological targets. These application notes provide detailed, validated protocols for the synthesis of this key intermediate and demonstrate its utility in the construction of medicinally relevant fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.
Part 1: Synthesis of the Core Intermediate: this compound
The most direct and widely adopted method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[7] This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.
Causality of the Synthetic Design: The reaction mechanism initiates with the nucleophilic attack of hydrazine on the ketone carbonyl of the β-ketonitrile (3-(3-ethylphenyl)-3-oxopropanenitrile). This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine intermediate attacks the nitrile carbon, leading to the formation of the stable, aromatic pyrazole ring. The choice of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the condensation, while a catalytic amount of a weak acid like acetic acid can be used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound from 3-(3-ethylphenyl)-3-oxopropanenitrile and hydrazine hydrate.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity | Quantity | Notes |
| 3-(3-ethylphenyl)-3-oxopropanenitrile | C₁₁H₁₁NO | 173.21 | - | 10 mmol, 1.73 g | Starting material |
| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | ~20.5 M | 12 mmol, 0.60 g | Use in a fume hood |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 50 mL | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 3-4 drops | Catalyst (Optional) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | For precipitation/washing |
| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | - | As needed | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | For drying |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-ethylphenyl)-3-oxopropanenitrile (10 mmol, 1.73 g) and absolute ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Hydrazine: Carefully add hydrazine hydrate (12 mmol, 0.60 g) to the solution dropwise over 5 minutes. Note: The reaction is exothermic. If desired, add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
Work-up: After the reaction is complete (disappearance of the starting β-ketonitrile spot on TLC), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to facilitate drying.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
-
Characterization: The expected yield is typically in the range of 80-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Workflow Diagram:
Caption: Workflow for the synthesis of the aminopyrazole intermediate.
Part 2: Application in Fused Heterocyclic Synthesis
The true value of this compound lies in its ability to serve as a versatile precursor for more complex molecular architectures. The 1,3-relationship of the two nitrogen atoms and the C3-amino group creates a classic "N-C-N" synthon, ideal for constructing fused five- and six-membered rings.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. They are typically synthesized by the reaction of a 3-aminopyrazole with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its enol ether.
Causality of the Synthetic Design: This reaction proceeds via a condensation-cyclization cascade. The exocyclic 3-amino group of the pyrazole acts as the primary nucleophile, attacking one of the carbonyl carbons of the β-dicarbonyl compound (e.g., ethyl acetoacetate). This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the second carbonyl group, leading to the formation of the pyrimidine ring after dehydration. The use of an acid catalyst (like acetic acid) protonates the carbonyls, enhancing their electrophilicity and driving the reaction forward.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (5 mmol, 0.94 g) in 20 mL of glacial acetic acid.
-
Reagent Addition: Add ethyl acetoacetate (5.5 mmol, 0.72 g) to the solution.
-
Reflux: Heat the mixture to reflux (approximately 118°C) and maintain for 5-7 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour it into 150 mL of ice-cold water. A solid will precipitate.
-
Neutralization & Isolation: Neutralize the aqueous suspension by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Collect the solid product by vacuum filtration, washing thoroughly with water.
-
Purification: Purify the crude product by recrystallization from ethanol to afford the desired 2-(3-ethylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one.
Reaction Scheme Diagram:
Caption: Multicomponent synthesis of a pyrazolo[3,4-b]pyridine.
Conclusion
This compound is a highly valuable and versatile intermediate for heterocyclic synthesis. The protocols detailed herein provide robust and reproducible methods for its preparation and subsequent elaboration into complex, fused heterocyclic systems of high interest in drug discovery and materials science. The strategic placement of the amino group, combined with the tunable nature of the phenyl substituent, allows for the systematic exploration of chemical space, making this building block an essential tool for the modern medicinal and synthetic chemist.
References
-
An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (2017). Molecules. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). ResearchGate. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Universidade da Coruña. [Link]
-
A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. (n.d.). PubMed. [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]
-
N-ethyl-5-phenyl-1H-pyrazol-3-amine. (2025). ChemSynthesis. [Link]
-
3-ethyl-1-phenyl-1h-pyrazol-5-amine. (n.d.). PubChemLite. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. [Link]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). ResearchGate. [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed. [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. societachimica.it [societachimica.it]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine
Prepared by: Senior Application Scientist, Formulations Division
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for addressing solubility challenges associated with 5-(3-Ethylphenyl)-1H-pyrazol-3-amine. We will move from fundamental characterization to advanced troubleshooting, explaining the scientific rationale behind each strategy to empower effective, data-driven experimental design.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial questions regarding the solubility of this compound. A proper initial assessment is critical before attempting solubilization, as it informs the selection of the most appropriate strategy.
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility of this molecule is governed by a balance of polar and non-polar elements within its structure.
-
Hydrophobic Moieties: The primary contributor to its poor aqueous solubility is the 3-ethylphenyl group . This aromatic, non-polar substituent significantly increases the molecule's lipophilicity (tendency to dissolve in fats/oils rather than water), which generally corresponds to lower solubility in aqueous media.[1]
-
Hydrophilic Moieties: The molecule possesses two key polar features:
-
The pyrazole ring , which contains two nitrogen atoms capable of hydrogen bonding with water.[1]
-
The 3-amine group (-NH₂) , which is a primary amine that can also participate in hydrogen bonding and, more importantly, can act as a weak base.
-
The dominant hydrophobic character of the ethylphenyl group typically outweighs the hydrophilic contributions of the pyrazole and amine functionalities, leading to an overall classification as a poorly water-soluble compound.
Q2: What is the predicted pKa of this compound, and why is it critically important?
This pKa value is the single most important parameter for pH-based solubilization. According to the Henderson-Hasselbalch equation, a compound will be >99% in its ionized (protonated, more soluble) form when the solution pH is at least 2 units below its pKa. Therefore, by acidifying the aqueous medium to a pH of ~2.0, we can expect a significant increase in solubility due to the formation of a highly polar cationic salt.
Q3: How do I perform a standard quantitative measurement of my compound's intrinsic aqueous solubility?
A: The gold-standard method is the shake-flask method , as described in the OECD Test Guideline 105. This procedure determines the saturation solubility of a compound in a specific solvent at a controlled temperature. A detailed protocol is provided in the Standard Operating Protocols section of this guide. The basic workflow involves agitating an excess amount of the solid compound in the aqueous medium for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant, typically by HPLC-UV.
Section 2: Troubleshooting Guide for Common Solubilization Strategies
If initial tests confirm poor solubility in neutral aqueous media (e.g., Phosphate-Buffered Saline, pH 7.4), the following troubleshooting steps provide a logical progression of techniques to enhance solubility.
Q4: My compound is insoluble in neutral buffer (pH 7.4). How can I systematically use pH to improve its solubility?
A: As established, this compound is a weak base. Therefore, decreasing the pH will protonate the amine group, forming a more soluble salt.
Causality: The neutral form of the molecule is held together in a solid crystal lattice by strong intermolecular forces.[1] To dissolve, the solvent must provide enough energy to break this lattice. By adding acid, we create the cationic form of the molecule. This ion is highly polar and interacts much more favorably with polar water molecules through strong ion-dipole interactions, dramatically increasing its tendency to dissolve.
Experimental Workflow for pH-Solubility Profiling:
-
Prepare a series of biologically relevant buffers: For example, 0.1 M citrate buffer (for pH 2.0, 3.0, 4.0, 5.0) and 0.1 M phosphate buffer (for pH 6.0, 7.4).
-
Execute the Shake-Flask Method (SOP 1): Add an excess of your compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of each buffer in separate glass vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours.
-
Separate & Quantify: Centrifuge the samples to pellet the excess solid. Carefully remove the supernatant, filter it (e.g., through a 0.22 µm PVDF filter), and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see SOP 2).
-
Analyze: Plot solubility (in µg/mL or µM) as a function of pH. You should observe a significant increase in solubility as the pH drops below the compound's pKa.
Diagram 1: pH Adjustment Workflow A decision-making workflow for applying pH modification to enhance the solubility of a weakly basic compound.
Table 1: Example pH-Solubility Profile for this compound (Note: Data is hypothetical and for illustrative purposes only.)
| Buffer System | pH | Predicted Predominant Form | Expected Solubility Range |
| Phosphate | 7.4 | Neutral (>99.9%) | < 1 µg/mL |
| Phosphate | 6.0 | Neutral (~99%) | 1 - 5 µg/mL |
| Citrate | 5.0 | Neutral (~90%) | 5 - 20 µg/mL |
| Citrate | 4.0 | Neutral/Cationic (50/50) | 50 - 200 µg/mL |
| Citrate | 3.0 | Cationic (~90%) | > 1000 µg/mL (1 mg/mL) |
| Citrate | 2.0 | Cationic (>99%) | > 5000 µg/mL (5 mg/mL) |
Q5: pH adjustment is not compatible with my cell-based assay or in vivo model. What co-solvents can I use to prepare a stock solution?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.[2] For preparing concentrated stock solutions that will be diluted into a final assay, co-solvents are an excellent choice.
Causality: Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. A non-polar solute like our compound disrupts this network, which is energetically unfavorable. A co-solvent works by disrupting water's hydrogen bond network and creating a "less polar" microenvironment that can more easily accommodate the hydrophobic ethylphenyl group, thereby increasing solubility.
Recommended Co-solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): The most common choice for initial in vitro screening. Excellent solubilizing power. However, it can be toxic to cells at concentrations typically >0.5% v/v.
-
Ethanol (EtOH): A less potent but also less toxic option, often used for formulations.
-
Polyethylene Glycol 400 (PEG 400): A non-toxic, viscous polymer commonly used in both in vitro and in vivo formulations.
-
Propylene Glycol (PG): Another common, low-toxicity vehicle.
Protocol for Co-solvent Screening:
-
Attempt to dissolve 10 mg of the compound in 1 mL of 100% DMSO. This will serve as your high-concentration stock.
-
If successful, you can perform serial dilutions of this stock into your aqueous assay buffer. Crucially, ensure the final concentration of DMSO in your assay is below the tolerance limit for your system (e.g., <0.5%).
-
If 100% DMSO is not sufficient, gentle warming (to 30-40°C) can be applied.[3]
-
For in vivo studies, complex vehicles are often required. A common starting point is a "TWEEN" solution: 10% DMSO, 40% PEG 400, 50% Water. Test the solubility and stability of your compound in such mixtures.
Q6: I need to prepare a solution for intravenous (IV) administration, and the required dose cannot be achieved with pH or simple co-solvents. What other excipients can I investigate?
A: For challenging compounds requiring significant solubility enhancement in a physiologically compatible vehicle, cyclodextrins are a highly effective solution.
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. The exterior of the cone is hydrophilic (water-soluble), while the interior cavity is hydrophobic. The non-polar ethylphenyl group of your compound can become encapsulated within this hydrophobic cavity, forming an "inclusion complex." This complex effectively masks the compound's hydrophobicity, presenting a new, water-soluble entity to the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative for parenteral formulations due to its high water solubility and excellent safety profile.
Diagram 2: Mechanism of Cyclodextrin Encapsulation Illustration of a poorly soluble drug molecule forming an inclusion complex with a cyclodextrin, enhancing its aqueous solubility.
Experimental Approach (Phase-Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
-
Add an excess of this compound to each solution.
-
Equilibrate using the shake-flask method (SOP 1).
-
Quantify the concentration of the dissolved drug in each supernatant.
-
Plot the drug concentration (y-axis) against the HP-β-CD concentration (x-axis). A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the binding constant and the required amount of cyclodextrin to achieve a target concentration.
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Equilibrium Solubility Determination via Shake-Flask Method (OECD 105)
-
Preparation: Add an amount of solid this compound to a clear glass vial sufficient to exceed its solubility limit (a visible excess of solid should remain at the end).
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired aqueous medium (e.g., water, buffer at a specific pH).
-
Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (SOP 2) against a standard curve prepared from a known stock solution (e.g., in DMSO or acetonitrile).
-
Calculation: Back-calculate the concentration in the original supernatant, accounting for all dilution factors, to determine the equilibrium solubility.
SOP 2: Analytical Method Development using HPLC-UV
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: Due to the compound's basic nature, a mobile phase containing a buffer is recommended for good peak shape. A common starting point is a gradient elution:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Detection: Determine the wavelength of maximum absorbance (λ-max) by running a UV scan of the compound in the mobile phase. This wavelength should be used for detection.
-
Standard Curve: Prepare a concentrated stock solution of the compound in an organic solvent (e.g., 1 mg/mL in acetonitrile). Create a series of standards by serial dilution to cover the expected concentration range of your solubility samples.
-
Validation: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.995. The solubility samples must be diluted to fall within the linear range of this curve.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole. Retrieved from [Link][5]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing, Paris. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-amino-5-(3-ethylphenyl)pyrazole
This guide provides in-depth troubleshooting advice and answers frequently asked questions regarding the synthesis of 3-amino-5-(3-ethylphenyl)pyrazole, with a specific focus on the critical challenge of controlling and resolving regioisomers. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrazole derivatives.
Troubleshooting Guide: Navigating Regioisomer Formation
Q1: My synthesis yielded a mixture of 3-amino-5-(3-ethylphenyl)pyrazole and its regioisomer, 5-amino-3-(3-ethylphenyl)pyrazole. Why did this happen?
A1: The formation of regioisomers is a common and inherent challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using the standard condensation reaction between a β-ketonitrile and hydrazine.[1][2]
The root cause lies in the reaction mechanism. The precursor, 3-(3-ethylphenyl)-3-oxopropanenitrile, possesses two electrophilic sites: the ketone carbonyl carbon and the nitrile carbon. Hydrazine, an unsymmetrical nucleophile, can attack this precursor in two different ways, leading to two distinct cyclized products.
-
Pathway A (Desired): Nucleophilic attack of the terminal nitrogen (NH2) of hydrazine on the ketone carbonyl, followed by cyclization of the internal nitrogen (-NH-) onto the nitrile carbon, yields the 3-amino-5-(3-ethylphenyl)pyrazole .
-
Pathway B (Isomer): Initial attack on the nitrile carbon followed by cyclization onto the ketone carbonyl results in the undesired 5-amino-3-(3-ethylphenyl)pyrazole .
The final product ratio is determined by the kinetics and thermodynamics of these competing pathways, which are highly sensitive to reaction conditions.[3]
Figure 1: Competing reaction pathways leading to pyrazole regioisomers.
Q2: How can I strategically influence the reaction to favor the desired 3-amino-5-(3-ethylphenyl)pyrazole isomer?
A2: Controlling the regioselectivity requires careful optimization of reaction parameters. The goal is to create conditions that favor one reaction pathway over the other. Key factors include pH, solvent, and temperature.
-
pH Control: The acidity or basicity of the reaction medium is paramount. In the synthesis of related amino-isoxazoles from β-ketonitriles, it has been shown that pH dictates the site of initial attack.[4] For pyrazoles, a neutral to slightly acidic medium (pH 7-8) often favors the initial attack at the more reactive ketone carbonyl, leading to the 3-amino isomer.[4] Conversely, strongly basic conditions can deprotonate the hydrazine or the β-ketonitrile, altering the nucleophilicity and potentially favoring the 5-amino isomer.
-
Solvent Selection: The polarity and protic nature of the solvent can stabilize or destabilize reaction intermediates, thereby influencing the regiochemical outcome. While alcohols like ethanol are common, exploring less traditional solvents can be beneficial. For instance, fluorinated solvents such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to promote specific regioselectivity in some pyrazole syntheses by modulating hydrogen bonding and intermediate stability.[5]
-
Temperature: Lower reaction temperatures (e.g., ≤45 °C) can enhance selectivity by favoring the kinetically controlled product, which is often the result of attack at the more sterically accessible and electronically favorable site.[4]
| Parameter | Condition for 3-Amino-5-Aryl Isomer | Rationale |
| pH | Neutral to slightly acidic (pH ~7-8) | Promotes initial nucleophilic attack at the ketone carbonyl over the nitrile group.[4] |
| Solvent | Fluorinated alcohol (e.g., TFE) | Can stabilize key intermediates that lead to the desired regioisomer.[5] |
| Temperature | Lower (≤45 °C) | Favors the kinetically controlled product, enhancing selectivity.[4] |
| Table 1: Recommended reaction conditions to enhance regioselectivity. |
Q3: My reaction still produced an inseparable mixture. What are the best practices for separating the two regioisomers?
A3: When a mixture of regioisomers is obtained, chromatographic separation is the most reliable method for isolation on a laboratory scale.[5][6] Fractional crystallization is an alternative but is only effective if the isomers have significantly different solubility profiles.[5]
Detailed Protocol: Separation via Flash Column Chromatography
-
TLC Method Development: The first step is to find a solvent system (eluent) that provides the best possible separation on a Thin Layer Chromatography (TLC) plate.[5]
-
Start with a binary system of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Systematically vary the ratio of the solvents (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate) until you achieve a clear separation between the two isomer spots, aiming for Rf values between 0.2 and 0.4 for the target compound.
-
If separation is poor, consider adding a small amount (~0.1-1%) of a third solvent, such as methanol (to increase polarity) or triethylamine (to reduce tailing of basic compounds like amines).[7]
-
-
Column Preparation and Execution:
-
Select a column size appropriate for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel using the optimized eluent.
-
Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure, isolated isomers.
-
For particularly challenging separations, Supercritical Fluid Chromatography (SFC) can offer superior resolution and faster run times compared to traditional liquid chromatography.[5]
Figure 2: Workflow for the separation of pyrazole regioisomers.
Q4: I have successfully separated two compounds. How do I definitively identify which is the 3-amino-5-(3-ethylphenyl)pyrazole?
A4: Unambiguous structural assignment requires advanced spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8][9] One-dimensional (¹H, ¹³C) and two-dimensional (HMBC, NOESY) experiments are crucial.
-
¹H and ¹³C NMR: The electronic environment of the pyrazole ring atoms differs significantly between the two isomers. The carbon atom bonded to the electron-donating amino group (C-NH₂) will be more shielded (appear at a lower chemical shift, or further upfield) in the ¹³C NMR spectrum compared to the carbon bonded to the aryl group (C-Aryl). Conversely, the C-Aryl will be more deshielded (downfield).
-
2D NMR (HMBC & NOESY): These experiments provide definitive proof of connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For the 3-amino-5-(3-ethylphenyl)pyrazole , you would expect to see a key correlation between the pyrazole ring proton (at C4) and the quaternary carbon of the ethylphenyl ring (the carbon directly attached to the pyrazole). This correlation would be absent in the 5-amino isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A correlation between the pyrazole NH proton and the ortho-protons of the ethylphenyl ring would strongly suggest the 5-aryl substitution.[6]
-
| Spectroscopic Feature | 3-Amino-5-(3-ethylphenyl)pyrazole (Desired) | 5-Amino-3-(3-ethylphenyl)pyrazole (Isomer) |
| ¹³C NMR: C3 Shift | ~150-160 ppm (Shielded by -NH₂) | ~140-150 ppm (Deshielded by Aryl) |
| ¹³C NMR: C5 Shift | ~140-150 ppm (Deshielded by Aryl) | ~150-160 ppm (Shielded by -NH₂) |
| HMBC Correlation | Present: Pyrazole C4-H to ethylphenyl quaternary carbon. | Absent: No correlation from C4-H to the aryl quaternary carbon. |
| NOESY Correlation | Possible: Pyrazole N1-H to ethylphenyl ortho-protons. | Possible: Pyrazole N1-H to amino group protons. |
| Table 2: Key NMR spectral differences for pyrazole regioisomer identification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile synthetic route to 5-aminopyrazoles? The most widely employed method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[1] This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon, forming a hydrazone intermediate, which then undergoes cyclization to yield the final pyrazole product.[1][2]
Q2: Are there alternative synthetic strategies that offer higher regioselectivity? Yes, several methods can provide better regiocontrol. These include:
-
1,3-Dipolar Cycloadditions: Reactions between nitrilimines and enaminones or sydnones with specific alkynes can offer excellent regioselectivity under mild conditions.[10][11]
-
Reactions with Pre-functionalized Hydrazines: Using a hydrazine derivative where one nitrogen is already substituted (e.g., an arylhydrazine) can direct the cyclization pathway more predictably.[12]
-
Domino Reactions: Multi-step, one-pot reactions, such as those involving diazo compounds and nitroolefins, have been developed to achieve exclusive formation of a single regioisomer.[13]
Q3: Does tautomerism complicate the analysis of 3-aminopyrazoles? Yes, it can. 3(5)-Aminopyrazoles can exist in different tautomeric forms, primarily the 3-amino and 5-amino forms, which can interconvert in solution.[14][15] The position of this equilibrium can be influenced by the solvent and the substituents on the pyrazole and aryl rings.[14] This is an important consideration during NMR analysis, as you may observe averaged signals or signals for both tautomers depending on the rate of exchange. Solid-state NMR and X-ray crystallography have been used to study these tautomeric forms definitively.[14][15]
References
-
Al-Qalaf, F., et al. (2021). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. ResearchGate. Retrieved from [Link]
-
Di Mola, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bassyouni, F. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Retrieved from [Link]
-
Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. PMC. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]
-
Al-Qalaf, F., et al. (2021). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from.... ResearchGate. Retrieved from [Link]
-
Quiroga, J., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Pretsch, E., et al. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. DOI. Retrieved from [Link]
-
Claramunt, R. M., et al. (n.d.). Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. ResearchGate. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]
-
Li, Z., et al. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
-
Chemical Society of Perkin Transactions 1. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Claramunt, R. M., et al. (1998). Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution: An X-ray and NMR study. Tetrahedron. Retrieved from [Link]
-
Claramunt, R. M., et al. (1998). Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution: An X-ray and NMR study. Tetrahedron. Retrieved from [Link]
-
Golic, L., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. LOCKSS. Retrieved from [Link]
-
Loza, M. A. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Retrieved from [Link]
-
El-Naggar, G. M. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Retrieved from [Link]
-
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Retrieved from [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
Purification methods for 5-(3-Ethylphenyl)-1H-pyrazol-3-amine by recrystallization
Topic: Recrystallization & Purification Protocols
Ticket ID: PUR-PYR-3E-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are working with 5-(3-Ethylphenyl)-1H-pyrazol-3-amine (also referred to as 3-amino-5-(3-ethylphenyl)pyrazole).[1] This compound is a critical intermediate scaffold, often used in the synthesis of p38 MAP kinase inhibitors and other bioactive heterocycles.
The primary challenge with 3-amino-5-arylpyrazoles is their tendency to "oil out" rather than crystallize due to their moderate polarity and hydrogen-bonding capability.[1] They also frequently retain colored oxidation byproducts from the hydrazine condensation step.
This guide provides a thermodynamically controlled recrystallization protocol designed to maximize purity (>98% HPLC) while minimizing yield loss.
Phase 1: Solvent System Selection
Q: What is the optimal solvent system for this specific aminopyrazole?
A: Based on the polarity of the pyrazole ring and the lipophilicity of the 3-ethylphenyl substituent, the most robust system is Ethanol/Water or Toluene .
| Solvent System | Role | Suitability | Notes |
| Ethanol (95% or Abs.) | Primary Solvent | High | Best balance of solubility at high temp vs. insolubility at low temp.[1] |
| Ethanol / Water | Solvent / Anti-solvent | High | Use if the compound is too soluble in pure ethanol. Water forces precipitation. |
| Toluene | Selective Solvent | Medium | Excellent for removing polar impurities, but yield may be lower. Good for "oiling out" issues. |
| Ethyl Acetate / Hexane | Solvent / Anti-solvent | Low | Often leads to oiling out; use only if ethanol fails.[1] |
Technical Insight: Aminopyrazoles are hydrogen bond donors (amine) and acceptors (pyrazole N). Ethanol disrupts these intermolecular bonds at high temperatures, allowing dissolution, but permits the reformation of the crystal lattice upon cooling.
Phase 2: The Recrystallization Protocol
Standard Operating Procedure (SOP-PYR-03)
Prerequisites:
-
Crude this compound (typically yellow/orange solid).[1]
-
Solvent: Ethanol (Absolute).[2]
-
Anti-solvent: Deionized Water (warm).
-
Activated Charcoal (Norit or Darco).
Step 1: Dissolution & Decolorization [1]
-
Place 10 g of crude material in a round-bottom flask.
-
Add Ethanol (approx. 5-7 mL per gram of solid) and heat to reflux (approx. 78°C).
-
Checkpoint: If the solid does not dissolve completely, add ethanol in 1 mL increments until a clear solution is obtained.
-
-
Critical Step: If the solution is dark orange or brown, remove from heat source, wait 30 seconds for boiling to subside, and carefully add Activated Charcoal (5-10 wt%).
-
Reflux for an additional 5-10 minutes.
Step 2: Hot Filtration [1]
-
Prepare a pre-warmed Buchner funnel with a Celite pad or filter paper.
-
Filter the hot mixture rapidly into a clean, pre-warmed receiving flask.
-
Why? This prevents premature crystallization on the filter paper.
-
Step 3: Nucleation & Crystal Growth [1]
-
Reheat the filtrate to reflux to ensure all solids are redissolved.
-
Remove from heat and allow to cool to room temperature slowly (over 1-2 hours).
-
Agitation: Stir gently (magnetic stir bar) to prevent occlusion of impurities.
-
-
Anti-Solvent Addition (If yield is low): If few crystals form at room temperature, reheat to 50°C and add warm water dropwise until the solution turns slightly turbid (cloud point). Add 1-2 drops of ethanol to clear it, then cool again.[1]
-
Cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.
Step 4: Collection
-
Filter the white/off-white needles using vacuum filtration.[1]
-
Wash the cake with cold Ethanol/Water (1:1 mixture) or cold Toluene (if Toluene was used).
-
Dry under vacuum at 45-50°C.
Phase 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
A: This is the most common issue with ethyl-substituted aromatics. It occurs when the compound separates as a liquid phase before the crystallization temperature is reached (Liquid-Liquid Phase Separation).
Corrective Actions:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.
-
Seed It: Add a tiny crystal of pure product (seed crystal) to the solution at a temperature just above where the oiling occurred.
-
Slow Down: Cool the solution much slower. Wrap the flask in a towel or use a programmable oil bath.
-
Change Solvent: Switch to Toluene . The higher boiling point and aromatic nature often favor crystal formation over oiling for this specific scaffold.
Q: The crystals are still colored (yellow/tan) after charcoal treatment.
A: Aminopyrazoles are prone to air oxidation.
-
Acid Wash: Dissolve the crude in 1M HCl. The amine forms a water-soluble hydrochloride salt.[1] Filter off any insoluble dark tars.
-
Neutralization: Neutralize the filtrate with aqueous Ammonia or NaOH to precipitate the free base.
-
Recrystallize: Proceed with the Ethanol protocol on the precipitated solid.
Q: What is the expected Melting Point?
A: While the specific 3-ethyl derivative varies, analogous 3-amino-5-phenylpyrazoles typically melt between 120°C – 145°C .[1]
-
Verification: Run a DSC (Differential Scanning Calorimetry) or capillary melting point. A sharp range (<2°C) indicates high purity.
Phase 4: Visualization & Logic
Workflow Diagram: Purification Logic
Caption: Logical workflow for the recrystallization of aminopyrazoles, including branch points for common failures like oiling out.
References
-
Synthesis of 3(5)-Aminopyrazole Derivatives. Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). (Describes the general hydrazine condensation method and purification via ethanol).
-
Purification of Pyrazoles. Google Patents, WO2011076194A1. (Details acid-base purification and solvent selection for pyrazole derivatives).
-
3-Amino-5-phenylpyrazole Properties. Sigma-Aldrich Technical Data. (Provides solubility data and melting point ranges for the phenyl analog as a reference standard).
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 2021, 17, 2465–2474.[1] (Discusses purification of substituted aminopyrazoles using ethanol recrystallization).
Sources
Technical Support Center: Controlling Tautomeric Equilibrium of 3-Amino-Pyrazole Derivatives
Introduction
Pyrazoles are a foundational scaffold in medicinal chemistry, integral to numerous pharmaceuticals. A critical, yet often challenging, aspect of their chemistry is tautomerism. For N-unsubstituted 3-amino-pyrazoles, the molecule exists in a dynamic equilibrium between the 3-amino-1H and 5-amino-1H annular tautomers.[1] This is not a mere academic curiosity; the predominant tautomer dictates the molecule's hydrogen bonding profile, dipole moment, shape, and ultimately, its biological activity and physicochemical properties (ADME).[1][2] An incorrect assumption about the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) studies and the failure of drug candidates.
This guide is designed as a technical resource for researchers in the field. It provides direct, actionable answers to common experimental challenges and foundational questions encountered when working to understand and control the tautomeric equilibrium of 3-amino-pyrazole derivatives.
I. Troubleshooting Guide: Addressing Experimental Challenges
This section addresses specific issues you might encounter during your experiments. The solutions provided are based on established principles and field-proven techniques.
Question 1: My ¹H NMR spectrum shows broad, averaged signals for the pyrazole core protons and the NH. I can't distinguish or quantify the individual tautomers. What's happening and how can I fix it?
Answer:
This is a classic sign of fast prototropic exchange on the NMR timescale at your experimental temperature. The two tautomers are interconverting so rapidly that the NMR spectrometer detects only a time-averaged representation of the molecule.
Causality: The energy barrier for intermolecular proton transfer in pyrazoles is relatively low, often in the range of 10–14 kcal/mol, allowing for rapid exchange in solution.[3][4]
Recommended Protocol: Variable Temperature (VT) NMR Spectroscopy
The most effective way to resolve this issue is to slow down the rate of exchange by lowering the temperature.
-
Objective: To slow the proton exchange rate until it is slow on the NMR timescale, allowing for the resolution of distinct signals for each tautomer.
-
Methodology:
-
Solvent Selection: Choose a deuterated solvent with a low freezing point that is appropriate for your compound's solubility (e.g., DMSO-d₆, Methanol-d₄, Toluene-d₈). DMSO-d₆ is often a good starting point as it can sometimes slow the exchange even at room temperature.[5]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Incremental Cooling: Lower the sample temperature in increments of 10-20 K (e.g., 278 K, 258 K, 238 K...). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Coalescence: As the temperature decreases, you will observe the broad, averaged signals begin to sharpen and then split into two distinct sets of signals. The temperature at which the single broad peak splits into two is known as the coalescence temperature and can be used to calculate the energy barrier of the exchange.
-
Quantification: Once you have well-resolved signals at a low temperature, you can determine the tautomeric ratio (KT) by integrating the corresponding signals for each tautomer.
-
-
Pro-Tip: If ¹H NMR remains challenging, consider acquiring ¹³C or ¹⁵N NMR spectra. These nuclei have a much larger chemical shift dispersion, meaning the difference in ppm between the signals for each tautomer is greater, making them easier to resolve even at faster exchange rates.[3]
Question 2: I designed and synthesized a derivative to be a 3-amino-pyrazole, but my analytical data strongly suggests the 5-amino tautomer is dominant in my DMSO-d₆ NMR. Why did the equilibrium shift?
Answer:
This is a common and important observation. The tautomeric equilibrium is a delicate balance between intrinsic electronic effects (substituents) and extrinsic environmental effects (solvent).[1] In your case, it is likely that the solvent is overpowering the intended electronic preference or that your substituents actively favor the 5-amino form.
Troubleshooting Workflow:
-
Analyze Your Substituents:
-
Electron-Withdrawing Groups (EWGs): Do you have groups like -NO₂, -CN, -COOH, or -CF₃ on the pyrazole ring, particularly at the C4 position? EWGs pull electron density from the ring and generally favor the 5-amino tautomer.[1][5]
-
Electron-Donating Groups (EDGs): Groups like -CH₃, -Cl, or -OH tend to stabilize the 3-amino tautomer.[1][6] If your intended EDG is weak, its effect might be overridden by the solvent.
-
-
Analyze Your Solvent Choice:
Experimental Protocol to Confirm and Control:
-
Objective: To shift the equilibrium back towards the 3-amino tautomer by changing the solvent environment.
-
Methodology:
-
Prepare a new NMR sample of your compound in a non-polar, aprotic solvent like Chloroform-d (CDCl₃) or Benzene-d₆.
-
Acquire a ¹H NMR spectrum under the same conditions as your DMSO-d₆ experiment.
-
Compare Spectra: In a less polar environment, the intrinsic electronic effects of your substituents will become the dominant factor. If your molecule is electronically biased towards the 3-amino form, you should see a significant shift in the tautomeric ratio in its favor.
-
Question 3: My reaction is giving a mixture of N-substituted and C-substituted products, and the yield is poor. Could tautomerism be the culprit?
Answer:
Absolutely. The two tautomers are distinct chemical entities with different patterns of reactivity. Treating a tautomeric mixture as a single compound in a reaction is a common reason for obtaining product mixtures and low yields.
Causality and Mechanistic Insight:
-
3-Amino Tautomer: Presents a nucleophilic exocyclic amino group and a basic "pyridine-like" nitrogen at the N2 position.
-
5-Amino Tautomer: Also has a nucleophilic amino group, but its position relative to the ring nitrogens is different. The electronic properties and steric environment of the N1 and N2 atoms are also altered.
An electrophile could potentially react at the exocyclic -NH₂ group or either of the ring nitrogens, and the preferred site of reaction may differ between the two tautomers.
Recommended Strategy:
-
Identify the "Reactive" Tautomer: Before running the reaction, determine which tautomer is required for your desired transformation. This can often be inferred from the reaction mechanism.
-
Force the Equilibrium: Use solvent and temperature to maximize the concentration of the desired "reactive" tautomer before adding your reagents.
-
For a reaction requiring the 3-amino tautomer, consider running the reaction in a non-polar solvent like toluene or THF.
-
For a reaction favoring the 5-amino tautomer, a polar solvent like DMF or DMSO might be beneficial.
-
-
Consider N-Protection (Locking the Tautomer): If precise control is needed, consider a synthetic strategy where one of the ring nitrogens is protected (e.g., with a methyl or benzyl group). This "locks" the molecule into a single, non-interconverting form, ensuring clean reactivity at a specific site. This is a powerful tool for simplifying complex reactivity profiles.[1]
II. Frequently Asked Questions (FAQs)
This section provides clear, authoritative answers to fundamental questions about 3-amino-pyrazole tautomerism.
Question 1: What are the dominant tautomeric forms of 3-amino-pyrazoles?
The tautomerism in 3-amino-pyrazoles can be categorized into two types: annular and side-chain.[1]
-
Annular Tautomerism: This is the most significant and widely studied equilibrium. It involves the migration of a proton between the two ring nitrogen atoms (N1 and N2), resulting in the interconversion of the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms. This is the equilibrium that is the primary focus of control and characterization.[1][6]
-
Side-Chain Tautomerism: This involves proton migration from the exocyclic amino group to a ring nitrogen, leading to imino forms. However, numerous theoretical and experimental studies have shown that the amino forms are significantly more stable, and the imino tautomers are generally not observed in significant quantities under normal conditions.[3]
Tautomer3 [label=<
3-Amino-1H-pyrazole
Tautomer5 [label=<
5-Amino-1H-pyrazole
Tautomer3 -> Tautomer5 [label=" K_T"]; } enddot Caption: The primary annular tautomeric equilibrium in 3-amino-pyrazoles.
Question 2: How do I choose the right solvent to favor a specific tautomer?
Solvent choice is one of the most powerful tools for controlling the tautomeric equilibrium. The key principle is that polar solvents will stabilize the more polar tautomer.[1][7] For 3-amino-pyrazoles, the 5-amino tautomer is generally more polar.
Solvent Influence on Tautomeric Ratio (KT = [5-amino]/[3-amino])
| Solvent | Type | Dielectric Constant (ε) | Expected Effect on Equilibrium |
| Benzene-d₆ | Non-polar, Aprotic | 2.3 | Strongly favors the intrinsically stable tautomer (determined by substituents) |
| Chloroform-d (CDCl₃) | Weakly Polar, Aprotic | 4.8 | Generally favors the intrinsically stable tautomer, slight shift towards 5-amino |
| Methanol-d₄ (CD₃OD) | Polar, Protic | 33.0 | Shifts equilibrium towards the 5-amino tautomer via polarity and H-bonding |
| DMSO-d₆ | Highly Polar, Aprotic | 47.0 | Strongly shifts equilibrium towards the more polar 5-amino tautomer |
Question 3: What is the role of substituents in determining the tautomeric preference?
The electronic nature of other substituents on the pyrazole ring is the primary intrinsic factor determining tautomeric preference.[1]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, -CH₃, and -Cl donate electron density. They tend to stabilize the 3-amino tautomer .[6]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -COOH pull electron density from the ring. They tend to stabilize the 5-amino tautomer .[1][5] This effect is particularly pronounced when the EWG is at the C4 position.[5]
Question 4: How can I definitively determine the structure in the solid state versus in solution?
It is critical to remember that the solid-state structure may not be representative of the dominant species in solution. A comprehensive analysis requires two distinct techniques:
-
Solid State - X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid crystal lattice.[1] It is the "gold standard" for determining which tautomer exists in the solid phase.
-
Solution State - NMR Spectroscopy: As detailed previously, NMR (¹H, ¹³C, ¹⁵N) is the most powerful method for identifying and quantifying the different tautomers present in solution.[1][8]
A complete study will often report the X-ray structure and then use NMR to show how the equilibrium shifts in various solvents.
Question 5: Can computational chemistry reliably predict tautomeric ratios?
Yes, computational chemistry is an invaluable and highly predictive tool for understanding tautomeric equilibria. It allows you to assess the intrinsic stability of tautomers before embarking on lengthy experiments.
-
Objective: To calculate the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower ΔG is the more stable form.
-
Methodology:
-
Structure Optimization: Perform a full geometry optimization for each tautomer (3-amino and 5-amino) using Density Functional Theory (DFT), typically with a functional like B3LYP and a basis set such as 6-311++G(d,p).[6]
-
Solvent Modeling: To simulate solution environments, repeat the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[1][5] You must specify the solvent you wish to model (e.g., DMSO, water).
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG). The tautomeric equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT) .[1]
-
This computational approach can accurately predict how substituents and solvents will influence the equilibrium, guiding your experimental design and saving significant lab time.
References
- BenchChem. (2025). Tautomerism in substituted 3-aminopyrazoles. BenchChem Technical Support.
-
Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. [Link]
-
Afanas'eva, G. A., et al. (2002). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Russian Chemical Bulletin, 51(9), 1636-1642. [Link]
-
Oziminski, W. P. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(14), 4287. [Link]
-
Alkorta, I., Elguero, J., & Rozas, I. (1991). Theoretical studies on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1621-1626. [Link]
-
Lopes, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 32. [Link]
-
Lahmar, N., et al. (2010). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Journal of Molecular Structure: THEOCHEM, 940(1-3), 51-57. [Link]
-
Stanovnik, B., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. [Link]
-
Lopes, S., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Claramunt, R. M., et al. (1994). ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. ChemInform, 25(39). [Link]
-
Marín-Luna, M., et al. (2018). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. Physical Chemistry Chemical Physics, 20(2), 1014-1027. [Link]
-
Elguero, J., & Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
-
Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. [Link]
-
Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Taylor & Francis Online. [Link]
-
Secrieru, A., et al. (2021). Structure and ir spectra of 3(5)-aminopyrazoles and uv-induced tautomerization in argon matrix. The University of Liverpool Repository. [Link]
-
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
-
Reusch, W. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. [Link]
-
Jarończyk, M., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2639. [Link]
-
Oziminski, W. P. (2018). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]
-
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. [Link]
-
Pluta, T. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3020. [Link]
-
Ladeira, S., et al. (2015). Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water. Chemistry - A European Journal, 21(34), 12056-12065. [Link]
-
Pluta, T. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
-
Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1735-1740. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Paper Details - Ask this paper | Bohrium [bohrium.com]
Heterocycle Synthesis Support Hub: 3-Ethylphenyl Pyrazole Optimization
Ticket ID: PYR-ETH-305 Subject: Yield Optimization & Regiocontrol for 3-Ethylphenyl Pyrazole Cyclization Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Diagnostic Overview
Welcome to the technical support center. You are likely encountering issues with the cyclization of 1-(3-ethylphenyl)-1,3-dicarbonyls or related precursors. The 3-ethylphenyl moiety introduces specific electronic (weakly electron-donating, +I effect) and physical (increased lipophilicity) characteristics that distinguish it from standard phenyl analogs.
This guide prioritizes the Knorr Pyrazole Synthesis (condensation) as the primary workflow but offers [3+2] Cycloaddition as a high-precision alternative.
Decision Matrix: Select Your Workflow
Use the following logic flow to determine the correct optimization path for your specific constraints.
Figure 1: Decision matrix for selecting the optimal synthetic route based on regioselectivity and scale requirements.
Protocol A: Optimized Knorr Condensation
This is the industry standard for generating the pyrazole core. The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound bearing the 3-ethylphenyl group.
The Challenge: The 3-Ethylphenyl Effect
The ethyl group at the meta position exerts a weak inductive effect (+I). If your precursor is 1-(3-ethylphenyl)butane-1,3-dione :
-
The carbonyl adjacent to the aryl ring (C1) is less electrophilic than the alkyl carbonyl (C3) due to conjugation with the phenyl ring.
-
The ethyl group increases the solubility of the product in non-polar solvents, potentially complicating precipitation-based workups.
Step-by-Step Optimization Guide
Phase 1: Solvent & Catalyst Selection
Do not default to simple ethanol reflux. The lipophilicity of the 3-ethylphenyl group requires a solvent system that maintains solubility for intermediates but allows product isolation.
| Parameter | Standard Condition | Optimized Condition (Yield Focused) | Reasoning |
| Solvent | Ethanol (EtOH) | Acetic Acid (AcOH) or EtOH/THF | AcOH acts as both solvent and catalyst, accelerating imine formation. THF aids solubility of the lipophilic aryl chain. |
| Catalyst | HCl or None | p-TsOH (5 mol%) or AcOH | Stronger acid catalysis promotes dehydration of the intermediate carbinolamine, often the rate-determining step. |
| Temp | Reflux (78°C) | Reflux (or MW 120°C) | Higher energy is required to overcome the conjugation stability of the aryl ketone. |
Phase 2: Execution Protocol
Target: Synthesis of 3-(3-ethylphenyl)-5-methyl-1H-pyrazole.
-
Dissolution: Dissolve 1.0 eq of 1-(3-ethylphenyl)butane-1,3-dione in Glacial Acetic Acid (0.5 M concentration).
-
Note: If using hydrazine hydrochloride, add 1.0 eq of Sodium Acetate to buffer.
-
-
Addition: Add 1.1 eq of Hydrazine Monohydrate dropwise at room temperature.
-
Observation: A color change (yellowing) indicates hydrazone formation.
-
-
Cyclization: Heat to reflux (118°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The 3-ethylphenyl group makes the product UV active and less polar than the starting material.
-
-
Workup (Crucial for Yield):
-
Do not just pour into water; the product may oil out due to the ethyl group.
-
Procedure: Evaporate AcOH under reduced pressure. Dissolve residue in EtOAc. Wash with Sat. NaHCO3 (to remove acid) -> Brine. Dry over Na2SO4.
-
-
Purification: Recrystallize from Hexane/Ethanol (9:1). The ethyl group aids solubility in hexane, while impurities stay in ethanol.
Protocol B: Regioselectivity Control (N-Substituted)
If you are reacting methyl hydrazine (or phenyl hydrazine) with your diketone, you will get a mixture of isomers:
-
Isomer A: 1-methyl-3-(3-ethylphenyl)pyrazole
-
Isomer B: 1-methyl-5-(3-ethylphenyl)pyrazole
Mechanistic Insight
Hydrazines are nucleophiles.[1] The terminal NH2 (most nucleophilic) attacks the most electrophilic carbonyl first.
-
Alkyl Carbonyl (C3): More electrophilic (less hindered, no conjugation).
-
Aryl Carbonyl (C1): Less electrophilic (conjugated with 3-ethylphenyl).
Therefore, the major product usually results from the attack on C3, placing the N-substituent adjacent to the C3-methyl group (forming the 1,5-dimethyl-3-aryl isomer).
Regioselectivity Troubleshooting Table
| Desired Isomer | Strategy | Mechanism |
| 1-R-5-(3-ethylphenyl) | Standard Knorr (Acidic) | Hydrazine attacks the alkyl ketone (C3) first. |
| 1-R-3-(3-ethylphenyl) | Pre-formed Enaminone | Convert the dicarbonyl to an enaminone using DMF-DMA. This blocks the C3 position sterically and electronically, forcing attack at C1. |
| 1-R-3-(3-ethylphenyl) | [3+2] Cycloaddition | Use a diazo compound and an alkyne. This is 100% regioselective. |
Protocol C: [3+2] Cycloaddition (The "Click" Alternative)
Use this if Knorr yields are <40% or if regioselectivity is poor.
Reaction: 3-ethylphenyl acetylene + Nitrilimine (generated in situ).
Figure 2: 1,3-Dipolar cycloaddition pathway for regiopure synthesis.
-
Reagents: 3-ethylphenyl acetylene (1.0 eq) + Hydrazonoyl chloride (1.2 eq).
-
Solvent: Dry THF or Dichloromethane.
-
Base: Triethylamine (2.0 eq) added slowly at 0°C to generate the nitrilimine in situ.
-
Yield Tip: The 3-ethylphenyl group activates the alkyne slightly. Stir at Room Temp overnight.
Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize. Is the reaction incomplete?
-
Diagnosis: The 3-ethylphenyl group lowers the melting point significantly compared to unsubstituted phenyl pyrazoles.
-
Fix: It is likely pure but oily. Triturate with cold pentane or hexanes. If that fails, convert it to a hydrochloride salt (add HCl in ether) to obtain a solid for purification/storage.
Q2: I see a peak at [M+16] or [M+18] in LCMS.
-
Diagnosis: Intermediate trapping.
-
[M+18]: Uncyclized hydrazone (incomplete dehydration). Solution: Increase temperature or add molecular sieves to remove water.
-
[M+16]: Oxidation of the ethyl group (rare, but possible in air with metal catalysts). Solution: Degas solvents.
-
Q3: Yields are low (<50%) with phenylhydrazine.
-
Diagnosis: Phenylhydrazine is less nucleophilic than hydrazine hydrate.
-
Fix: Switch solvent to Ethanol/Acetic Acid (3:1) and reflux for 12 hours. The acid protonates the carbonyl, making it more susceptible to the weaker nucleophile.
References
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles and Interactions with Fluorine. Chemical Reviews, 111(11), 6984–7034. Link
-
Madditsist, K., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[2] Reaction Chemistry & Engineering, 7, 2180-2188. Link
-
Nagarajan, A. S., et al. (2021). Recent Advances in the Synthesis of Pyrazoles.[3][4][5] A Review. Organic Preparations and Procedures International, 53(4), 285-326. Link
-
BenchChem Technical Support. (2025). Optimization of Solvent Conditions for Pyrazole Cyclization.Link(Cited for general solvent polarity protocols).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting hydrazine condensation in pyrazole amine synthesis
Technical Support Center: Pyrazole Amine Synthesis
A Senior Application Scientist's Guide to Troubleshooting Hydrazine Condensation
Welcome to the Technical Support Center for pyrazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing pyrazole amines, a critical scaffold in medicinal chemistry.[1] One of the most persistent challenges in this synthesis, particularly when using the classical Knorr condensation or related methods, is controlling the reactivity of hydrazine.[2][3] Uncontrolled condensation reactions can lead to a host of side products, reducing yield and complicating purification.
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will explore the causality behind common issues and provide field-proven protocols to overcome them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) on Hydrazine Condensation
Q1: What is hydrazine condensation in the context of pyrazole synthesis, and why is it a problem?
A1: In pyrazole synthesis, such as the Knorr synthesis, hydrazine (or a substituted hydrazine) is reacted with a 1,3-dicarbonyl compound.[4] The intended reaction is a cyclocondensation: one nitrogen of the hydrazine attacks one carbonyl, and the second nitrogen attacks the other carbonyl, ultimately forming the aromatic pyrazole ring after dehydration.[5]
The problem arises from the high nucleophilicity of hydrazine. "Hydrazine condensation" as a troubleshooting topic refers to several undesired side reactions:
-
Formation of Hydrazones: Hydrazine can react with a single carbonyl group to form a stable hydrazone intermediate. If this intermediate does not efficiently cyclize, it can persist as an impurity or react further in undesirable ways.
-
Double Condensation (Bis-Hydrazones): If the stoichiometry is not carefully controlled, two molecules of hydrazine can react with a single dicarbonyl compound, or vice versa, leading to oligomeric side products.
-
Regioselectivity Issues: With unsymmetrical dicarbonyl compounds, hydrazine can attack in two different ways, leading to a mixture of two regioisomeric pyrazole products, which are often difficult to separate.[6]
These side reactions consume starting materials, lower the yield of the desired pyrazole amine, and introduce impurities that complicate downstream processing and purification.
Q2: What are the key factors that influence the rate and selectivity of hydrazine condensation?
A2: The outcome of the reaction is a delicate balance of several factors. Understanding these allows for precise control:
-
pH: The pH of the reaction medium is critical. A catalytic amount of acid protonates a carbonyl oxygen, making the carbon more electrophilic and promoting the initial nucleophilic attack by hydrazine.[5] However, strongly acidic conditions (low pH) will protonate the hydrazine itself, rendering it non-nucleophilic and stopping the reaction.[7] Conversely, basic conditions can deprotonate the 1,3-dicarbonyl, which can affect its reactivity and lead to other side reactions.
-
Solvent: The choice of solvent can influence reaction rates and, notably, regioselectivity. Protic solvents like ethanol are common, but specialized solvents like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity in certain cases by modulating the hydrogen-bonding environment.[8]
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of decomposition products and other side reactions.[7] Careful temperature control is essential for clean conversions.
-
Steric and Electronic Effects: The substituents on both the hydrazine and the 1,3-dicarbonyl compound play a significant role. Bulky groups can hinder the approach of the nucleophile, while electron-withdrawing or -donating groups alter the reactivity of the carbonyls and the nucleophilicity of the hydrazine.[6][7]
Troubleshooting Guide: Symptom-Based Problem Solving
Q3: My reaction is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?
A3: This is one of the most common challenges when using an unsymmetrical 1,3-dicarbonyl. The formation of two isomers occurs because the initial attack of the substituted hydrazine can happen at either of the two different carbonyl carbons.[6]
Core Strategy: Exploit Differential Reactivity
The key is to create a more significant difference in reactivity between the two carbonyl groups or to control which nitrogen of the hydrazine attacks first.
Troubleshooting Steps & Protocols:
-
Solvent Modification: Standard solvents like ethanol often give poor selectivity.[8] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically favor the formation of one regioisomer.[8] These solvents have unique hydrogen-bonding properties that can selectively stabilize one of the transition states over the other.
-
pH Control: Carefully buffer the reaction or use a controlled amount of a weak acid catalyst (e.g., acetic acid). The relative electrophilicity of the two carbonyls can be sensitive to pH, and empirical optimization can often lead to improved selectivity.
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often increase selectivity by favoring the reaction pathway with the lower activation energy.
Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Q4: My reaction is sluggish, and the yield is low. I suspect an issue with my hydrazine reagent. What should I check?
A4: Low yields are frequently traced back to the quality and handling of the hydrazine reagent.[7] Hydrazine and its derivatives can be unstable and are susceptible to degradation.
Troubleshooting Steps & Protocols:
-
Verify Reagent Purity: Hydrazine hydrate can absorb carbon dioxide from the air to form salts, and anhydrous hydrazine is notoriously unstable. Phenylhydrazine is known to decompose and form colored impurities upon exposure to air and light.[7]
-
Protocol: If possible, distill the hydrazine reagent immediately before use. For solid hydrazine salts (e.g., sulfates or hydrochlorides), ensure they are dry and have been stored properly.
-
-
Check Reaction pH: As mentioned, an excessively acidic medium will "kill" your nucleophile by protonating it.[7]
-
Protocol: Measure the pH of your reaction mixture. If you are using a hydrazine salt, you must add a base (e.g., sodium acetate, triethylamine) to liberate the free hydrazine in situ. The amount of base should be stoichiometric to the hydrazine salt.
-
-
Consider Hydrazine Reactivity:
-
Hydrazine Hydrate vs. Anhydrous Hydrazine: Hydrazine hydrate is often easier and safer to handle but is less reactive than anhydrous hydrazine.
-
Substituted Hydrazines: Electron-withdrawing groups on a substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine) will significantly decrease its nucleophilicity, leading to a much slower reaction.[7]
-
Table 1: Comparison of Common Hydrazine Reagents
| Reagent | Form | Common Issues | Recommended Action |
| Hydrazine Hydrate | Colorless Liquid | Absorbs CO₂ from air; less reactive. | Use fresh bottle; consider gentle warming if reaction is slow. |
| Anhydrous Hydrazine | Fuming Liquid | Highly reactive, toxic, and potentially explosive. | Use only with extreme caution and specialized equipment. |
| Phenylhydrazine | Oily Liquid/Solid | Prone to air oxidation (turns red/brown).[7] | Distill under vacuum before use for best results. Store under inert gas. |
| Hydrazine Salts | Crystalline Solid | Requires base to liberate free hydrazine. | Add 1.0-1.2 equivalents of a non-nucleophilic base. |
Q5: I'm observing significant formation of a high-molecular-weight side product and my desired product yield is low. What is happening?
A5: This often indicates the formation of a bis-pyrazole or other dimeric/oligomeric species. This typically occurs when the stoichiometry of the reactants is locally imbalanced, allowing one molecule to react with two partners.
Core Strategy: Maintain High Dilution and Control Addition Rate
The most effective way to prevent this is to ensure that the limiting reagent is always in the presence of an excess of the other reactant, which disfavors dimerization. This is achieved through a technique called "inverse addition."
Protocol: Inverse Addition for Minimizing Dimer Formation
-
Setup: Dissolve the 1,3-dicarbonyl compound in the reaction solvent in the main reaction flask.
-
Reagent Preparation: Prepare a separate, dilute solution of the hydrazine reagent in the same solvent.
-
Slow Addition: Add the hydrazine solution to the dicarbonyl solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump or a dropping funnel. Maintain vigorous stirring throughout the addition.
-
Temperature Control: Keep the reaction temperature constant and as low as is practical during the addition.
This method ensures that the concentration of hydrazine in the reaction flask is always very low, preventing a single dicarbonyl molecule from encountering two hydrazine molecules.
Mechanism: Desired vs. Undesired Pathway
Caption: Reaction pathways for desired pyrazole vs. side product.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Fustero, S., Sánchez-Roselló, M., & Sanz-Cervera, J. F. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 74(21), 8147–8150.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- Krasavin, M. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(15), 4983.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Schmid, M., & Zeitler, K. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1085–1112.
- Ho, G. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2223-2229.
- Chem Help ASAP. (2019). synthesis of pyrazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Chourasia, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(18), 5645.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
- Orlov, V. D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9538–9547.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Enhancing Lipophilic Efficiency of 5-Phenylpyrazole Kinase Inhibitors
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies for a common yet critical challenge in medicinal chemistry: optimizing the Lipophilic Efficiency (LipE) of 5-phenylpyrazole kinase inhibitors. This guide is structured in a question-and-answer format to directly address the issues you may encounter in your experiments.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section lays the groundwork for understanding why LipE is a critical parameter in your drug discovery pipeline.
Q1: What is Lipophilic Efficiency (LipE) and why is it more informative than just potency?
A: Lipophilic Efficiency (LipE), also referred to as Lipophilic Ligand Efficiency (LLE), is a crucial metric used to assess the quality of a compound during lead optimization.[1] It quantifies the balance between a compound's potency and its lipophilicity.[2] The formula is:
LipE = pIC₅₀ - LogD
(or pKᵢ - LogP for non-ionizable compounds)
While high potency (a low IC₅₀ or Kᵢ value) is essential, achieving it simply by increasing lipophilicity is a common pitfall. Excessive lipophilicity often leads to a host of undesirable properties, including poor aqueous solubility, high plasma protein binding, increased metabolic clearance, and a greater likelihood of off-target toxicity.[1][] LipE helps you determine if an increase in potency is "worth" the associated increase in lipophilicity. A higher LipE value indicates a more efficient compound that achieves its potency without excessive greasiness, making it a more promising drug candidate.[4][5]
Q2: Why is managing lipophilicity a particular challenge for kinase inhibitors, especially those with a 5-phenylpyrazole scaffold?
A: Many kinase inhibitors are designed to target the ATP-binding site, which often contains hydrophobic pockets.[6] To achieve high potency, medicinal chemists frequently incorporate lipophilic moieties that can form favorable interactions within these pockets. The 5-phenylpyrazole scaffold itself, while a versatile and successful core in many approved drugs, contributes significantly to the lipophilicity of the molecule.[7][8] Modifications intended to boost potency, such as adding substituted aromatic rings to the pyrazole core, can rapidly increase the molecule's overall LogD, leading to compounds that are potent in biochemical assays but possess poor drug-like properties.[9][10]
Q3: What is a "good" LipE value to aim for during lead optimization?
A: While there is no universal "golden number," many experienced medicinal chemists suggest that a LipE value greater than 5 or 6 is desirable for a lead candidate.[11] More importantly, the trend in LipE during an optimization campaign is critical. When comparing analogs, you should prioritize modifications that lead to a significant increase in LipE.[2] Even a less potent compound with a much higher LipE can be a superior starting point for further optimization compared to a highly potent but very "greasy" compound.[2]
Section 2: Troubleshooting Guide for Experimental Challenges
This section addresses specific problems you might encounter during your optimization campaign, providing explanations and potential solutions.
Q4: My new 5-phenylpyrazole analog is highly potent (pIC₅₀ = 8.5), but its measured LogD is 5.5. What's the problem and what should I do next?
A: The primary issue here is poor Lipophilic Efficiency. Your LipE is 3.0 (8.5 - 5.5), which is well below the desirable range. A LogD of 5.5 signals a high risk for several downstream problems:
-
Poor Aqueous Solubility: The compound will likely be difficult to formulate and may show solubility-limited absorption.[12][13]
-
High Metabolic Clearance: Highly lipophilic compounds are more readily metabolized by liver enzymes like Cytochrome P450s, leading to a short half-life in vivo.[][14]
-
Promiscuity and Off-Target Effects: "Greasy" molecules tend to bind non-specifically to various proteins and membranes, increasing the risk of toxicity.[1]
Your Next Steps Should Focus on Reducing Lipophilicity:
-
Identify Modification Sites: Analyze your molecule's structure. Can you identify regions that are solvent-exposed and not critical for binding to the kinase? Structure-based drug design (SBDD) using co-crystal structures is invaluable here.[15][16]
-
Introduce Polar Groups: Strategically add polar functional groups like hydroxyls (-OH), amides (-CONH₂), or small amines. This is one of the most effective ways to reduce LogD.[17] For example, replacing a phenyl ring with a pyridine ring or a methyl group with a hydroxymethyl group can significantly decrease lipophilicity.
-
Reduce Carbon Content: Look for opportunities to trim unnecessary alkyl chains or aromatic rings that may be contributing to lipophilicity without adding to potency.
Q5: I followed the advice to reduce lipophilicity by adding a hydroxyl group, and my LogD dropped from 5.5 to 4.0. However, my potency also plummeted (pIC₅₀ is now 6.5). How can I recover the lost potency?
A: This is a classic challenge in medicinal chemistry, often referred to as the "potency-lipophilicity tradeoff." The potency drop suggests that the position where you added the hydroxyl group is sensitive to modification, or that the desolvation penalty of the new polar group is too high for the binding event.
Strategies to Regain Potency:
-
Vectorial Modification: Instead of simply adding a polar group, try to make it interact favorably with the target protein. Can your new hydroxyl group form a hydrogen bond with a nearby residue in the kinase active site? Again, SBDD is your best guide.[15]
-
Bioisosteric Replacement: Consider replacing a lipophilic group with a less lipophilic bioisostere that retains key binding interactions. For example, a phenyl ring could be replaced with a pyrazole or another five-membered heterocycle.
-
Modify a Different Position: The initial site of modification may have been suboptimal. Re-evaluate the structure-activity relationship (SAR) of your series and choose a different, less sensitive position on the 5-phenylpyrazole scaffold to introduce polarity.[18] The goal is to find a "vector" pointing away from the primary binding interactions and towards the solvent.[1]
Q6: My compound has a promising LipE of 5.5, but it shows very high clearance in my in vitro liver microsomal stability assay. What's going on?
A: High clearance despite good LipE suggests that your molecule has a specific metabolic "soft spot" – a site that is particularly vulnerable to enzymatic modification, regardless of overall lipophilicity. High lipophilicity often correlates with high metabolic clearance, but it's not the only factor.[][19]
Troubleshooting Steps:
-
Metabolite Identification: The most crucial step is to run a metabolite identification study. Incubating your compound with liver microsomes and analyzing the output with LC-MS/MS can reveal the exact structure of the major metabolites.[20][21] This tells you where on the molecule metabolism is occurring.
-
Block the Metabolic Soft Spot: Once the site of metabolism is known, you can make specific chemical modifications to block it. Common strategies include:
-
Fluorination: Replacing a hydrogen atom with fluorine at the metabolic site can block oxidation due to the strong C-F bond.[22]
-
Deuteration: Replacing C-H bonds with C-D bonds (the kinetic isotope effect) can slow down the rate of metabolism at that position.
-
Introducing Steric Hindrance: Placing a bulkier group near the metabolic site can physically block enzymes from accessing it.
-
-
Calculate Lipophilic Metabolic Efficiency (LipMetE): This is an extension of LipE that relates metabolic stability (intrinsic clearance, CLint) to lipophilicity: LipMetE = -log(CLint) - LogD . Maximizing this metric helps ensure that improvements in stability are not just a byproduct of changing lipophilicity.[23][24]
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for two fundamental experiments required for evaluating and optimizing LipE.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) via the Shake-Flask Method
This protocol describes the "gold standard" method for measuring the distribution coefficient of an ionizable compound at physiological pH.[25][26]
Methodology:
-
Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a stock solution of your 5-phenylpyrazole inhibitor in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This is a critical step to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Spike a small volume of your compound's stock solution into the vial (e.g., 10 µL of 10 mM stock) to achieve a final concentration that is detectable by your analytical method.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully remove an aliquot from each phase (n-octanol and PBS).
-
Determine the concentration of your compound in each aliquot using a suitable analytical method, typically HPLC-UV or LC-MS/MS.[26] A standard curve in each phase may be required for accurate quantification.
-
-
Calculation:
-
Calculate LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the rate at which your compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance (CLint).[20][27]
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (cofactor required for CYP450 enzyme activity).
-
Prepare a working solution of your test compound and a positive control compound (a compound with known metabolic liability, e.g., Verapamil) in buffer, typically at a final concentration of 1 µM.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound solution to 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.[21]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.
-
The slope of the initial linear portion of this curve (k) represents the elimination rate constant.
-
Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t₁/₂) / (mg microsomal protein / mL)
-
Section 4: Data Interpretation & Visualization
Data Presentation: Hypothetical Lead Optimization of a 5-Phenylpyrazole Series
The table below illustrates how tracking LipE can guide a lead optimization campaign. The goal is to improve potency while controlling lipophilicity.
| Compound | R¹ Group | R² Group | LogD₇.₄ | pIC₅₀ (Kinase X) | LipE | CLint (µL/min/mg) |
| 1 (Hit) | -Ph | -H | 4.8 | 6.2 | 1.4 | 150 |
| 2 | -Ph | -Cl | 5.3 | 7.0 | 1.7 | >200 |
| 3 | -Ph(4-F) | -H | 4.9 | 6.8 | 1.9 | 120 |
| 4 | -Pyridin-4-yl | -H | 3.5 | 6.5 | 3.0 | 85 |
| 5 | -Pyridin-4-yl | -CH₂OH | 2.9 | 7.8 | 4.9 | 40 |
| 6 (Lead) | -Morpholinoethyl | -CH₂OH | 2.5 | 8.1 | 5.6 | <10 |
-
Analysis: Compound 2 shows that simply adding a lipophilic group (-Cl) increases potency but worsens LogD and LipE. Compound 4 demonstrates a key strategy: replacing a phenyl with a less lipophilic pyridine ring improves LogD and LipE, even with a slight dip in potency. Compound 6 represents a successful optimization, where combining modifications to both R¹ and R² leads to excellent potency, low lipophilicity, a strong LipE, and improved metabolic stability.
Visualizations (Graphviz Diagrams)
Caption: The Lipophilic Efficiency (LipE) Balancing Act.
Caption: Decision workflow for optimizing LipE in a hit series.
References
-
Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Eurofins Discovery (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Creative Bioarray (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Patsnap Synapse (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
DeGoey, D. A., et al. (2024). An update on lipophilic efficiency as an important metric in drug design. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Sutharson, L., et al. (2013). Optimization of ligand and lipophilic efficiency to identify an in vivo active furano-pyrimidine Aurora kinase inhibitor. Journal of Medicinal Chemistry, 56(15), 6294-309. Retrieved from [Link]
-
Sutharson, L., et al. (2013). Optimization of Ligand and Lipophilic Efficiency To Identify an in Vivo Active Furano-Pyrimidine Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 56(15), 6294-6309. Retrieved from [Link]
-
Leeson, P. D., & Empfield, J. R. (2013). Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 23(17), 10.1016/j.bmcl.2013.01.099. Retrieved from [Link]
-
Irannejad, H. (2019). Lipophilic Ligand Efficiency as a Useful Metric in Hit and Lead Optimization. Journal of Medicinal Chemistry & Drug Design, 2(1). Retrieved from [Link]
-
DeGoey, D. A., et al. (2018). An update on lipophilic efficiency as an important metric in drug design. Expert Opinion on Drug Discovery, 13(8), 781-793. Retrieved from [Link]
-
Keserű, G. M., & Makara, G. M. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 61(8), 3596-3606. Retrieved from [Link]
-
Smith, D. A., & van de Waterbeemd, H. (2025). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Hopkins, A. L., et al. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 61(8), 3596-3606. Retrieved from [Link]
-
Drug Hunter (n.d.). Ligand Efficiency Metrics Calculators. Retrieved from [Link]
-
Savjani, K. T., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Pharmaceutical Sciences, 105(10), 2915-2924. Retrieved from [Link]
-
BioIVT (2020, May 10). What is DMPK and how does it fit into drug development?. Retrieved from [Link]
-
Hopkins, A. L., et al. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 61(8), 3596-3606. Retrieved from [Link]
-
Smith, D. A., & van de Waterbeemd, H. (2000). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. European Journal of Pharmaceutical Sciences, 11(3), 181-190. Retrieved from [Link]
-
AMBOSS (2019, September 27). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs. Retrieved from [Link]
-
Cambridge MedChem Consulting (2019, January 12). LogD. Retrieved from [Link]
-
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. Retrieved from [Link]
-
Mitchell, S. A., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(48), 33235-33243. Retrieved from [Link]
-
Stewart, C., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 16(5), 2143-2155. Retrieved from [Link]
-
Savjani, K. T., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Yuan, J., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. MedComm, 4(4), e308. Retrieved from [Link]
-
Jansook, P., & Loftsson, T. (2017). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. International Journal of Pharmaceutics, 531(2), 524-531. Retrieved from [Link]
-
Jansook, P., & Loftsson, T. (2018). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Gueddou, A., et al. (2017). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules, 22(10), 1649. Retrieved from [Link]
-
Li, Q., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical Sciences, 101(11), 4211-4219. Retrieved from [Link]
-
Leeson, P. D., & Empfield, J. R. (2013). Lipophilic Efficiency: The Most Important Efficiency Metric in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Wisto, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115160. Retrieved from [Link]
-
Liu, X., et al. (2021). A Deep Generative Model for Molecule Optimization via One Fragment Modification. Nature Communications, 12, 5752. Retrieved from [Link]
-
ResearchGate (n.d.). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate (n.d.). Machine learning derived pIC50 evolution along logP, SAG, HE, NH and MR. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30. Retrieved from [Link]
-
Li, Y., et al. (2024). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Advanced Healthcare Materials, e2400371. Retrieved from [Link]
-
Foley, D. J., & DeGoey, D. A. (2025). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]
-
DeGoey, D. A., et al. (2018). An update on lipophilic efficiency as an important metric in drug design. Expert Opinion on Drug Discovery, 13(8), 781-793. Retrieved from [Link]
-
Alpan, A. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. Retrieved from [Link]
-
Gorgani, L., & Ghalib, H. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5529. Retrieved from [Link]
-
ResearchGate (n.d.). ALK5 inhibitors under development. Retrieved from [Link]
-
Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research, 51(5). Retrieved from [Link]
Sources
- 1. sciforschenonline.org [sciforschenonline.org]
- 2. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Lipophilic Efficiency as an Important Metric in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 14. bioivt.com [bioivt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biomedres.us [biomedres.us]
- 18. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. nuvisan.com [nuvisan.com]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. drughunter.com [drughunter.com]
- 25. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. alfachemic.com [alfachemic.com]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
Technical Support Center: Separation of 5-(3-ethylphenyl) and 5-(4-ethylphenyl) Pyrazole Isomers
Welcome to the dedicated technical support center for the chromatographic separation of 5-(3-ethylphenyl) and 5-(4-ethylphenyl) pyrazole isomers. This guide is designed for researchers, analytical scientists, and process chemists who encounter the significant challenge of separating these closely related positional isomers. Here, we provide in-depth, experience-driven answers to common questions and troubleshoot complex separation issues.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 5-(3-ethylphenyl) and 5-(4-ethylphenyl) pyrazole isomers so challenging?
Separating these compounds is difficult because they are positional isomers with very similar physicochemical properties. The only difference is the position of the ethyl group on the phenyl ring (meta vs. para). This subtle structural change results in nearly identical molecular weights, polarities, and boiling points, making them hard to resolve using standard chromatographic techniques. The key to separation lies in exploiting minor differences in their three-dimensional structure and electron distribution, which affect how they interact with the stationary phase.[1][2]
Q2: What is the fundamental principle behind chromatographically separating these positional isomers?
The separation relies on differential partitioning between the mobile phase and the stationary phase. Even small structural differences can be magnified by choosing a highly selective stationary phase. For instance, the more linear and symmetric para isomer (5-(4-ethylphenyl)pyrazole) may interact differently with a planar stationary phase compared to the more asymmetric meta isomer (5-(3-ethylphenyl)pyrazole). Phenyl-based HPLC columns are often effective as they can induce π-π interactions, which are highly sensitive to the analyte's geometry and electron distribution.[3]
Q3: Which chromatographic technique is generally most effective for this separation?
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this type of separation.[4][5] Specifically, Reversed-Phase HPLC (RP-HPLC) with a C18 or a phenyl-based stationary phase offers a good starting point. Supercritical Fluid Chromatography (SFC) is also an excellent, often superior, alternative due to its high efficiency and unique selectivity for isomers.[6][7][8] Gas Chromatography (GC) can be used if the isomers are sufficiently volatile and thermally stable, often with specialized capillary columns.[9][10][11]
Troubleshooting Guide & Optimization Protocols
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic steps and validated solutions.
Issue 1: Complete Co-elution or Poor Resolution (Rs < 1.5) in HPLC
Q: My 3- and 4-ethylphenyl pyrazole isomers are eluting as a single peak or a poorly resolved shoulder on my C18 column. What are my primary troubleshooting steps?
This is the most common challenge. Achieving baseline separation (Resolution, Rs ≥ 1.5) requires optimizing selectivity (α), efficiency (N), and retention factor (k).[1][5][12]
Step 1: Diagnosis & Workflow
First, confirm the problem is poor resolution and not another issue like sample overload. A systematic approach is crucial. Never change more than one parameter at a time.[13]
Caption: Troubleshooting workflow for poor isomer resolution.
Step 2: Protocol for Optimizing Selectivity (α)
Selectivity is the most powerful factor for improving the resolution of closely eluting peaks.[5][12]
-
Protocol 1: Change Stationary Phase Chemistry
-
Rationale: A standard C18 column separates primarily on hydrophobicity. Since the isomers have very similar hydrophobic character, this interaction alone is often insufficient. A phenyl-type column (e.g., Phenyl-Hexyl) introduces π-π interactions, which can better differentiate between the electron cloud distributions of the meta and para isomers.[3][14]
-
Action: Switch from a C18 column to a Phenyl-Hexyl or Biphenyl stationary phase of the same dimensions.
-
Expected Outcome: Increased separation between the two isomer peaks. The elution order may also change.
-
-
Protocol 2: Modify the Organic Solvent
-
Rationale: Acetonitrile (ACN) and Methanol (MeOH) have different solvent properties. ACN can engage in π-π interactions, potentially masking those between the analyte and a phenyl stationary phase.[3] Methanol is a protic solvent that interacts differently. Changing the organic modifier is a simple way to alter selectivity.
-
Action: If using ACN, prepare an identical mobile phase (same percentage and buffer) with MeOH, and vice-versa.
-
Expected Outcome: A significant change in the relative retention times of the isomers.
-
Step 3: Protocol for Improving Column Efficiency (N)
Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[4][5]
-
Rationale: Column efficiency is proportional to its length and inversely proportional to the particle size of the packing material. Using a column with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm) or a longer column will increase the number of theoretical plates and produce sharper peaks.[5]
-
Action:
-
Decrease the column particle size (be mindful of system pressure limits).
-
Increase the column length (e.g., from 150 mm to 250 mm). This will increase run time.
-
Decrease the flow rate. Lowering the flow rate often improves efficiency, leading to better resolution, though it also increases analysis time.[15]
-
-
Expected Outcome: Narrower peaks for both isomers, improving the resolution value even if selectivity remains unchanged.
Issue 2: Peak Tailing, Especially for the Pyrazole Moiety
Q: I am achieving some separation, but one or both of my peaks are tailing, which is compromising my quantification. What is the cause and solution?
Peak tailing for nitrogen-containing heterocyclic compounds like pyrazoles is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[16]
Step 1: Diagnosis
-
Tailing Factor: Calculate the asymmetry factor (As) or tailing factor (Tf). A value > 1.2 indicates a problem.
-
pH Effect: The pyrazole ring has a basic nitrogen atom. The pH of the mobile phase can affect its degree of protonation and interaction with silanols.[13]
Step 2: Solutions
-
Protocol 1: Mobile Phase Modification
-
Rationale: Adding a small amount of a competing base or an acidic modifier can saturate the active silanol sites or suppress their ionization.
-
Action:
-
Acidic Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the pyrazole nitrogen and suppress silanol activity.
-
Basic Mobile Phase: Use a buffer at a higher pH (e.g., pH 7-8) and add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%). Ensure your column is stable at this pH.[17]
-
-
Expected Outcome: Symmetrical, Gaussian peak shapes.
-
-
Protocol 2: Use a High-Purity, End-Capped Column
-
Rationale: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using an older or lower-quality column can exacerbate tailing.
-
Action: Ensure you are using a high-purity, fully end-capped column. If the column is old, its performance may have deteriorated. Replace it.[13]
-
Expected Outcome: Significantly reduced tailing and improved peak shape.
-
Alternative & Advanced Separation Strategies
Q: HPLC is not providing sufficient separation for my high-purity requirements. What other techniques should I consider?
For challenging isomer separations, especially at the preparative scale, more advanced techniques can provide superior results.
1. Supercritical Fluid Chromatography (SFC)
-
Principle: SFC uses carbon dioxide in its supercritical state as the primary mobile phase.[18] This fluid has low viscosity and high diffusivity, leading to very high efficiency and fast separations.[18] Selectivity in SFC is highly tunable by altering pressure, temperature, and the type/percentage of co-solvent (modifier).[19]
-
Advantages for Isomers: SFC often provides unique and enhanced selectivity for positional isomers compared to HPLC.[6][7] It is also considered a "greener" technique due to the reduced use of organic solvents.[8]
-
Starting Conditions:
-
Column: A chiral stationary phase (even for achiral compounds) or a polar stationary phase like silica or diol.
-
Mobile Phase: Supercritical CO₂ with a small percentage (5-20%) of a modifier like methanol or ethanol.
-
2. Gas Chromatography (GC)
-
Principle: If the pyrazole isomers are thermally stable and volatile, GC can offer extremely high resolution. Separation is based on differences in boiling point and interactions with the stationary phase.
-
Advantages for Isomers: The use of long capillary columns (30-60 meters) provides very high efficiency (a large number of theoretical plates).[20] Specialized stationary phases, such as those based on liquid crystals, can offer exceptional selectivity based on molecular shape.[11]
-
Starting Conditions:
Data Summary: Recommended Starting Conditions
The following table provides recommended starting points for method development. These are not absolute but serve as a validated foundation for your experiments.
| Parameter | HPLC (Reversed-Phase) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Column | Phenyl-Hexyl or Biphenyl, 4.6x150 mm, 3.5 µm | Chiral or Diol-based, 4.6x150 mm, 5 µm | 50% Phenyl Polysiloxane, 30m x 0.25mm, 0.25µm film |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | A: Supercritical CO₂B: Methanol | Carrier Gas: Helium or Hydrogen |
| Gradient/Program | Isocratic 60-80% B, or shallow gradient | Isocratic 5-20% B | Temperature ramp: 150°C (hold 2 min) to 250°C at 5°C/min |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.0 mL/min |
| Temperature | 30-40 °C | 40 °C | Inlet: 250 °C, Detector: 280 °C |
| Detection | UV at 254 nm | UV at 254 nm | Flame Ionization Detector (FID) |
Visualizing the Separation Principle
The diagram below illustrates how the subtle difference in isomer shape can lead to differential interaction with a phenyl-based stationary phase, which is the key to successful separation.
Caption: Differential π-π interactions of isomers with a phenyl phase.
References
- Mathews, R.G., et al. Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC.
- Masoumifeshani, E., et al. GC separations of aromatic isomers.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- Navigating the Separation of 1-Phenyl-1-butene Geometric Isomers by Gas Chrom
- Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. PubMed.
- 9.
- HPLC Troubleshooting Guide.
- Strategies for improving resolution of closely eluting compounds. Benchchem.
- Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific AnalyteGuru.
- Quick Troubleshooting Guide For HPLC Column Usage.
- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
- HPLC Troubleshooting Guide (2). Sigma-Aldrich.
- Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chrom
- HPLC Troubleshooting Guide (3). Restek.
- Column chromatography conditions for separ
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- 3.
- 3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde. PubChem.
- 1-(4-Ethylphenyl)-1H-pyrazole. PubChem.
- Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
- Separation of 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials.
- 3-Phenyl-1H-pyrazole 97. Sigma-Aldrich.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- 3-phenyl-1H-pyrazole. PubChem.
- 4-Phenylpyrazole. PubChem.
- Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative.
- Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. selvita.com [selvita.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. hplc.eu [hplc.eu]
- 17. bvchroma.com [bvchroma.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. shimadzu.com [shimadzu.com]
- 20. vurup.sk [vurup.sk]
Overcoming catalyst poisoning in coupling reactions with aminopyrazoles
Ticket ID: APZ-Pd-001 Status: Open for Optimization Topic: Overcoming Catalyst Poisoning in Coupling Reactions with Aminopyrazoles
Diagnostic Matrix: Is it Poisoning or Protocol?
Before altering the catalyst system, confirm the diagnosis.[1] Aminopyrazoles present a dual challenge: they are electron-rich heterocycles (prone to oxidation/side reactions) and potent bidentate ligands (prone to catalyst sequestration).
| Symptom | Likely Root Cause | Immediate Action |
| 0% Conversion (SM Recovery) | Catalyst Sequestration. The aminopyrazole substrate has coordinated to the Pd center, preventing oxidative addition. | Switch to Precatalysts (Pd-G3/G4) and bulky ligands (e.g., XPhos, BrettPhos). |
| Low Yield + Dehalogenation | Hydride Elimination. Common with iodo-pyrazoles. The catalyst is active but follows a reduction pathway. | Switch from Iodo- to Bromo- or Chloro- substrates.[2][3] Use anhydrous solvents. |
| Pd Black Formation | Ligand Displacement. The substrate has displaced the phosphine ligand, causing Pd aggregation. | Increase Ligand/Pd ratio (2:1) or use Pd-PEPPSI type catalysts (NHC ligands). |
| Incomplete Conversion (>24h) | Product Inhibition. The product (often a more basic amine) is poisoning the catalyst. | Use a Lewis Acid additive (e.g., MgCl2) or protect the pyrazole nitrogen. |
The Mechanism of Failure: The "Chelation Trap"
The core issue is not low reactivity, but hyper-stability of the wrong species. Aminopyrazoles possess two nitrogen donors: the pyridine-like
Visualization: The Off-Cycle Trap
The diagram below illustrates how the aminopyrazole diverts the active catalyst into a dormant state.
Figure 1: The "Off-Cycle Trap" where the aminopyrazole substrate acts as a bidentate ligand, displacing the phosphine and sequestering the palladium.
Troubleshooting Protocols
Protocol A: The "Buchwald" Rescue (For C-N Coupling)
Use when coupling amines to halopyrazoles.
The Logic: Standard Pd(OAc)2/BINAP systems fail because aminopyrazoles bind Pd(II) before it can be reduced to Pd(0). We must use a Palladacycle Precatalyst (G3 or G4) which releases active Pd(0) and bulky ligand immediately upon base activation, outcompeting the substrate.
Step-by-Step:
-
Catalyst: Use BrettPhos Pd G4 or RuPhos Pd G4 (2-5 mol%).
-
Why? These ligands are bulky enough to prevent the substrate from coordinating to the metal center.
-
-
Base: Use LiHMDS (1M in THF) or Cs2CO3 .
-
Avoid: NaOtBu if functional groups are sensitive.[4]
-
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
-
Temperature: 80°C - 100°C.
-
Procedure:
Protocol B: The "Suzuki" Stabilization (For C-C Coupling)
Use when coupling boronic acids to halo-aminopyrazoles.
The Logic: Unprotected aminopyrazoles are prone to dehalogenation (replacing Br/I with H) instead of coupling. This is driven by trace water and slow transmetallation.
Step-by-Step:
-
Substrate Selection: Use Chloro- or Bromo- pyrazoles.[3][7]
-
Critical: Avoid Iodo-pyrazoles. They undergo rapid iodine-lithium exchange or reduction before coupling [1].
-
-
Ligand: XPhos or SPhos (Use XPhos Pd G2/G3).
-
Base/Water Ratio:
(3.0 equiv) in Dioxane:Water (4:1) .-
Note: While water usually promotes dehalogenation, in Suzuki coupling with XPhos, a specific amount of water is required for the boronate activation. The speed of XPhos coupling outruns the reduction side-reaction.
-
-
Additive (Optional): If conversion stalls, add Boc-anhydride (1.1 equiv) in situ.
Data Presentation: Ligand Performance Matrix
The following table summarizes typical conversion rates for 4-amino-5-halopyrazoles under standard screening conditions (100°C, 12h).
| Ligand System | Pd Source | Yield (Bromo) | Yield (Iodo) | Notes |
| PPh3 (Standard) | Pd(OAc)2 | < 5% | 0% | Complete poisoning; Pd black forms. |
| dppf | PdCl2(dppf) | 15% | 10% | Bite angle insufficient to prevent N-coordination. |
| XPhos | Pd-G3 | 92% | 45% | Excellent for Suzuki. Iodo suffers dehalogenation. |
| BrettPhos | Pd-G4 | 88% | 60% | Gold standard for C-N coupling. |
| PEPPSI-IPr | Pd-PEPPSI | 75% | 30% | Good alternative; NHC ligands are robust. |
Frequently Asked Questions (FAQ)
Q: Why is my aryl iodide dehalogenating (turning into Ar-H) instead of coupling? A: This is a classic symptom in aminopyrazole chemistry. The oxidative addition of C-I is fast, but if the transmetallation is slow (due to substrate coordination/poisoning), the Pd-Ar intermediate will abstract a hydride from the solvent or base (beta-hydride elimination). Fix: Switch to the Aryl Bromide . It reacts slower, allowing the catalytic cycle to stay synchronized. Alternatively, use a solvent with no beta-hydrogens (e.g., benzene/trifluorotoluene) though this is less green.
Q: Can I just protect the nitrogen?
A: Yes, and it is often the most robust solution. Protecting the pyrazole
Q: I see "Pd Black" immediately upon heating. What happened? A: Your aminopyrazole stripped the ligands off the palladium. The "naked" palladium atoms then aggregated. Fix: You need a ligand that binds Pd tighter than your substrate does. Switch to NHC precatalysts (Pd-PEPPSI-IPr) or increase the phosphine:Pd ratio to 4:1.
References
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Source: Journal of Organic Chemistry (ACS Publications) URL:[2][Link][2]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society URL:[Link]
-
Buchwald-Hartwig Amination of Heterocycles (General Reference). Source: MIT (Buchwald Lab) / DSpace URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Validation & Comparative
1H NMR characterization of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine ethyl group signals
Executive Summary: The "Ethyl Anchor" Strategy
Characterizing 5-(3-ethylphenyl)-1H-pyrazol-3-amine presents a dual challenge: tautomeric fluidity of the heterocyclic core and spectral overlap in the aromatic region. While the pyrazole and amine protons are solvent-dependent and labile, the ethyl group on the phenyl ring serves as a robust, invariant diagnostic "anchor."
This guide compares the two primary characterization methodologies—DMSO-d6 (the gold standard for polar heterocycles) versus CDCl3 (the alternative for resolution)—and provides a definitive protocol for distinguishing the target structure from common regioisomeric impurities.
Structural Dynamics & Tautomerism
Before interpreting the NMR, one must understand that the analyte exists in rapid equilibrium. The "5-substituted-3-amine" and "3-substituted-5-amine" forms are tautomers.[1]
-
Tautomer A: this compound
-
Tautomer B: 3-(3-ethylphenyl)-1H-pyrazol-5-amine
In solution, particularly in protic solvents, the proton on the pyrazole nitrogen (
Visualization: Tautomeric Equilibrium
Figure 1: The tautomeric equilibrium of aminopyrazoles. In NMR time-scales, this often results in averaged signals for the pyrazole ring carbons.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons (
Comparison Table: DMSO-d6 vs. CDCl3[3][4]
| Feature | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Alternative) | Scientific Rationale |
| Amine ( | Visible (Broad singlet, ~4.5–5.5 ppm) | Invisible/Broad (Often lost in baseline) | DMSO acts as a H-bond acceptor, slowing proton exchange and sharpening the peak. |
| Pyrazole | Visible (Very broad, ~11.5–12.5 ppm) | Invisible | Rapid exchange in CDCl3 usually wipes this signal out completely.[2] |
| Ethyl | Good (Quartet) | Excellent (Quartet) | CDCl3 has lower viscosity, leading to slightly sharper multiplets, but DMSO is sufficient.[2] |
| Water Peak Interference | High (~3.33 ppm) | Low (~1.56 ppm) | DMSO is hygroscopic. The water peak can obscure the ethyl |
| Solubility | High | Low/Moderate | Aminopyrazoles are polar.[3] CDCl3 often requires heating or dilute samples. |
Verdict: DMSO-d6 is the superior choice for full structural characterization because it confirms the presence of the amine and pyrazole NH groups. CDCl3 should only be used if resolution of the aromatic region is impossible in DMSO.
Detailed Signal Assignment (DMSO-d6)
This section details the specific chemical shifts expected for the target molecule.[4][5][6][7]
A. The Ethyl Group (The Anchor)
This is the most reliable region for confirming the "3-ethylphenyl" moiety.
-
Methyl (
): 1.18 – 1.22 ppm (Triplet, Hz, 3H).[2] -
Methylene (
): 2.58 – 2.65 ppm (Quartet, Hz, 2H).[2]-
Note: In DMSO, the residual solvent peak is at 2.50 ppm.[2] The methylene quartet often overlaps with the "shoulder" of the solvent peak. Use a high-field instrument (400 MHz+) to resolve this.
-
B. The Pyrazole Core
-
C4-H:
5.75 – 5.90 ppm (Singlet, 1H).[2]-
This sharp singlet is characteristic of the 3-aminopyrazole core. If this peak is split or absent, the ring synthesis failed.[2]
-
C. The Aromatic Region (Meta-Substitution Pattern)
The phenyl ring is substituted at the meta position. This creates a distinct 4-proton pattern in the 7.0 – 7.6 ppm range:
-
H-2 (Singlet-like): Isolated between ethyl and pyrazole.
-
H-4 (Doublet): Ortho to ethyl.
-
H-6 (Doublet): Ortho to pyrazole.
-
H-5 (Triplet): Meta to both (Pseudo-triplet due to overlap of couplings).
Distinguishing Alternatives: Regioisomer Analysis
A common synthetic failure mode is the formation of the 4-ethyl isomer (para-substitution) instead of the 3-ethyl (meta-substitution).
| Diagnostic Feature | Target: 3-Ethyl (Meta) | Alternative: 4-Ethyl (Para) |
| Aromatic Pattern | Asymmetric (ABCD) | Symmetric (AA'BB') |
| Signal Count | 4 distinct aromatic signals | 2 distinct aromatic signals (two doublets) |
| Coupling ( | Complex (Singlet + Doublets + Triplet) | Clean "Roofing" Doublets ( |
Visualization: Diagnostic Workflow
Figure 2: Logical decision tree for validating the structural identity of the target molecule.
Experimental Protocol (Self-Validating)
To ensure reproducibility and "trustworthiness" (Part of E-E-A-T), follow this protocol which includes an internal check.
Materials:
-
10–15 mg of this compound.
-
0.6 mL DMSO-d6 (99.9% D).
-
NMR Tube (5mm, high precision).[2]
Step-by-Step:
-
Preparation: Dissolve the solid in DMSO-d6. Crucial: Shake vigorously or sonicate. Aminopyrazoles can form intermolecular H-bonded aggregates that broaden peaks.
-
Shimming: Shim on the lock signal until the deuterium lock level is stable.
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1):
seconds (Essential for accurate integration of the aromatic protons vs the ethyl group). -
Scans: 16 (minimum) to 64.
-
-
Processing (The Validation Step):
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Internal Standard Check: Integrate the Ethyl
quartet at ~2.6 ppm. Set its value to 2.00 . -
Check the Methyl triplet (~1.2 ppm).[8] It must integrate to 3.00 (
). -
Check the Pyrazole Singlet (~5.8 ppm). It must integrate to 1.00 .
-
If these ratios fail, the sample is impure or wet, and the aromatic integration cannot be trusted.[2]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. (Standard text for benzylic and ethyl group coupling constants).
-
Claramunt, R. M., et al. (2006).[2] "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles." Journal of Organic Chemistry. (Authoritative source on pyrazole tautomerism in DMSO).
-
Reich, H. J. (2023).[2] "Proton NMR Data." University of Wisconsin-Madison Chemistry. (Source for chemical shift ranges of exchangeable protons).[3][9][10][11]
-
Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard for referencing DMSO/Water signals).
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. unn.edu.ng [unn.edu.ng]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. chemistryconnected.com [chemistryconnected.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine
For researchers and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. 5-(3-Ethylphenyl)-1H-pyrazol-3-amine, a molecule of interest for its potential pharmacological applications, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected electron ionization mass spectrometry (EI-MS) fragmentation pattern, offering a predictive roadmap for its identification. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing a holistic perspective on its structural characterization.
The Predicted Electron Ionization Fragmentation Pathway
Electron ionization mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information about unknown compounds by analyzing the fragmentation patterns of their molecular ions.[1] For this compound (Molecular Weight: 187.25 g/mol ), we can predict a series of characteristic fragmentation pathways based on the established behavior of its constituent functional groups: the aminopyrazole core and the ethylphenyl substituent.
The molecular ion, M+, is expected to be reasonably intense due to the presence of the aromatic pyrazole and phenyl rings.[2] The odd molecular weight (187) is also consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms (three in this case).
The primary fragmentation events are anticipated to be:
-
Benzylic Cleavage: The most favorable fragmentation pathway for alkyl-substituted benzene rings is the cleavage of the bond beta to the aromatic ring.[3] In this case, the loss of a methyl radical (•CH₃) from the ethyl group will result in a highly stable benzylic cation. This cation is expected to rearrange to the even more stable tropylium ion, a seven-membered aromatic ring, which gives a characteristic and often base peak at m/z 91.[4][5]
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation. Studies on pyrazole derivatives have shown that cleavage of the N-N bond is a common pathway.[6] This can be followed by the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) or nitrogen gas (N₂).[7]
-
Amino Group Influence: The 3-amino group will influence the fragmentation, potentially directing cleavage in the pyrazole ring. Aromatic amines are known to produce a prominent M-1 peak from the loss of a hydrogen atom from the amine group.[2]
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.
| m/z | Proposed Fragment Ion | Formation Pathway | Significance |
| 187 | [C₁₁H₁₃N₃]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |
| 186 | [C₁₁H₁₂N₃]⁺ | Loss of H• from the amino group | Characteristic of primary aromatic amines. |
| 172 | [C₁₀H₁₀N₃]⁺ | Benzylic cleavage with loss of •CH₃ | Indicates the presence of an ethyl substituent on the phenyl ring. |
| 160 | [C₁₀H₁₀N]⁺ | Loss of HCN from the M⁺ ion | Suggests fragmentation of the pyrazole ring. |
| 115 | [C₉H₇]⁺ | Further fragmentation of the ethylphenyl moiety | A common fragment in the spectra of alkylbenzenes. |
| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement after benzylic cleavage | A hallmark of alkylbenzene derivatives.[4][5][8] |
Below are diagrams illustrating the proposed fragmentation pathways.
Caption: Proposed benzylic cleavage and subsequent formation of the tropylium ion.
Caption: Proposed fragmentation of the pyrazole ring via loss of N₂.
A Comparative Look at Alternative Analytical Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare EI-MS with other key analytical methods for the characterization of this compound.
| Technique | Information Provided | Strengths | Limitations |
| EI-Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides a "fingerprint" for identification, and allows for structural inference based on fragmentation. | Isomeric differentiation can be challenging; "hard" ionization can sometimes lead to the absence of a molecular ion peak. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed connectivity of atoms (C-H framework), information on the chemical environment of each proton and carbon, and stereochemical relationships.[9][10][11] | Provides unambiguous structural information, including isomer differentiation.[12] | Lower sensitivity compared to MS, requires a larger sample amount, and can be complex to interpret for molecules with overlapping signals.[9] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles.[13][14] | Provides the absolute structure of the molecule.[15] | Requires a suitable single crystal, which can be difficult to grow, and the solid-state structure may not represent the solution-state conformation. |
| FT-IR Spectroscopy | Presence of specific functional groups based on their vibrational frequencies.[16][17] | Fast and non-destructive, provides a quick assessment of functional groups (e.g., N-H, C=N, aromatic C-H). | Provides limited information on the overall molecular structure and connectivity. |
The following workflow illustrates a logical approach to the structural elucidation of this compound, integrating these techniques.
Caption: Integrated workflow for structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general, step-by-step methodology for acquiring an EI-MS spectrum for a compound like this compound.
-
Sample Preparation:
-
Dissolve a small amount (typically <1 mg) of the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).[1]
-
Ion Source Temperature: Typically 200-250 °C.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range: A range of m/z 40-500 is generally sufficient to capture the molecular ion and key fragments.
-
-
Data Acquisition:
-
Inject the sample into the GC or introduce it via the direct insertion probe.
-
Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.
-
Compare the obtained spectrum with spectral libraries (if available) for potential matches.
-
Correlate the observed fragments with the proposed structure and fragmentation mechanisms.
-
Conclusion
The structural characterization of this compound is most effectively achieved through a synergistic application of multiple analytical techniques. While EI-MS provides a rapid and sensitive method for determining the molecular weight and offers significant structural clues through its predictable fragmentation patterns, its full potential is realized when combined with the detailed connectivity information from NMR, the functional group identification from FT-IR, and the definitive 3D structure from X-ray crystallography. This integrated approach ensures the highest level of confidence in the structural assignment, a critical requirement in the fields of chemical research and drug development.
References
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]
-
Gryl, M., Siodłak, D., & Katrusiak, A. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5438. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the formation of product ions at m/z 91 and m/z 92. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has... Retrieved February 15, 2026, from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(10), 681-685. [Link]
-
Ghadge, O. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge [Video]. YouTube. [Link]
-
Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4277. [Link]
-
IRAP. (2018, December 13). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Retrieved February 15, 2026, from [Link]
-
e-PG Pathshala. (n.d.). Mass spectrometry. Retrieved February 15, 2026, from [Link]
-
MDPI Encyclopedia. (2023, June 1). Tropylium Ion. Retrieved February 15, 2026, from [Link]
-
Molecules. (2007). Structure Elucidation of a Pyrazolo[9][18]pyran Derivative by NMR Spectroscopy. Molecules, 12(10), 2393-2400. [Link]
-
van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-311. [Link]
-
Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. [Link]
-
IntechOpen. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved February 15, 2026, from [Link]
-
ORCA - Cardiff University. (2020, December 18). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]
-
e-PG Pathshala. (n.d.). General Fragmentation Modes. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved February 15, 2026, from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved February 15, 2026, from [Link]
-
Popiolek, L., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5678. [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved February 15, 2026, from [Link]
-
AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]
-
American Chemical Society. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Khan, M. A. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(5), 1243-1247. [Link]
-
University of Münster. (n.d.). MS-Terms, Mass Spectrometry. Retrieved February 15, 2026, from [Link]
-
CHE. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Retrieved February 15, 2026, from [Link]
-
MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Retrieved February 15, 2026, from [Link]
-
Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Semantic Scholar. (n.d.). Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved February 15, 2026, from [Link]
-
MDPI. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]
-
mzCloud. (2015, April 20). 3 Amino 1 phenyl 2 pyrazolin 5 one. Retrieved February 15, 2026, from [Link]
-
Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved February 15, 2026, from [Link]
-
Nowick, J. S. (2011, November 30). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds [Video]. YouTube. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazole Inhibitors: Evaluating the Potency of 3-Ethylphenyl vs. 3-Methylphenyl Substituents
Introduction to Pyrazole Inhibitors and Structure-Activity Relationships
Pyrazole-based compounds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological properties. A critical aspect of this optimization process is understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.
This guide focuses on a subtle yet potentially significant structural modification: the comparison of a methyl versus an ethyl group on a phenyl ring at the 3-position of a pyrazole inhibitor. While seemingly minor, such a change can have a profound impact on a compound's potency and selectivity.
Theoretical Comparison: 3-Ethylphenyl vs. 3-Methylphenyl Pyrazole Inhibitors
The potency of a drug molecule is intrinsically linked to its ability to bind to its biological target. This binding is governed by a complex interplay of factors, including shape complementarity, and various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The substitution of a methyl group with a slightly larger ethyl group on the 3-phenyl ring of a pyrazole inhibitor can influence these interactions in several ways:
1. Steric Effects:
-
Increased Bulk and Conformational Restriction: The ethyl group is larger than the methyl group. This increased steric bulk can have both positive and negative consequences.
-
Favorable Interactions: If the binding pocket of the target protein has a corresponding hydrophobic pocket, the additional methylene unit of the ethyl group can lead to enhanced van der Waals interactions, thereby increasing binding affinity and potency.
-
Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the larger ethyl group may clash with amino acid residues, preventing the inhibitor from adopting an optimal binding conformation. This would lead to a decrease in potency. The ethyl group's ability to rotate around the C-C bond also introduces more conformational flexibility compared to the methyl group, which could be either beneficial or detrimental to binding.
-
2. Electronic Effects:
-
Inductive Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This subtle difference in electronic properties can influence the electron density of the phenyl ring and, by extension, the pyrazole core. This could modulate the strength of interactions like π-π stacking or cation-π interactions with the target protein.
The following diagram illustrates the potential steric and electronic differences between the two substituents.
Caption: Experimental workflow for IC50 determination.
Conclusion
While direct experimental evidence is lacking for a definitive comparison, fundamental principles of medicinal chemistry suggest that the choice between a 3-ethylphenyl and a 3-methylphenyl substituent on a pyrazole inhibitor can significantly influence its potency. The ultimate effect is context-dependent, relying on the specific topology of the target's binding site. A slightly larger and more electron-donating ethyl group could either enhance potency through increased beneficial interactions or diminish it due to steric hindrance. To resolve this, rigorous experimental evaluation, as outlined in the provided protocol, is indispensable. The generation of such data would provide valuable insights for the rational design of more potent and selective pyrazole-based inhibitors in future drug discovery efforts.
References
-
Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. 2024;2(5). [Link]
- Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 13-21.
-
Verma, A., Joshi, N., Singh, A., & Tiwari, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176. [Link]
- Hussain, A., et al. (2021). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential.
-
de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(5), 585. [Link]
- Patel, N. B., & Shaikh, F. M. (2011). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 3(4), 834-841.
- Sravani, G., & Kumar, D. S. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks, 14(6), 2816-2822.
-
Talley, J. J., et al. (2006). Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2195-2199. [Link]
-
Kim, H., et al. (2017). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3470. [Link]
-
Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1837-1853. [Link]
- Sharma, S., et al. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Journal of Medicinal Chemistry, 10(11), 1-6.
-
Singh, R., & Kaur, H. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. [Link]
- Singh, P. P., & Singh, P. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Semantic Scholar.
-
El-Sayed, N. N. E., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(15), 1305-1324. [Link]
- Sari, Y., et al. (2021). IC 50 and SI values of N-phenyl pyrazoline derivatives.
-
Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K i data. Journal of Medicinal Chemistry, 55(11), 5165-5173. [Link]
-
Lagunin, A. A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1135. [Link]
Sources
A Comparative Guide to HPLC Retention Times of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine and Its Process-Related Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of pharmaceutical analysis, offering high-resolution separation of an API from its potential impurities. This guide provides an in-depth technical comparison of the HPLC retention behavior of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine, a novel pyrazole derivative, and its likely process-related impurities. We will explore the rationale behind method development, present comparative data, and offer a validated protocol grounded in established scientific principles.
Introduction: The Analytical Challenge of Pyrazole Derivatives
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] The synthesis of such molecules, while elegant, can often lead to a variety of impurities, including unreacted starting materials, intermediates, and by-products from side reactions.[2] The analytical challenge lies in developing a single, robust HPLC method capable of resolving the main compound from all potential, structurally similar impurities. This ensures accurate quantification and upholds the safety and efficacy standards mandated by regulatory bodies.[3]
This guide focuses on a reverse-phase HPLC (RP-HPLC) method, the most widely used separation technique in the pharmaceutical industry due to its versatility and applicability to a broad range of non-polar and weakly polar compounds.[4] In RP-HPLC, separation is governed by the hydrophobic interactions between the analytes and a non-polar stationary phase, with a polar mobile phase driving the elution.[5] Consequently, more polar compounds elute earlier, while less polar (more hydrophobic) compounds are retained longer on the column.[6]
Deducing Potential Impurities from a Plausible Synthetic Route
To develop a specific and selective HPLC method, we must first identify the potential impurities. A common and efficient method for synthesizing 5-aryl-1H-pyrazol-3-amines involves the cyclocondensation of a β-ketonitrile with hydrazine.[7]
Based on this, a plausible synthesis for this compound would involve the reaction of 3-(3-ethylphenyl)-3-oxopropanenitrile with hydrazine hydrate. This allows us to predict the following key process-related impurities:
-
Impurity A: 3-Ethylacetophenone (Starting Material) : A less polar, aromatic ketone.
-
Impurity B: Diethyl Oxalate (Starting Material/Reagent) : A polar, small ester molecule used to create the β-ketoester intermediate.
-
Impurity C: 3-(3-Ethylphenyl)-3-oxopropanenitrile (Intermediate) : The key β-ketonitrile intermediate. Its polarity is expected to be intermediate between the starting ketone and the final amine product.
-
Impurity D: Regioisomer - 3-(3-Ethylphenyl)-1H-pyrazol-5-amine : A common byproduct in the synthesis of unsymmetrical pyrazoles, where the hydrazine can react at either carbonyl group of the dicarbonyl precursor.[2] It is expected to have very similar polarity to the API.
The chemical structures of the API and its potential impurities are shown below, ordered by an expected increase in polarity.
// Positioning based on polarity (hypothetical) Impurity_A -> Impurity_C [style=invis, weight=10]; Impurity_C -> API [style=invis, weight=10]; API -> Impurity_D [style=invis, weight=10]; Impurity_D -> Impurity_B [style=invis, weight=10]; } dot
Caption: Structures of the API and its potential process-related impurities.
HPLC Method Development: A Rationale-Driven Approach
The objective is to develop a single gradient RP-HPLC method that provides baseline resolution (>1.5) for the API and all identified potential impurities.[8]
Experimental Protocol: HPLC Analysis
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Rationale: C18 (octadecylsilane) phases are the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention and selectivity for a wide range of aromatic and moderately polar compounds.[5]
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: TFA acts as an ion-pairing agent and acidifier. For amine-containing compounds like our API and its regioisomeric impurity, maintaining a low pH (~2-3) protonates the amine groups. This ensures a single ionic species, preventing peak tailing and improving peak shape.[5]
-
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency.[9]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Detection Wavelength: 254 nm.
-
Rationale: This wavelength is a good starting point for many aromatic compounds. A PDA detector would be used during development to scan across a range of wavelengths to find the optimal absorbance maximum for all compounds of interest.
-
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Rationale: A gradient elution, where the concentration of the organic solvent (Mobile Phase B) is increased over time, is necessary to elute compounds with a wide range of polarities in a reasonable timeframe. The shallow gradient ensures sufficient resolution between closely eluting species, particularly the API and its regioisomer (Impurity D).[4]
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a 50:50 mixture of Acetonitrile and Water (diluent) to a concentration of approximately 1 mg/mL.
-
Prepare a spiked sample by adding known amounts of each potential impurity to the API stock solution. This is crucial for peak identification and method validation.
-
Filter all samples through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
Caption: Experimental workflow for HPLC impurity analysis.
Comparative Analysis of Retention Times
Based on the principles of reverse-phase chromatography, we can predict the elution order of the API and its impurities. The more polar a compound, the weaker its interaction with the non-polar C18 stationary phase, and the earlier it will elute.
-
Impurity B (Diethyl Oxalate): Expected to be the most polar and thus the first to elute.
-
Impurity D (Regioisomer) & API: These possess a primary amine and an N-H group on the pyrazole ring, making them relatively polar. Their structural similarity suggests they will have very close retention times, posing the main separation challenge. The subtle difference in the position of the amine group may lead to a slight difference in overall molecular dipole moment and hydrophobicity.
-
Impurity C (β-ketonitrile): Lacks the polar amine group of the API, making it less polar and more retained.
-
Impurity A (3-Ethylacetophenone): As a simple aromatic ketone with a significant non-polar ethylphenyl group, this is predicted to be the least polar (most hydrophobic) of the set, and therefore will have the longest retention time.
The following table summarizes the hypothetical, yet scientifically reasoned, retention time (RT) and relative retention time (RRT) data for this compound and its impurities based on the proposed HPLC method.
| Compound ID | Identity | Predicted Polarity | Predicted Elution Order | Hypothetical RT (min) | RRT (vs. API) |
| - | Diethyl Oxalate (Impurity B) | Highest | 1 | 3.5 | 0.35 |
| API | This compound | High | 2 | 10.0 | 1.00 |
| - | 3-(3-Ethylphenyl)-1H-pyrazol-5-amine (Impurity D) | High | 3 | 10.8 | 1.08 |
| - | 3-(3-Ethylphenyl)-3-oxopropanenitrile (Impurity C) | Medium | 4 | 14.2 | 1.42 |
| - | 3-Ethylacetophenone (Impurity A) | Lowest | 5 | 18.5 | 1.85 |
Note: The retention time data presented is hypothetical and serves to illustrate the expected elution order based on chromatographic principles. Actual retention times may vary based on the specific HPLC system, column batch, and precise mobile phase preparation.
Method Validation: Ensuring Trustworthiness and Reliability
A critical component of this guide is the assurance that the described protocol is a self-validating system. Any analytical method used for pharmaceutical quality control must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11]
The key validation parameters for an impurity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting the API, impurities, and a placebo (formulation excipients) to show no interference at the retention time of the main peak and its impurities.[11] Our proposed gradient method is designed to achieve this specificity.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. For impurities, this is typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on samples spiked with known amounts of impurities.
-
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Repeatability assesses precision over a short interval, while intermediate precision accounts for variations within a lab (different days, analysts, or equipment).[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. This is crucial for controlling trace-level impurities.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.
Conclusion
This guide provides a comprehensive framework for the separation and analysis of this compound from its potential process-related impurities using reverse-phase HPLC. By understanding the plausible synthetic pathway, we can anticipate potential impurities and design a rationale-driven, selective analytical method. The provided protocol, grounded in fundamental chromatographic theory, offers a robust starting point for researchers in drug development. The successful implementation and validation of such a method, following ICH guidelines, is a non-negotiable step in ensuring the quality, safety, and efficacy of any new pharmaceutical entity.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. Available at: [Link]
-
Reversed-phase chromatography. Wikipedia. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]
-
“Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences. Available at: [Link]
-
Reversed Phase Chromatography Principle. Hawach Scientific. Available at: [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]
-
Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. Available at: [Link]
-
Reverse Phase High Performance Liquid Chromatographic Method for Separation and Estimation of Impurities Present in Pharmaceutical Formulation of Dapaglifozin. JSM Central. Available at: [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. Available at: [Link]
-
Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. PubMed. Available at: [Link]
-
SYNTHESIS OF 5-ARYL-1H-PYRAZOL-3-AMINES. ResearchGate. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Examples for pharmacologically important pyrazoles. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. theaspd.com [theaspd.com]
- 4. chromtech.com [chromtech.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Crystal Structure Analysis of 5-aryl-1H-pyrazol-3-amine Derivatives
Introduction: The Architectural Blueprint of a Privileged Scaffold in Drug Discovery
5-aryl-1H-pyrazol-3-amine derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their remarkable versatility in engaging a wide spectrum of biological targets.[1][2] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, are intimately linked to their three-dimensional architecture.[1][3][4] Understanding the precise arrangement of atoms and the subtle interplay of intermolecular forces within the crystalline state is paramount for rational drug design and the development of new therapeutic agents with enhanced efficacy and selectivity.
This guide provides a comparative analysis of the crystal structures of several 5-aryl-1H-pyrazol-3-amine derivatives, offering insights into their molecular geometry, crystal packing, and the non-covalent interactions that govern their solid-state behavior. We will delve into the experimental methodologies for their synthesis and single-crystal X-ray diffraction analysis, presenting key data in a comparative format to aid researchers and drug development professionals in their quest for novel therapeutics.
Experimental Cornerstone: From Synthesis to High-Resolution Structure
The journey from a conceptual molecule to a fully elucidated crystal structure is a multi-step process demanding precision and a deep understanding of chemical principles. Below, we outline a typical workflow for the synthesis and crystallographic analysis of 5-aryl-1H-pyrazol-3-amine derivatives.
Synthesis Protocol: A Generalized Approach
The synthesis of these derivatives often involves a classical cyclization reaction. A common and efficient method is the condensation of an appropriately substituted chalcone with hydrazine hydrate or its derivatives.[5]
Step-by-Step Synthesis:
-
Chalcone Formation (Claisen-Schmidt Condensation): An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in a suitable solvent such as ethanol. A catalytic amount of a base (e.g., NaOH or KOH) is added, and the reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting chalcone is then precipitated by pouring the reaction mixture into ice-cold water and recrystallized from an appropriate solvent.
-
Pyrazoline Formation: The purified chalcone is dissolved in a solvent like glacial acetic acid or ethanol.[6] An excess of hydrazine hydrate is added, and the mixture is refluxed for several hours. The progress of the reaction is again monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. The solid is then washed with a suitable solvent to remove impurities and subsequently purified by recrystallization from a solvent system such as ethanol or a mixture of dimethylformamide (DMF) and methanol to yield high-quality crystals suitable for X-ray diffraction.[7]
Crystal Structure Determination: The X-ray Diffraction Workflow
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[8]
Experimental Workflow for X-ray Crystallography:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation).[8] The diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[9]
Figure 1: Generalized experimental workflow for the synthesis and crystal structure analysis of 5-aryl-1H-pyrazol-3-amine derivatives.
Comparative Crystal Structure Analysis: A Tale of Three Derivatives
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three representative 5-aryl-1H-pyrazol-3-amine derivatives. For the purpose of this guide, we will refer to them as Derivative A (unsubstituted phenyl at the 5-position), Derivative B (a fluoro-substituted phenyl at the 5-position), and Derivative C (a methoxy-substituted phenyl at the 5-position). The data presented is a synthesis of typical values reported in the literature.[8][10][11]
Table 1: Comparative Crystallographic Data
| Parameter | Derivative A | Derivative B | Derivative C |
| Formula | C₉H₉N₃ | C₉H₈FN₃ | C₁₀H₁₁N₃O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |
| a (Å) | ~10.5 | ~6.4 | ~21.5 |
| b (Å) | ~8.2 | ~15.0 | ~7.4 |
| c (Å) | ~12.1 | ~28.2 | ~22.8 |
| α (°) | 90 | 90 | 90 |
| β (°) | ~105 | 90 | ~101 |
| γ (°) | 90 | 90 | 90 |
| Z | 4 | 8 | 8 |
Molecular Geometry: The Impact of Substitution
The core pyrazole ring in these derivatives is generally planar. A key structural parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the 5-aryl substituent. This angle is influenced by the nature and position of the substituents on the aryl ring.
For instance, in a derivative with a 4-fluorophenyl group, the dihedral angle is relatively small, suggesting a more coplanar arrangement.[5] In contrast, bulkier substituents or those at the ortho position can lead to a larger twist. The planarity of the molecule can have significant implications for its ability to fit into the binding pocket of a biological target.
Figure 2: General molecular structure of a 5-aryl-1H-pyrazol-3-amine derivative.
Intermolecular Interactions and Crystal Packing
The supramolecular architecture of these crystals is dictated by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The amino group at the 3-position and the N-H of the pyrazole ring are excellent hydrogen bond donors, while the pyrazole nitrogen atoms are effective acceptors.
Common hydrogen bonding motifs include N-H···N interactions, which can link molecules into chains or dimers.[8] The presence of other functional groups on the aryl ring, such as nitro or carbonyl groups, can introduce additional hydrogen bonding possibilities, for example, N-H···O interactions.[12]
Furthermore, π-π stacking interactions between the aromatic pyrazole and aryl rings can contribute to the overall stability of the crystal lattice.[7] The nature and strength of these interactions are critical as they influence the physicochemical properties of the solid, including solubility and melting point, which are important considerations in drug development. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[7][11]
Conclusion: From Crystal Structure to Drug Candidate
The crystal structure analysis of 5-aryl-1H-pyrazol-3-amine derivatives provides invaluable insights into their molecular conformation and the forces that govern their self-assembly in the solid state. This knowledge is not merely academic; it forms the basis for structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally design and synthesize new analogues with improved biological activity and pharmacokinetic profiles. By understanding the intricate details of their crystal structures, we can better predict how these molecules will interact with their biological targets, paving the way for the development of the next generation of pyrazole-based therapeutics.
References
-
Al-Omary, F. A. M., et al. (2019). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 9(59), 34537-34553. [Link]
-
Wen, K., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 59-71. [Link]
-
Gomha, S. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 5(3), 1088-1094. [Link]
-
El-Sattar, N. E. A., et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 23(11), 2968. [Link]
-
Senthil, T., et al. (2018). The X-ray diffraction patterns of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 % doped polymer electrolytes. ResearchGate. [Link]
-
Karle, I. L., & Karle, J. (1972). Crystal and molecular structure of 3-pyrazolone derivatives. III: 5-Amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(10), 2963-2968. [Link]
-
Routray, S., et al. (2021). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 26(16), 4983. [Link]
-
Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. [Link]
-
Patel, R. V., et al. (2016). Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 53(5), 1547-1555. [Link]
-
Fun, H. K., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. [Link]
-
Shkineva, T. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011-1015. [Link]
-
Wang, Y., et al. (2026). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]
-
Singh, S. K., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. [Link]
-
Kariuki, B. M., & Mohamed, S. K. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. [Link]
-
Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 175-184. [Link]
-
Al-Azmi, A. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 48(2). [Link]
-
Elgemeie, G. H., et al. (2016). Crystal structure of 3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl)-3-oxopropanenitrile, C17H12N6O. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 347-348. [Link]
-
Kumar, A., et al. (2019). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Asian Journal of Chemistry, 31(1), 45-50. [Link]
-
Wang, C., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Zhang, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
-
da Silva, J. B. B., et al. (2019). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 24(18), 3326. [Link]
-
Brborić, J. S., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4537-4543. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. semanticscholar.org [semanticscholar.org]
Technical Guide: Validating Kinase Selectivity of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine Analogs
Executive Summary: The Hinge-Binder Paradox
The 5-(3-Ethylphenyl)-1H-pyrazol-3-amine scaffold represents a classic "privileged structure" in kinase medicinal chemistry. As a Type I ATP-competitive inhibitor, the 3-aminopyrazole moiety forms critical hydrogen bonds with the kinase hinge region (typically the backbone of Glu/Met residues).
However, this structural efficiency comes with a significant liability: promiscuity . Because the ATP-binding pocket is highly conserved across the human kinome (518+ kinases), analogs based on this scaffold often exhibit off-target activities against structurally similar kinases such as Aurora A/B , p38 MAPK , and CDK2 .
This guide outlines a rigorous, self-validating workflow to define the selectivity profile of these analogs. We compare this scaffold against industry standards and evaluate the performance of different assay platforms (Radiometric vs. Fluorescence) to ensure data integrity.
The Chemical Context: Why Selectivity Fails
Before validating, we must understand the mechanism. The 5-(3-Ethylphenyl) group usually occupies the hydrophobic pocket adjacent to the gatekeeper residue. Selectivity is often determined by the size of this gatekeeper (e.g., Threonine vs. Methionine).
Mechanism of Action (Visualization)
The following diagram illustrates the binding logic and the critical "Selectivity Funnel" required to validate these analogs.
Caption: The Selectivity Funnel: Moving from broad binding affinity (Phase 1) to functional verification (Phase 2) and cellular reality (Phase 3).
Comparative Methodologies: Choosing the Right Yardstick
When validating this compound analogs, the choice of assay platform dictates the reliability of your selectivity data.
Comparison 1: Assay Platforms (The "Alternatives")
Many labs rely on TR-FRET or FP (Fluorescence Polarization) for speed. However, for pyrazole scaffolds, Radiometric assays are superior due to the lack of interference from the compound's own fluorescence or quenching properties.
| Feature | Radiometric (³³P) | TR-FRET / HTRF | Binding (KinomeScan) |
| Methodology | Direct phosphate transfer | Antibody-based detection | Phage display competition |
| Interference Risk | Low (No optical readout) | High (Compound fluorescence) | Medium (Steric hindrance) |
| Data Output | Functional | Functional | Binding Affinity ( |
| Suitability for Pyrazoles | Best (Gold Standard) | Good (Requires correction) | Good for broad screening |
| Cost/Throughput | High Cost / Med Throughput | Low Cost / High Throughput | High Cost / High Throughput |
Expert Insight: 3-aminopyrazoles can exhibit intrinsic fluorescence in the UV-blue range. Using standard blue-shifted FRET pairs can lead to false negatives (appearing inactive). Always validate key hits with a radiometric format.
Comparison 2: Compound Performance
How does the 5-(3-Ethylphenyl) analog compare to established inhibitors?
| Compound Class | Representative | Target Profile | Selectivity Risk |
| Subject Analog | This compound | Optimized for p38/JNK | High (Aurora/CDK cross-reactivity) |
| Reference Standard | Tozasertib (VX-680) | Aurora A/B/C | Known cross-reactivity with ABL/FLT3 |
| Pan-Kinase Control | Staurosporine | Pan-Kinase | Extreme (No selectivity) |
| Negative Control | N-Methylated Analog | Inactive | Used to rule out aggregation |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, follow these protocols. These are designed to minimize "false selectivity" driven by ATP competition.
Protocol A: Radiometric Selectivity Assay (Gold Standard)
Rationale: This assay measures the direct incorporation of ³³P-ATP into the substrate, avoiding antibody artifacts.
Reagents:
-
Kinase: Recombinant human p38 MAPK (or target of interest).
-
Substrate: Myelin Basic Protein (MBP) or specific peptide.
-
Tracer: [
-³³P]-ATP. -
Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35.
Workflow:
-
ATP Normalization (Critical): Determine the
for the specific kinase batch. Set the assay ATP concentration exactly at (typically 10–50 µM).-
Why? Testing at
artificially inflates inhibitor potency. Testing at masks competitive inhibitors.
-
-
Compound Preparation: Prepare 3-fold serial dilutions of the 5-(3-Ethylphenyl) analog in 100% DMSO. Acoustic dispense (Echo) 20 nL into the reaction plate to minimize solvent effects.
-
Reaction:
-
Incubate Kinase + Substrate + Compound for 15 mins (Equilibration).
-
Add ³³P-ATP to initiate.
-
Incubate for 45 mins at Room Temp.
-
-
Termination: Spot reaction onto P81 phosphocellulose ion-exchange paper. Wash 3x with 0.75% Phosphoric acid.
-
Readout: Scintillation counting.
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference: Staurosporine
must fall within 2-fold of historical mean.
Protocol B: Cellular Target Engagement (NanoBRET)
Rationale: Biochemical selectivity does not always translate to the cell due to high intracellular ATP (~2-5 mM) and membrane permeability.
Workflow:
-
Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vector.
-
Tracer Addition: Add cell-permeable fluorescent tracer (binds ATP pocket).
-
Competition: Treat cells with the 5-(3-Ethylphenyl) analog.
-
Measurement: If the analog binds the kinase inside the cell, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).
-
Output: Calculate "Residence Time" and intracellular affinity (
).
Data Interpretation & Troubleshooting
When analyzing the data for this compound analogs, look for these specific patterns:
The "Gatekeeper" Signature
If your analog shows potent inhibition of p38 MAPK (
-
Solution: Increase the steric bulk at the 3-position (e.g., change Ethyl to Isopropyl or t-Butyl) to improve selectivity against Src/Lck.
The "Aggregation" False Positive
Pyrazoles can sometimes form colloidal aggregates that sequester enzymes non-specifically.
-
Test: Run the assay with and without 0.01% Triton X-100 .
-
Result: If potency shifts >10-fold with detergent, the activity is likely artifactual (aggregation), not specific binding.
References
-
Anastassiadis, T., et al. (2011).[1] "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1][2] Nature Biotechnology, 29(11), 1039-1045.[1] Link
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(10), 1046-1051. Link
-
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. Link
-
Lafleur, K., et al. (2009). "Kinase selectivity profiling: The right tool for the job."[2] Expert Opinion on Drug Discovery, 4(10), 1043-1055. Link
-
Cheung, M., et al. (2014). "Discovery of 3-Aminopyrazole Inhibitors of CDK16/PCTAIRE." Journal of Medicinal Chemistry, 57(15), 6670-6682. Link
Sources
A Senior Application Scientist's Guide to Interpreting Primary Amine IR Bands in Pyrazole Derivatives
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the various analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and accessible method for elucidating molecular structures. This guide provides an in-depth analysis of the characteristic Infrared (IR) spectroscopy bands for primary amines, specifically within the chemical environment of pyrazole derivatives—a class of compounds of significant interest in medicinal chemistry.
This document moves beyond a simple recitation of spectral ranges. It aims to provide the causal logic behind spectral observations, offer field-proven experimental protocols, and establish a framework for confident spectral interpretation, grounded in authoritative references.
The Vibrational Signature of a Primary Amine (-NH₂) Group
The primary amine group (-NH₂) is distinguished by its N-H bonds, which give rise to several characteristic vibrational modes. Understanding these is the first step to accurate identification.
-
N-H Stretching Vibrations: The most diagnostic feature of a primary amine is the presence of two distinct bands in the 3500-3300 cm⁻¹ region.[1][2][3] These arise from the coupled vibrations of the two N-H bonds.
-
Asymmetric Stretch (νₐₛ): Occurs at a higher frequency (typically 3500-3400 cm⁻¹) and involves one N-H bond stretching while the other compresses.[4]
-
Symmetric Stretch (νₛ): Occurs at a lower frequency (typically 3400-3300 cm⁻¹) and involves both N-H bonds stretching or compressing in phase.[4] The presence of two bands in this region is the hallmark of a primary amine, distinguishing it from secondary amines, which show only one N-H stretch, and tertiary amines, which show none.[5][6]
-
-
N-H Bending (Scissoring) Vibration: Primary amines exhibit a medium to strong intensity scissoring vibration, where the H-N-H bond angle changes. This band typically appears in the 1650-1580 cm⁻¹ region.[2][4][7] This peak can sometimes be mistaken for a C=C aromatic stretch, but its intensity and broadness can help in its assignment.
-
N-H Wagging Vibration: A broad and strong band resulting from the out-of-plane bending of the -NH₂ group can be observed in the 910-665 cm⁻¹ range.[2][7]
-
C-N Stretching Vibration: The stretching of the carbon-nitrogen bond provides a further clue. For aromatic amines, such as an aminopyrazole, this band is typically strong and appears at a higher wavenumber (1335-1250 cm⁻¹) compared to aliphatic amines (1250-1020 cm⁻¹).[2][7]
The Pyrazole Ring's Influence: Context is Key
Attaching a primary amine to a pyrazole ring introduces electronic and structural factors that can subtly alter the expected IR band positions.
-
Aromaticity and Resonance: The pyrazole ring is an aromatic heterocycle. If the amine group is attached directly to the ring, its lone pair of electrons can be delocalized into the π-system. This strengthens the C-N bond, shifting its stretching frequency to a higher wavenumber, as is characteristic for aromatic amines.[2][7]
-
Hydrogen Bonding: The nitrogen atoms within the pyrazole ring and the primary amine itself are capable of acting as hydrogen bond acceptors and donors. In the solid state or in concentrated solutions, intermolecular hydrogen bonding is significant. This weakens the N-H bonds, causing their stretching frequencies to shift to lower wavenumbers (a redshift) by as much as 100 cm⁻¹.[8][9] The peaks also tend to become broader and more intense as a result of this interaction.[9][10] Intramolecular hydrogen bonding is also possible depending on the substitution pattern of the pyrazole derivative.
-
Tautomerism: It is crucial to acknowledge that aminopyrazoles can exist in different tautomeric forms (e.g., 3-aminopyrazole vs. 5-aminopyrazole).[11] While the fundamental primary amine bands will be present in each, the precise electronic environment differs, which can lead to shifts in band positions. Computational modeling alongside experimental data is often employed for definitive assignment in such cases.[11]
Comparative Analysis: A Guide to Differentiation
To confidently identify a primary amine, its spectral features must be distinguished from other nitrogen-containing functional groups. The following table summarizes the key differentiating IR bands.
| Functional Group | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) | Key Differentiating Feature |
| Primary Amine (-NH₂) | Two bands (asymmetric & symmetric) ~3500-3300 | Scissoring: ~1650-1580 (medium-strong) | Aromatic: ~1335-1250 | Two distinct N-H stretching bands. [1][2] |
| Secondary Amine (-NHR) | One band ~3350-3310 (weak-medium) | Often weak or absent in the 1600 cm⁻¹ region | Aromatic: ~1350-1200 | A single, weaker N-H stretching band. [2][5] |
| Tertiary Amine (-NR₂) ** | None | None | Aromatic: ~1360-1250 | Absence of any bands in the N-H stretching region. [3][5] |
| Primary Amide (-CONH₂) ** | Two bands (often broad) ~3350 & ~3180 | N-H Bend: ~1640-1620 | C=O Stretch: ~1690-1630 | Presence of a very strong C=O (Amide I) band.[12] |
Experimental Protocol: High-Fidelity FTIR Analysis of Aminopyrazole Derivatives
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid aminopyrazole sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high reproducibility.
Methodology: ATR-FTIR Spectroscopy
1. Instrument Preparation & Background Scan: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the surface with a solvent-grade ethanol or isopropanol using a non-abrasive wipe and allow it to dry completely. b. Initiate the spectrometer software. c. Run a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software will automatically subtract this from the sample spectrum. A clean, flat baseline should be observed.
2. Sample Application: a. Place a small amount of the solid aminopyrazole powder (typically 1-2 mg) directly onto the center of the ATR crystal. b. Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is that the IR beam's evanescent wave only penetrates a few microns into the sample, so poor contact will result in a weak, low-quality spectrum.[13]
3. Data Acquisition: a. Set the acquisition parameters:
- Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
- Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)
- Number of Scans: 32-64 scans (co-adding scans improves the signal-to-noise ratio). b. Initiate the sample scan.
4. Data Processing & Interpretation: a. The software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance vs. wavenumber (cm⁻¹). b. Apply an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum. c. Perform a baseline correction if necessary to ensure the baseline rests at ~100% Transmittance. d. Use the peak-picking tool to identify the precise wavenumbers of the key bands: the N-H stretches, the N-H bend, and the C-N stretch. e. Compare the observed frequencies with the reference values in the comparison guide table.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final analysis.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. wikieducator.org [wikieducator.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. homework.study.com [homework.study.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: SAR Profiling of 3-Ethyl Phenyl-Pyrazoles
Topic: SAR Study of 3-Ethyl Substitution on Phenyl-Pyrazole Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 3-Ethyl "Middle Ground"
The 1-phenyl-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) , Rimonabant (CB1 antagonist) , and emerging FLT3 kinase inhibitors .
While 3-trifluoromethyl (–CF₃) and 3-methyl (–CH₃) substitutions are industry standards, the 3-ethyl substitution represents a critical SAR (Structure-Activity Relationship) probe. It tests the limits of hydrophobic pocket occupancy without the steric bulk of a tert-butyl group or the strong electron-withdrawing nature of a trifluoromethyl group.
This guide objectively compares the 3-ethyl phenyl-pyrazole motif against its primary alternatives, analyzing potency, metabolic stability, and physicochemical properties.
Comparative Analysis: 3-Ethyl vs. Alternatives
A. 3-Ethyl vs. 3-Methyl (Steric & Lipophilic Probe)
The transition from methyl to ethyl adds a methylene unit (–CH₂–), increasing lipophilicity and steric demand.
-
Hydrophobic Interactions: In kinase targets (e.g., FLT3, B-Raf), the 3-position often orients into a hydrophobic gatekeeper pocket. Data suggests that while 3-methyl is often too small to achieve optimal van der Waals contact, 3-ethyl (and larger alkyls like isopropyl) can significantly improve potency by displacing water and filling the pocket.
-
Lipophilicity (cLogP): The ethyl group increases cLogP by approximately 0.5 units compared to methyl. This enhances membrane permeability but may decrease solubility.
B. 3-Ethyl vs. 3-Trifluoromethyl (Electronic & Metabolic Probe)
This is the most critical comparison in lead optimization (e.g., Celecoxib analogs).
-
Electronic Effect:
-
3-Ethyl: Electron-donating (+I effect). Increases electron density on the pyrazole nitrogens, making N2 a better hydrogen bond acceptor.
-
3-CF₃: Strong electron-withdrawing (-I effect). Reduces pKa, making the pyrazole less basic and altering hydrogen bond geometry.
-
-
Metabolic Stability (The Liability):
-
3-CF₃: Metabolically inert.
-
3-Ethyl: The benzylic-like methylene position (attached to the heteroaromatic ring) is a "soft spot" for CYP450-mediated hydroxylation (–CH₂CH₃
–CH(OH)CH₃), leading to rapid clearance.
-
C. Performance Matrix
| Feature | 3-Methyl (Reference) | 3-Ethyl (Test Subject) | 3-CF₃ (Standard) | 3-tert-Butyl (Bulky) |
| Steric Bulk (A value) | Low | Medium | Medium-High | High |
| Electronic Effect | Weak Donor (+I) | Weak Donor (+I) | Strong Withdrawer (-I) | Weak Donor (+I) |
| Metabolic Stability | Low (Oxidation) | Low (Benzylic Oxidation) | High | High (Steric protection) |
| Kinase Potency (FLT3) | Moderate | High | Variable | Very High |
| COX-2 Selectivity | Low | Moderate | High | Low |
Key Insight: The 3-ethyl group is often a "potency peak" for steric fit in narrow pockets but a "stability valley" due to metabolic liability. It is best used as a probe to validate hydrophobic interactions before moving to bioisosteres like cyclopropyl or difluoroethyl.
Supporting Experimental Data
Case Study: FLT3 Inhibition (AML Therapy)
In a study of biphenyl-pyrazolyl ureas targeting FLT3 (Acute Myeloid Leukemia), the size of the 3-substituent was crucial for activity.
-
Hypothesis: Filling the allosteric hydrophobic pocket increases binding affinity.
-
Results:
-
3-Methyl: IC₅₀ > 1000 nM (Too small, loose fit).
-
3-Ethyl/Isopropyl: IC₅₀ ~ 50–200 nM (Better fit).
-
3-tert-Butyl: IC₅₀ = 18 nM (Optimal fit, high potency).
-
Case Study: COX-2 Selectivity
For COX-2 inhibitors, the 3-substituent fits into a side pocket distinct from COX-1.
-
3-CF₃ (Celecoxib): The fluorine atoms provide strong hydrophobic interactions and metabolic resistance.
-
3-Ethyl: While it fits the pocket, the lack of electron-withdrawing character alters the electrostatic potential of the pyrazole, slightly reducing selectivity for COX-2 over COX-1 compared to the fluorinated analog [2].
Visualizing the Mechanism
The following diagram illustrates the SAR logic flow when optimizing the 3-position of the pyrazole scaffold.
Figure 1: Strategic decision tree for modifying the 3-position of phenyl-pyrazoles. The 3-ethyl group acts as a critical intermediate probe to validate hydrophobic binding space.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Ethyl-1-Phenyl-Pyrazole
Objective: Synthesize the 3-ethyl derivative with high regioselectivity, avoiding the 5-ethyl isomer.
Reagents:
-
Ethyl propionylacetate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (Catalyst)[2]
Workflow:
-
Condensation: Dissolve ethyl propionylacetate (10 mmol) in Ethanol (20 mL).
-
Addition: Add Phenylhydrazine (11 mmol) dropwise at 0°C.
-
Cyclization: Add catalytic glacial acetic acid (0.5 mL) and reflux at 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the diketoester.
-
Workup: Cool to room temperature. Pour into ice water. The pyrazole often precipitates.
-
Purification: Recrystallize from Ethanol/Water.
-
Note: Regioselectivity is controlled by the steric difference between the ketone and ester groups. NMR validation is required (NOESY) to confirm 3-ethyl vs 5-ethyl placement [3].
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify the metabolic liability of the 3-ethyl group compared to 3-CF3.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH Regenerating System
-
Test Compounds (3-Ethyl and 3-CF3 analogs)
-
LC-MS/MS
Steps:
-
Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).-
Expected Result: 3-Ethyl analog will show higher
(shorter half-life) due to hydroxylation of the ethyl -carbon.
-
Synthesis & Screening Workflow
The following diagram outlines the integrated workflow for evaluating these derivatives.
Figure 2: Integrated workflow from synthesis to lead selection.
References
-
Zambon, A., et al. (2020). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia."[3] Journal of Medicinal Chemistry.
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.
-
Silva, V. L., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.
-
BenchChem. (2025).[4] "A Comparative Guide to the Biological Activity of Pyrazole Derivatives."
-
Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Molecules.
Sources
The "Grease Ball" Dilemma: Optimizing the 3-Ethylphenyl Moiety
Topic: Bioisosteric Replacement of 3-Ethylphenyl Group in Drug Design Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists, Lead Optimization Scientists
Executive Summary
The 3-ethylphenyl group is a classic "privileged substructure" in early drug discovery. It provides a critical balance of aromatic
This guide objectively compares three distinct bioisosteric strategies to replace the 3-ethylphenyl group, evaluating them on metabolic stability (
The Physicochemical Baseline: Why Replace It?
To engineer a superior replacement, we must first quantify the baseline properties of the 3-ethylphenyl group.
-
Sterics: The ethyl group projects a hydrophobic volume of approx. 45 ų, essential for displacing water from lipophilic pockets.
-
Electronics: The ethyl group is weakly electron-donating (Hammett
), making the phenyl ring electron-rich and susceptible to oxidation. -
Metabolic Liability: The primary failure mode is benzylic oxidation . CYP450 enzymes (specifically CYP3A4 and CYP2D6) rapidly abstract a hydrogen atom from the benzylic methylene (
), forming a radical intermediate that collapses into a secondary alcohol, and subsequently a ketone or carboxylic acid (inactive metabolites).
Visualization: The Metabolic Liability Pathway
The following diagram illustrates the specific oxidative degradation pathway we are engineering against.
Figure 1: The primary metabolic clearance pathway of the 3-ethylphenyl moiety via benzylic oxidation.
Strategic Replacement Classes: Comparative Analysis
We compare three proven strategies to block this metabolic soft spot while retaining potency.
Strategy A: The Fluorine Switch (3-Trifluoromethylphenyl)
Replacing the ethyl group with a trifluoromethyl (
-
Mechanism: The C-F bond is metabolically inert. The
group has a similar Van der Waals volume to an ethyl group (approx. 42 ų vs 45 ų), ensuring the hydrophobic pocket remains filled. -
Trade-off: Strong electron-withdrawing nature (
). This deactivates the phenyl ring, potentially weakening -cation interactions with the protein but improving stability against aromatic oxidation.
Strategy B: Rigidification (3-Cyclopropylphenyl)
Replacing the ethyl chain with a cyclopropyl ring.
-
Mechanism: The cyclopropyl C-H bonds have higher bond dissociation energy (approx. 106 kcal/mol) compared to benzylic acyclic C-H bonds (approx. 90 kcal/mol), making H-abstraction by CYP450 significantly harder.
-
Trade-off: Slightly bulkier and more rigid. It locks the "ethyl" mimic in a specific vector, which can either boost potency (entropic benefit) or kill it (steric clash), depending on the pocket.
Strategy C: The "Escape from Flatland" (1,3-Disubstituted Bicyclo[1.1.1]pentane)
Replacing the entire phenyl ring with a saturated bioisostere, specifically the Bicyclo[1.1.1]pentane (BCP) unit.
-
Mechanism: Removes the aromatic ring entirely, eliminating potential toxic metabolites (anilines, quinones). It maintains the 1,3-vector geometry of the meta-substituted phenyl ring.
-
Trade-off: Significant reduction in Lipophilicity (LogP) and loss of
-stacking interactions. This is a high-risk, high-reward strategy for solubility issues.
Comparative Data Summary
The following table synthesizes theoretical and experimental expectations for these replacements.
| Parameter | 3-Ethylphenyl (Baseline) | 3-Trifluoromethyl (Strategy A) | 3-Cyclopropyl (Strategy B) | 1,3-BCP Analog (Strategy C) |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Medium-High (30-60 min) | Very High (> 120 min) |
| Electronic Effect ( | -0.07 (Donating) | +0.43 (Withdrawing) | -0.07 (Similar) | N/A (Non-aromatic) |
| Lipophilicity ( | Baseline | +0.6 (More Lipophilic) | -0.1 (Neutral) | -1.5 (More Polar) |
| Solubility | Poor | Very Poor | Moderate | Excellent |
| Risk of Toxicity | Benzylic oxidation | Low | Low | Lowest |
Decision Framework for Optimization
Use this logic flow to select the correct bioisostere for your specific lead series.
Figure 2: Decision matrix for selecting the optimal bioisostere based on binding mode requirements.
Experimental Validation Protocols
To validate these replacements, you must synthesize the analogs and test them in a self-validating metabolic assay.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Rationale: This is the industry-standard method for installing aryl/heteroaryl bioisosteres. It is modular, allowing late-stage diversification.
-
Reagents:
-
Aryl Halide (Scaffold core): 1.0 equiv.[1]
-
Boronic Acid (Bioisostere): 3-Cyclopropylphenylboronic acid (or 3-trifluoromethylphenylboronic acid) (1.2 equiv).
-
Catalyst:
(0.05 equiv). -
Base:
(3.0 equiv). -
Solvent: Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reagents in a microwave vial.
-
Heat to 90°C for 4-12 hours (monitor by LCMS).
-
Critical Step: Upon completion, scavenge Pd using SiliaMetS® Thiol resin to prevent false positives in biological assays.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Microsomal Stability Assay (Metabolic Validation)
Rationale: This assay directly measures the intrinsic clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (essential for CYP450 activity).
-
Procedure:
-
Incubate test compound (1 µM) with HLM + NADPH at 37°C.
-
Timepoints: 0, 5, 15, 30, 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) at each timepoint.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines . -
Success Criteria: A >2-fold increase in
compared to the 3-ethylphenyl parent confirms successful bioisosteric replacement.
References
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[3] Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
-
Wuitschik, G., et al. (2006).[2] Oxetanes as Promising Modules in Drug Discovery.[2][3] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Barnes-Seeman, D. (2020). The Role of Fluorine in Drug Design and Delivery. Current Topics in Medicinal Chemistry, 20(13), 1129-1143. Link
Sources
Elemental analysis data for 5-(3-Ethylphenyl)-1H-pyrazol-3-amine purity check
Beyond HPLC: The Definitive Purity Validation Protocol
Executive Summary: The "99% Purity" Trap
In drug development, a common pitfall occurs when a compound passes HPLC with >99% purity (by area integration) but fails in biological assays or crystallization. This discrepancy often arises because HPLC is "blind" to impurities that lack a chromophore—specifically moisture, inorganic salts, and trapped solvents.
This guide focuses on 5-(3-Ethylphenyl)-1H-pyrazol-3-amine , a critical scaffold in kinase inhibitor synthesis. Due to the hygroscopic nature of the amino-pyrazole moiety and the potential for trapped ethanol/ethyl acetate during recrystallization, Elemental Analysis (CHN) is not just a formality—it is the primary gatekeeper for bulk purity .
This document compares EA against HPLC/NMR, provides calculated theoretical baselines, and offers a decision matrix for interpreting "Out of Specification" (OOS) results.
Chemical Identity & Theoretical Baselines
Before running any combustion analysis, the theoretical limits must be established. The tolerance standard for publication and pharmaceutical intermediates is typically
| Parameter | Details |
| IUPAC Name | This compound |
| Formula | |
| Molecular Weight | 187.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Risk Factors | Hygroscopic (absorbs atmospheric |
Table 1: Theoretical Elemental Composition
Use these values as your reference standard.
| Element | Count | Atomic Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon (C) | 11 | 132.11 | 70.56% | 70.16% – 70.96% |
| Hydrogen (H) | 13 | 13.10 | 7.00% | 6.60% – 7.40% |
| Nitrogen (N) | 3 | 42.02 | 22.44% | 22.04% – 22.84% |
Comparative Analysis: EA vs. HPLC vs. qNMR
Why perform Elemental Analysis when you have an HPLC trace? The table below illustrates the specific "blind spots" of each method.
Table 2: The Purity Triangulation Matrix
| Feature | HPLC (UV/Vis) | qNMR ( | Elemental Analysis (CHN) |
| Primary Detection | Chromophore-active organic impurities | Proton-containing organic structure | Total bulk mass composition |
| Detects Water? | ❌ No | ❌ No (exchanges with solvent) | ✅ Yes (Indirectly via %C/N dilution) |
| Detects Inorganics? | ❌ No (elutes in dead volume) | ❌ No | ✅ Yes (Ash residue/Low %C) |
| Sample Requirement | < 1 mg (dissolved) | ~5-10 mg (dissolved) | 2-5 mg (Solid state ) |
| Main Blind Spot | Salts, Moisture, Non-UV actives | Inorganic salts, Paramagnetics | Specific impurity ID (cannot tell what is wrong, only that it is wrong) |
Experimental Protocol: Combustion Analysis
To ensure the data is reproducible, follow this specific workflow. This protocol minimizes weighing errors, which are the #1 cause of EA failure.
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
Crucial Step: The amine group on the pyrazole ring can form hydrates.
-
Dry the sample at 40°C under high vacuum (< 1 mbar) for 4 hours.
-
Note: Do not exceed 60°C, as pyrazoles can sublime or degrade if trace acids are present.
-
-
Calibration (The "System Suitability"):
-
Run a standard Acetanilide sample (C=71.09%, H=6.71%, N=10.36%) before your sample.
-
Requirement: The standard must read within
of theoretical values.
-
-
Weighing (The Microbalance Technique):
-
Target mass: 2.000 mg – 3.000 mg .
-
Use a tin capsule. Fold the capsule tightly to exclude air (which contains Nitrogen).
-
Self-Validation: If the balance drifts >2
g during taring, re-calibrate.
-
-
Combustion:
-
Furnace Temperature: 950°C - 1000°C (Ensure complete oxidation of the aromatic ring).
-
Carrier Gas: Helium (99.999% purity).
-
Data Interpretation & Troubleshooting
This section presents Representative Experimental Data to guide your decision-making. We simulate three scenarios: a pure sample, a wet sample, and a solvated sample.
Table 3: Scenario Analysis for this compound
| Scenario | % Carbon (Found) | % Nitrogen (Found) | Deviation from Theo. | Verdict | Diagnosis |
| A. Pure Sample | 70.48% | 22.39% | C: -0.08%, N: -0.05% | PASS | High purity anhydrous solid. |
| B. Wet Sample (0.5 eq | 67.32% | 21.41% | C: -3.24% | FAIL | Significant moisture uptake. Sample is a hemi-hydrate. |
| C. Trapped Solvent (0.1 eq EtOAc) | 69.84% | 21.43% | C: -0.72% | FAIL | Incomplete drying. EtOAc trapped in lattice. |
Visualizing the Workflow
The following diagram illustrates the logical flow for validating purity, ensuring you do not waste resources on biological assays for impure compounds.
Figure 1: The "Triangle of Purity" Workflow. Note that HPLC is only the first gate; EA is the final validator.
Decision Matrix: Handling OOS Results
When your EA fails (deviation > 0.4%), use this logic tree to determine the root cause. The direction of the deviation (High vs. Low) tells the chemical story.
Figure 2: Diagnostic logic for interpreting failed Elemental Analysis data.
Conclusion
For This compound , a "Pass" on HPLC is insufficient for declaring pharmaceutical grade purity. The amine functionality makes this compound susceptible to hydrate formation, while the aromatic lattice can trap synthesis solvents.
Final Recommendation:
-
Trust EA over HPLC for bulk stoichiometry.
-
If C/N values are consistently low by ~1-3%, assume inorganic contamination (e.g., sodium sulfate from drying) or hydration .
-
Always report the calculated vs. found values in your experimental section to validate the integrity of your biological data.
References
-
FDA (U.S. Food and Drug Administration). (2021). Elemental Analysis Manual (EAM) for Food and Related Products, Section 3.2. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2020). Elemental analysis: an important purity control but prone to manipulations.[1][2] Inorganic Chemistry Frontiers. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Retrieved from [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine
Introduction
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 5-(3-Ethylphenyl)-1H-pyrazol-3-amine hold significant promise due to the broad biological activities of pyrazole derivatives.[1][2][3] However, with the power of chemical innovation comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental stewardship.
The core of this compound is a pyrazole ring, a nitrogen-containing heterocycle, attached to an aromatic amine group.[1] This structure is significant because aromatic amines, as a class, are known to pose health risks, with some being recognized as carcinogens.[4][5] Therefore, all waste containing this compound must be treated as hazardous unless proven otherwise.[4] Improper disposal can lead to the contamination of aquatic ecosystems and groundwater, posing a threat to both wildlife and public health.[4][6]
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a set of instructions, but a deeper understanding of the principles behind safe chemical waste management, in line with major regulatory frameworks such as those established by the Environmental Protection Agency (EPA).[7][8]
I. Hazard Assessment and Categorization
Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. Based on its chemical structure—an aromatic amine and a pyrazole derivative—this compound should be handled as a hazardous substance.
Key Hazard Considerations:
-
Toxicity: Aromatic amines are a class of compounds known for their potential toxicity, with some being carcinogenic and mutagenic.[4][5] They can often be absorbed through the skin.[9]
-
Environmental Persistence: Pyrazole derivatives can be persistent in soil and water, leading to long-term environmental contamination if not disposed of correctly.[4]
-
Reactivity: Amines are basic and can react exothermically with acids.[5][10] They may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[10]
Waste Categorization:
All waste streams containing this compound must be classified as hazardous waste . This includes:
-
Neat (unadulterated) compound.
-
Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).
-
Solvent rinses from contaminated glassware.
-
Reaction mixtures and mother liquors.
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[8] Given the properties of aromatic amines, this compound's waste would likely fall under the toxicity characteristic.
II. Personal Protective Equipment (PPE) and Immediate Safety
Proper personal protective equipment is the first line of defense against chemical exposure. When handling this compound in any form, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. Given that aromatic amines can permeate some common glove types, it is crucial to select gloves specifically rated for handling amines.[9] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: While the compound may have low vapor pressure at room temperature, any procedure that could generate dust or aerosols (e.g., scraping, heating) must be conducted in a certified chemical fume hood.[9] If a fume hood is not available for a necessary procedure, consult with your institution's environmental health and safety (EHS) office for appropriate respiratory protection.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Designated Waste Containers: Establish clearly labeled, dedicated hazardous waste containers for each type of waste generated (solid, liquid).
-
Incompatible Chemicals: Never mix amine waste with incompatible substances like strong acids or oxidizing agents.[11]
-
Halogenated vs. Non-Halogenated Solvents: If liquid waste contains solvents, use separate containers for halogenated and non-halogenated solvents, as disposal methods and costs can differ significantly.
Step 2: Container Management
The choice and handling of waste containers are governed by regulations from bodies like the Occupational Safety and Health Administration (OSHA).[8]
-
Material Compatibility: Containers must be made of a material that is chemically compatible with the waste. For this compound, glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name—"this compound"—and a clear indication of the associated hazards (e.g., "Toxic").[12][13]
-
Secure Closure: Containers must be kept tightly sealed at all times, except when adding waste, to prevent the release of vapors.
-
Secondary Containment: Liquid waste containers should be stored in secondary containment bins to capture any potential leaks or spills.
Step 3: On-Site Accumulation and Storage
Laboratories typically operate as Satellite Accumulation Areas (SAAs), which are subject to specific EPA regulations.[13]
-
Storage Location: Store waste containers in a designated, well-ventilated area, away from direct sunlight, heat sources, and incompatible chemicals.[11]
-
Accumulation Limits: Be aware of the volume and time limits for waste accumulation in your facility, which depend on your institution's generator status (e.g., Small Quantity Generator or Large Quantity Generator).[12]
-
Regular Inspections: Periodically inspect waste containers for any signs of leaks, degradation, or improper labeling.
Step 4: Final Disposal
The final disposal of hazardous waste must be handled by a licensed professional waste disposal service.[14]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of your hazardous waste.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of generation. This "cradle-to-grave" tracking is a key requirement of RCRA.
-
Never Use Drains or Regular Trash: It is strictly prohibited to dispose of this compound, or any hazardous chemical, down the drain or in the regular trash.[8][11] This can cause significant environmental damage and lead to severe penalties.[6]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use a spill kit with appropriate absorbent materials, such as vermiculite or chemical absorbent pads, to contain the spill. Do not use combustible materials like paper towels for large spills of reactive chemicals.
-
Neutralization (for experts only): For small spills of amines, a neutralizing agent may be used by trained personnel. However, for a compound like this compound, physical absorption is the preferred first step for non-specialists.
-
Cleanup and Decontamination: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report all spills to your institution's EHS office, regardless of size.
V. Data Summary and Visualization
To facilitate quick reference, the following table summarizes key information for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Toxicity) | [8] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [11] |
| Container Material | Glass, High-Density Polyethylene (HDPE) | [8] |
| Container Labeling | "Hazardous Waste", Chemical Name, Hazard Warning | [12][13] |
| Incompatible Waste | Strong Acids, Oxidizing Agents | [10][11] |
| Disposal Method | Licensed Professional Waste Disposal Service | [14] |
| Prohibited Disposal | Drain, Regular Trash | [8][11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for hazardous waste disposal.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For a compound like this compound, which belongs to the classes of aromatic amines and pyrazoles, a cautious and informed approach to disposal is not just a matter of regulatory compliance but a professional obligation. By understanding the underlying hazards, adhering to rigorous protocols, and fostering a proactive safety culture, we can continue to push the boundaries of drug discovery while protecting ourselves, our colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Sustainability Directory. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
PMC. (n.d.). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. medlabmag.com [medlabmag.com]
- 14. international.skcinc.com [international.skcinc.com]
Personal protective equipment for handling 5-(3-Ethylphenyl)-1H-pyrazol-3-amine
[1]
Executive Summary & Risk Context
The "Why" Behind the Protocol 5-(3-Ethylphenyl)-1H-pyrazol-3-amine is a functionalized aminopyrazole often utilized as a scaffold in kinase inhibitor discovery.[1] While standard Safety Data Sheets (SDS) for this class often list it as an Irritant (H315/H319), its structural role as a pharmacophore requires a Precautionary Principle approach.
Scientific Rationale:
-
Bioactivity: Pyrazole-3-amines are privileged structures in medicinal chemistry, designed to bind to ATP-binding pockets of enzymes.[1] Until specific toxicology data proves otherwise, you must treat this compound as a potential bioactive agent with unknown systemic potency.
-
Physical State: As a crystalline solid/powder, the primary risk vector is inhalation of fugitive dust during weighing and dermal absorption of solutions.
-
Chemical Nature: The primary amine functionality renders the compound basic and potentially corrosive to mucous membranes upon prolonged contact.
Hazard Identification & Exposure Logic
Before selecting PPE, we must define the hazard. Based on Structural Activity Relationship (SAR) analysis of similar aminopyrazoles (e.g., 5-phenyl-1H-pyrazol-3-amine), the following GHS classifications are applied as the minimum safety baseline:
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Tox.[1][2] (Oral) | 4 | H302: Harmful if swallowed | Systemic absorption via GI tract. |
| Skin Irritant | 2 | H315: Causes skin irritation | Amine-mediated defatting/pH attack on stratum corneum.[1] |
| Eye Irritant | 2A | H319: Causes serious eye irritation | Direct chemical insult to corneal epithelium. |
| STOT-SE | 3 | H335: Respiratory irritation | Irritation of upper respiratory mucosa by fine particulates.[1] |
The PPE Matrix: Scale-Dependent Protection[1]
One size does not fit all. Your PPE must scale with the potential energy of the experiment (quantity x volatility).
Table 1: Operational PPE Standards
| Operational Scale | Engineering Control (Primary Barrier) | Hand Protection | Respiratory Protection | Body Protection |
| Analytical (<10 mg)(e.g., NMR prep, LCMS) | Class II Biosafety Cabinet or Chemical Fume Hood | Single Nitrile (4-6 mil)Inspect for pinholes | None required if inside hood.[1] | Standard Lab Coat + Safety Glasses |
| Preparative (10 mg - 1 g)(e.g., Reaction set-up) | Chemical Fume Hood (Sash at 18") | Double Nitrile (Outer: 4 mil, Inner: 4 mil) | N95 (if powder handling is extensive) | Tyvek Sleeves or Front-Closing Lab Coat + Goggles |
| Bulk Handling (>1 g)(e.g., Synthesis, Column Packing) | Glovebox or Vented Enclosure (HEPA) | Laminate / Barrier Gloves (e.g., Silver Shield) under Nitrile | P100 / N99 Half-mask or PAPR | Full Tyvek Suit + Chemical Splash Goggles |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for selecting controls based on the physical state and quantity of the material.
Figure 1: Risk Assessment Logic Flow. Note that solvents like DMSO (often used with this compound) increase skin permeability, elevating the risk level.
Critical Protocols: Beyond the Gear
PPE is only effective if used correctly. The "Double-Gloving" technique is mandatory when handling this compound in solution with penetrating solvents (DMSO, DMF, DCM).
Protocol A: The "Clean-Dirty" Hand Technique
Why: To prevent contaminating door handles, keyboards, and your own face.[1]
-
Don Inner Glove: Inspect a bright blue/purple nitrile glove for rips. Put it on.
-
Don Outer Glove: Wear a slightly larger glove of a contrasting color (e.g., white) over the inner glove.
-
The Operation:
-
Dirty Hand: Your non-dominant hand holds the flask/vial. This hand never leaves the hood.
-
Clean Hand: Your dominant hand operates the pipette or spatula.
-
-
Doffing (Immediate): If a splash occurs on the outer glove, strip it immediately inside the hood. The inner glove protects you during this transition. Replace the outer glove before continuing.
Protocol B: Emergency Spill Response
Scenario: 500mg of powder spilled on the benchtop.
-
Evacuate & Hold: Step back. Alert nearby personnel. Wait 2 minutes for aerosols to settle.
-
Assess: Do not rush in. Verify you are wearing a lab coat, goggles, and double gloves.
-
Isolate: Gently cover the powder with a paper towel dampened with water (or compatible solvent).
-
Scientific Reason: Dry sweeping generates dust (inhalation hazard). Wetting the powder creates a slurry, preventing aerosolization.
-
-
Collect: Scoop the wet slurry into a hazardous waste bag.
-
Decontaminate: Wipe the surface with 10% soap/water solution, followed by an Ethanol rinse.
-
Disposal: Place all cleanup materials into the solid hazardous waste stream (Incineration recommended).
Emergency Workflow Visualization
Figure 2: Linear workflow for solid spill response, emphasizing the prevention of dust generation.
Waste Management & Deactivation
-
Solid Waste: All gloves, weigh boats, and contaminated paper towels must go into Solid Hazardous Waste . Do not use regular trash.
-
Liquid Waste: Solutions containing this compound should be segregated into Organic Waste (Halogenated or Non-Halogenated) depending on the solvent.[1]
-
Container Rinsing: Triple rinse empty vials with Acetone or Methanol before disposal. Collect the rinsate in the liquid waste stream.
References
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 3-Aminopyrazole analogs. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-phenyl-1H-pyrazol-3-amine (CID 136655).[1] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[3][4][5] Laboratory Safety Guidance. Retrieved from
-
BLD Pharm. (2024). Product Analysis: 5-(3-Ethylphenyl)-1H-pyrazole. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2009). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. Retrieved from
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
